1-(Bromoethynyl)cyclohexene
Description
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Structure
2D Structure
3D Structure
Properties
CAS No. |
21983-34-6 |
|---|---|
Molecular Formula |
C8H9Br |
Molecular Weight |
185.06 g/mol |
IUPAC Name |
1-(2-bromoethynyl)cyclohexene |
InChI |
InChI=1S/C8H9Br/c9-7-6-8-4-2-1-3-5-8/h4H,1-3,5H2 |
InChI Key |
SJNYXLBJQFPAJQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(=CC1)C#CBr |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of 1-(Bromoethynyl)cyclohexene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of 1-(bromoethynyl)cyclohexene, a valuable building block in organic synthesis and medicinal chemistry. The document outlines a reliable synthetic pathway, detailed experimental protocols, and expected characterization data.
Introduction
This compound is a key intermediate for the introduction of the bromoethynyl-cyclohexene moiety into larger molecules. Its unique combination of a vinyl bromide and a bromoalkyne offers multiple points for further functionalization, making it a versatile reagent in the synthesis of complex organic scaffolds, including those with potential pharmaceutical applications. This guide focuses on a practical and accessible synthetic route, the Corey-Fuchs reaction, and the subsequent characterization of the target compound.
Synthesis of this compound
The synthesis of this compound is most effectively achieved through a two-step process based on the Corey-Fuchs reaction.[1] This method involves the conversion of an aldehyde to a terminal alkyne, with the option to isolate the intermediate 1-bromoalkyne.[1] In this case, cyclohexanecarboxaldehyde serves as the starting material.
The overall reaction scheme is as follows:
Step 1: Synthesis of (2,2-Dibromovinyl)cyclohexane
Cyclohexanecarboxaldehyde is reacted with a phosphine-ylide generated in situ from carbon tetrabromide and triphenylphosphine to yield the intermediate, (2,2-dibromovinyl)cyclohexane.[2][3]
Step 2: Synthesis of this compound
The isolated (2,2-dibromovinyl)cyclohexane is then treated with a strong base, such as n-butyllithium, to induce elimination of one equivalent of hydrogen bromide, affording the desired this compound.[2][4] Careful control of the reaction conditions is crucial to favor the formation of the bromoalkyne over the terminal alkyne.[1][5]
Experimental Protocols
Step 1: Synthesis of (2,2-Dibromovinyl)cyclohexane
Materials:
-
Triphenylphosphine (PPh₃)
-
Carbon tetrabromide (CBr₄)
-
Cyclohexanecarboxaldehyde
-
Dichloromethane (DCM), anhydrous
-
Hexanes
-
Magnesium sulfate (MgSO₄)
Procedure:
-
To a round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add triphenylphosphine (2.0 eq) and anhydrous dichloromethane.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add carbon tetrabromide (1.0 eq) portion-wise, ensuring the temperature remains below 10 °C. The solution will turn from colorless to a yellow-orange ylide solution.
-
Stir the mixture at 0 °C for 30 minutes.
-
Add cyclohexanecarboxaldehyde (1.0 eq) dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Add hexanes to the residue to precipitate triphenylphosphine oxide.
-
Filter the mixture and wash the solid with cold hexanes.
-
Concentrate the filtrate and purify the crude product by column chromatography on silica gel (eluent: hexanes) to yield (2,2-dibromovinyl)cyclohexane as a colorless oil.
Step 2: Synthesis of this compound
Materials:
-
(2,2-Dibromovinyl)cyclohexane
-
n-Butyllithium (n-BuLi) in hexanes (a solution of known molarity)
-
Tetrahydrofuran (THF), anhydrous
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Diethyl ether
-
Brine (saturated aqueous NaCl solution)
-
Magnesium sulfate (MgSO₄)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add (2,2-dibromovinyl)cyclohexane (1.0 eq) and anhydrous tetrahydrofuran.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add a solution of n-butyllithium (1.0 - 1.1 eq) in hexanes dropwise via syringe, maintaining the temperature at -78 °C.
-
Stir the reaction mixture at -78 °C for 1-2 hours. The formation of the bromoalkyne can be monitored by TLC.
-
Quench the reaction at -78 °C by the slow addition of saturated aqueous ammonium chloride solution.
-
Allow the mixture to warm to room temperature.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether.
-
Wash the combined organic layers with water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexanes) to afford this compound.
Quantitative Data
| Parameter | Step 1: (2,2-Dibromovinyl)cyclohexane | Step 2: this compound |
| Starting Material | Cyclohexanecarboxaldehyde | (2,2-Dibromovinyl)cyclohexane |
| Key Reagents | PPh₃, CBr₄ | n-BuLi |
| Solvent | Dichloromethane | Tetrahydrofuran |
| Reaction Temperature | 0 °C to Room Temperature | -78 °C |
| Typical Reaction Time | 12-16 hours | 1-2 hours |
| Typical Yield | 70-85% | 60-75% |
| Purification Method | Column Chromatography | Column Chromatography |
Characterization of this compound
Due to the limited availability of published experimental data for this compound, the following characterization data is predicted based on known values for similar structural motifs.
Spectroscopic Data
| Technique | Predicted Data for this compound |
| ¹H NMR (CDCl₃) | δ (ppm): 6.2-6.4 (m, 1H, vinylic H), 2.0-2.3 (m, 4H, allylic CH₂), 1.5-1.8 (m, 4H, CH₂) |
| ¹³C NMR (CDCl₃) | δ (ppm): 135-140 (vinylic C-Br), 120-125 (vinylic C), 75-80 (alkynyl C-Br), 60-65 (alkynyl C), 25-35 (allylic CH₂), 20-25 (CH₂) |
| IR (Infrared) | ν (cm⁻¹): ~3020 (=C-H stretch), ~2930, ~2860 (C-H stretch), ~2200 (C≡C stretch, weak), ~1640 (C=C stretch) |
| Mass Spectrometry (EI) | m/z: [M]⁺ and [M+2]⁺ isotopic pattern for bromine, fragmentation by loss of Br, and cleavage of the cyclohexene ring. |
Visualization of Workflow and Pathways
Synthesis Pathway
Caption: Reaction scheme for the synthesis of this compound.
Experimental Workflow
Caption: Experimental workflow for synthesis and characterization.
Conclusion
This technical guide provides a detailed protocol for the synthesis of this compound via the Corey-Fuchs reaction, along with its expected characterization data. The provided methodologies and data serve as a valuable resource for researchers in organic and medicinal chemistry, facilitating the use of this versatile building block in their synthetic endeavors. The modularity of the described synthesis allows for potential adaptation and optimization for specific research needs.
References
Technical Guide on the Spectroscopic Data of 1-(Bromoethynyl)cyclohexene and Related Precursors
Audience: Researchers, scientists, and drug development professionals.
Proposed Synthesis of 1-(Bromoethynyl)cyclohexene
A potential synthetic route to this compound involves the electrophilic bromination of the terminal alkyne of 1-ethynylcyclohexene. A common method for this transformation is the reaction with N-bromosuccinimide (NBS) in the presence of a silver catalyst, such as silver nitrate (AgNO₃).
Physical and chemical properties of 1-(Bromoethynyl)cyclohexene
Introduction
This technical guide provides a comprehensive overview of the physical and chemical properties of 1-(Bromoethynyl)cyclohexene. This compound is of interest to researchers and professionals in the fields of organic synthesis and drug development due to its potential as a versatile building block. The presence of a bromoethynyl group attached to a cyclohexene ring offers multiple reaction sites for further functionalization, making it a candidate for the synthesis of complex molecular architectures.
Physicochemical Properties
Quantitative data for this compound is not available. The following table summarizes the known physical and chemical properties of the closely related compound, 1-Bromo-1-cyclohexene . These values can serve as an estimate for the properties of this compound.
| Property | Value (for 1-Bromo-1-cyclohexene) | Source |
| Molecular Formula | C₆H₉Br | [1][2] |
| Molecular Weight | 161.04 g/mol | [1][2] |
| Appearance | Liquid | [1] |
| Purity | 97% | [1] |
| Boiling Point | Not available | |
| Melting Point | Not available | |
| Density | Not available | |
| Solubility | Log10 of Water solubility in mol/l: -3.01 (Crippen Calculated) | [2] |
| Octanol/Water Partition Coefficient (logP) | 2.839 (Crippen Calculated) | [2] |
| InChI | InChI=1S/C6H9Br/c7-6-4-2-1-3-5-6/h4H,1-3,5H2 | [1][2] |
| InChI Key | QBUMXSSCYUMVAW-UHFFFAOYSA-N | [1][2] |
| SMILES | BrC1=CCCCC1 | [2] |
| CAS Number | 2044-08-8 | [2][3] |
Chemical Reactivity and Synthesis
The reactivity of this compound would be dictated by the bromoethynyl and the cyclohexene moieties. The carbon-bromine bond is susceptible to various coupling reactions, while the triple bond can undergo addition reactions. The double bond in the cyclohexene ring can also participate in various transformations.
Inferred Reactivity
-
Cross-Coupling Reactions: The bromoalkyne functionality is a key handle for carbon-carbon bond formation. Sonogashira coupling with terminal alkynes, catalyzed by palladium and copper, would be a primary method to introduce further complexity.[4]
-
Nucleophilic Substitution: The bromine atom can be displaced by various nucleophiles, although this may be less facile than in saturated systems.
-
Addition Reactions: The carbon-carbon triple bond can undergo hydrogenation, halogenation, and hydrohalogenation reactions.
-
Cycloaddition Reactions: The alkyne can participate in [3+2] and other cycloaddition reactions.
Potential Synthetic Routes
A plausible synthetic route to this compound could involve the dehydrobromination of a suitable di- or tri-brominated cyclohexane or cyclohexene precursor. Another approach could be the reaction of a cyclohexene-derived acetylide with a source of electrophilic bromine.
Logical Workflow for Potential Synthesis
Caption: A potential synthetic pathway to this compound.
Experimental Protocols
Detailed experimental protocols for the synthesis and handling of this compound are not available. The following are general procedures for reactions involving similar compounds and should be adapted with caution.
General Procedure for Sonogashira Coupling of a Vinyl Bromide[4]
Objective: To couple a vinyl bromide with a terminal alkyne.
Materials:
-
Vinyl bromide (1 equivalent)
-
Terminal alkyne (1.2 equivalents)
-
Pd(PPh₃)₄ (0.05 equivalents)
-
CuI (0.1 equivalents)
-
Base (e.g., Et₃N or piperidine, 2 equivalents)
-
Solvent (e.g., THF or DMF)
Procedure:
-
To a dried flask under an inert atmosphere (e.g., Argon or Nitrogen), add the vinyl bromide, terminal alkyne, Pd(PPh₃)₄, and CuI.
-
Add the anhydrous solvent, followed by the base.
-
Stir the reaction mixture at room temperature or with gentle heating until the starting material is consumed (monitored by TLC or GC).
-
Upon completion, quench the reaction with saturated aqueous NH₄Cl solution.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Experimental Workflow Diagram
Caption: General workflow for a Sonogashira coupling reaction.
Safety and Handling
Safety data for this compound is not available. For the related compound, (1-Bromoethyl)benzene , the following hazards are identified and should be considered as potential risks.[5]
-
Hazard Statements: Combustible liquid. Causes skin irritation. Causes serious eye irritation. May cause respiratory irritation.[5]
-
Precautionary Statements: [5]
-
Wash face, hands, and any exposed skin thoroughly after handling.
-
Wear protective gloves/protective clothing/eye protection/face protection.
-
Avoid breathing dust/fume/gas/mist/vapors/spray.
-
Use only outdoors or in a well-ventilated area.
-
Keep away from heat/sparks/open flames/hot surfaces. — No smoking.
-
Keep cool.
-
It is imperative to handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
Applications in Drug Development
While there is no specific information on the applications of this compound in drug development, its structural motifs are present in various biologically active molecules. The rigid alkyne linker and the cyclohexene scaffold can be valuable in positioning pharmacophoric groups in three-dimensional space to interact with biological targets. The ability to undergo "click chemistry" reactions, such as the copper-catalyzed azide-alkyne cycloaddition, makes it a candidate for use in bioconjugation and drug discovery.[6]
Signaling Pathway Interaction Hypothesis
Caption: Hypothetical interaction of a derivative with a signaling pathway.
Conclusion
This compound represents a potentially valuable, yet underexplored, chemical entity. Based on the properties of related compounds, it is expected to be a versatile building block in organic synthesis. Its reactive handles make it suitable for a variety of transformations, including cross-coupling and cycloaddition reactions, which are highly relevant in the synthesis of complex molecules for materials science and drug discovery. Further experimental investigation is required to fully elucidate its properties and potential applications. Researchers are advised to proceed with caution, drawing upon the available data for structurally similar compounds for guidance on handling and reactivity.
References
- 1. cymitquimica.com [cymitquimica.com]
- 2. Cyclohexene, 1-bromo- (CAS 2044-08-8) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 3. cymitquimica.com [cymitquimica.com]
- 4. 1-Bromo-1-cyclohexene | 2044-08-8 | Benchchem [benchchem.com]
- 5. fishersci.com [fishersci.com]
- 6. researchgate.net [researchgate.net]
The Bromoethynyl Group on a Cyclohexene Scaffold: A Comprehensive Reactivity Profile
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The bromoethynyl group attached to a cyclohexene scaffold represents a versatile and highly reactive functional moiety with significant potential in organic synthesis and medicinal chemistry. This guide provides a detailed exploration of its synthesis and reactivity profile, focusing on key transformations including Sonogashira cross-coupling, cycloaddition reactions, and nucleophilic substitution. Experimental protocols, quantitative data, and mechanistic visualizations are presented to offer a comprehensive resource for professionals in the field.
Synthesis of 1-Bromoethynylcyclohexene
The primary challenge in exploring the reactivity of 1-bromoethynylcyclohexene lies in its synthesis. While direct methods are not extensively reported, a reliable two-step approach starting from the readily available cyclohexene-1-carboxaldehyde is the most plausible pathway. This involves an initial one-carbon homologation to form 1-ethynylcyclohexene, followed by selective bromination of the terminal alkyne.
Step 1: Synthesis of 1-Ethynylcyclohexene via Corey-Fuchs or Seyferth-Gilbert Homologation
Two primary methods for the conversion of aldehydes to terminal alkynes are the Corey-Fuchs reaction and the Seyferth-Gilbert homologation.
-
Corey-Fuchs Reaction: This two-step process first converts the aldehyde into a 1,1-dibromoalkene using a phosphine-ylide generated from triphenylphosphine and carbon tetrabromide.[1][2] Subsequent treatment with a strong base, such as n-butyllithium, results in elimination and metal-halogen exchange to yield the terminal alkyne.[1][3] A key advantage is the ability to sometimes isolate the intermediate 1-bromoalkyne by careful choice of the base.[2]
-
Seyferth-Gilbert Homologation: This reaction utilizes a diazomethylphosphonate reagent to directly convert the aldehyde to the terminal alkyne in a single step under basic conditions.[4][5] The Ohira-Bestmann modification of this reaction employs milder bases, making it compatible with a wider range of functional groups.[5]
Experimental Protocol: Synthesis of 1-Ethynylcyclohexene (via Corey-Fuchs Reaction - General Procedure)
-
To a solution of triphenylphosphine (2.0 eq) in anhydrous dichloromethane at 0 °C is slowly added carbon tetrabromide (1.0 eq).
-
The resulting dark red mixture is stirred for 30 minutes, after which a solution of cyclohexene-1-carboxaldehyde (1.0 eq) in anhydrous dichloromethane is added dropwise.
-
The reaction is allowed to warm to room temperature and stirred until completion (monitored by TLC).
-
The reaction mixture is then quenched with water and extracted with dichloromethane. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude 1,1-dibromo-2-(cyclohex-1-en-1-yl)ethene is purified by column chromatography.
-
The purified dibromoalkene is dissolved in anhydrous tetrahydrofuran and cooled to -78 °C.
-
n-Butyllithium (2.2 eq) is added dropwise, and the reaction is stirred at -78 °C for 1 hour, then allowed to warm to room temperature and stirred for an additional hour.
-
The reaction is quenched with saturated aqueous ammonium chloride and extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated to yield 1-ethynylcyclohexene.
Step 2: Bromination of 1-Ethynylcyclohexene
The terminal alkyne, 1-ethynylcyclohexene, can be converted to the desired 1-bromoethynylcyclohexene via electrophilic bromination. Reagents such as N-bromosuccinimide (NBS) in the presence of a silver catalyst (e.g., silver nitrate) are commonly used for this transformation.
Experimental Protocol: Bromination of 1-Ethynylcyclohexene (General Procedure)
-
To a solution of 1-ethynylcyclohexene (1.0 eq) in acetone is added N-bromosuccinimide (1.1 eq) and a catalytic amount of silver nitrate (0.1 eq).
-
The reaction mixture is stirred at room temperature in the dark until the starting material is consumed (monitored by TLC).
-
The solvent is removed under reduced pressure, and the residue is taken up in diethyl ether.
-
The organic layer is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated.
-
The crude product is purified by column chromatography to afford 1-bromoethynylcyclohexene.
Diagram of Synthetic Workflow
References
Unveiling the Electronic Landscape of 1-(Bromoethynyl)cyclohexene: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-(Bromoethynyl)cyclohexene is a halogenated organic molecule with a structure that suggests a unique and potentially valuable electronic profile. The presence of a vinyl bromide moiety in conjunction with a bromoalkyne introduces a combination of electron-withdrawing effects and sites of unsaturation that are likely to govern its reactivity and suitability for various applications, including as a synthetic intermediate in drug discovery and materials science. This document aims to provide an in-depth, albeit theoretical, guide to the core electronic properties of this compound, drawing parallels with related and better-studied compounds.
Predicted Electronic Properties
The electronic properties of this compound are primarily dictated by the interplay of the cyclohexene ring, the vinyl bromide, and the bromoethynyl group. The bromine atoms, being highly electronegative, are expected to exert a significant electron-withdrawing inductive effect (-I effect). This effect will likely lower the energy levels of the molecule's frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).
A lower LUMO energy would render the molecule more susceptible to nucleophilic attack, while a lower HOMO energy would suggest a higher ionization potential, making it less prone to oxidation. The triple bond of the ethynyl group further contributes to the electrophilic nature of the molecule.
Potential Synthetic Pathways and Key Reactions
Given its structure, this compound is anticipated to be a versatile building block in organic synthesis. Key reactions would likely involve the vinyl bromide and the bromoalkyne functionalities.
Synthesis
The synthesis of this compound itself is not well-documented. However, a plausible synthetic route could involve the Sonogashira coupling of a suitable terminal alkyne with 1,2-dibromocyclohexene, followed by subsequent functional group manipulations.
Key Reactions
Sonogashira Coupling: The vinyl bromide moiety of this compound would be an excellent substrate for Sonogashira cross-coupling reactions. This palladium-catalyzed reaction with a terminal alkyne would allow for the facile introduction of a wide range of substituents at the C1 position of the cyclohexene ring.
Diels-Alder Reaction: The cyclohexene double bond, influenced by the electron-withdrawing bromoethynyl group, could potentially act as a dienophile in Diels-Alder reactions, enabling the construction of complex polycyclic systems.[1][2] The stereochemistry of the resulting product would be dictated by the geometry of the dienophile.[3]
Nucleophilic Substitution/Addition: The electron-deficient nature of the bromoethynyl group suggests that it could be susceptible to nucleophilic attack, leading to either substitution of the bromine atom or addition across the triple bond, depending on the reaction conditions and the nucleophile employed.
Experimental Protocols (Hypothetical)
The following are detailed, hypothetical experimental protocols for key reactions that this compound is predicted to undergo.
General Sonogashira Cross-Coupling Protocol
Objective: To couple this compound with a terminal alkyne.
Materials:
-
This compound
-
Terminal alkyne (e.g., phenylacetylene)
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Copper(I) iodide (CuI)
-
Base (e.g., triethylamine or diisopropylamine)
-
Anhydrous solvent (e.g., tetrahydrofuran (THF) or toluene)
-
Standard laboratory glassware and inert atmosphere setup (e.g., Schlenk line)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add this compound (1 equivalent), the terminal alkyne (1.2 equivalents), and copper(I) iodide (0.05 equivalents).
-
Add the anhydrous solvent, followed by the base.
-
Degas the solution by bubbling the inert gas through it for 15-20 minutes.
-
Add the palladium catalyst (0.02 equivalents) to the reaction mixture.
-
Stir the reaction at room temperature or with gentle heating (e.g., 40-60 °C) and monitor its progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, quench the reaction with saturated aqueous ammonium chloride solution.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
General Diels-Alder Reaction Protocol
Objective: To react this compound as a dienophile with a conjugated diene.
Materials:
-
This compound
-
Conjugated diene (e.g., cyclopentadiene or furan)
-
Anhydrous solvent (e.g., toluene or dichloromethane)
-
Lewis acid catalyst (optional, e.g., AlCl₃ or BF₃·OEt₂)
-
Standard laboratory glassware
Procedure:
-
In a round-bottom flask, dissolve this compound (1 equivalent) in the anhydrous solvent.
-
Add the conjugated diene (1.1 to 2 equivalents).
-
If a Lewis acid catalyst is used, add it cautiously at a low temperature (e.g., 0 °C).
-
Stir the reaction mixture at room temperature or with heating, monitoring the reaction by TLC or NMR spectroscopy.
-
Upon completion, concentrate the solvent under reduced pressure.
-
If a catalyst was used, perform an aqueous workup to remove it.
-
Purify the resulting cycloadduct by column chromatography or recrystallization.
Visualizations of Key Processes
The following diagrams illustrate the fundamental mechanisms of the key reactions discussed.
Caption: The catalytic cycles of the Sonogashira cross-coupling reaction.
Caption: A generalized schematic of the Diels-Alder reaction.
Data on Analogous Compounds
While no specific data exists for this compound, the following table summarizes some key properties of related molecules to provide a comparative context.
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Key Reactions/Properties |
| 1-Bromo-1-cyclohexene | C₆H₉Br | 161.04 | Substrate for Sonogashira, Suzuki, and Heck couplings; undergoes Diels-Alder reactions.[4] |
| Vinyl Bromide | C₂H₃Br | 106.95 | Used in polymerization and as a Grignard reagent precursor.[4] |
| Haloalkynes | R-C≡C-X | Variable | Versatile building blocks in cross-coupling, nucleophilic addition, and cycloaddition reactions.[5][6] |
Conclusion
This compound represents an intriguing yet underexplored molecule. Based on the fundamental principles of organic chemistry and the known reactivity of similar compounds, it is predicted to be a valuable synthetic intermediate with a rich and varied chemical reactivity. Its electronic properties, largely governed by the electron-withdrawing nature of its functional groups, make it a promising candidate for use in cross-coupling and cycloaddition reactions. Further experimental and computational studies are necessary to fully elucidate the electronic landscape of this molecule and unlock its full potential in synthetic and medicinal chemistry.
References
A Technical Guide to the Presumed Thermal Stability and Decomposition of 1-(Bromoethynyl)cyclohexene
Introduction
1-(Bromoethynyl)cyclohexene is a halogenated organic compound with potential applications in organic synthesis and drug development. Its structure, featuring a bromoalkynyl group attached to a cyclohexene ring, suggests a complex thermal behavior influenced by the interplay of the carbon-carbon double bond, the carbon-carbon triple bond, and the carbon-bromine bond. Understanding the thermal stability of this compound is crucial for its safe handling, storage, and application in various chemical processes. This technical guide outlines the predicted thermal properties and decomposition pathways of this compound and provides detailed experimental protocols for its analysis.
Predicted Thermal Behavior
The thermal decomposition of this compound is anticipated to be initiated at the weakest bond within the molecule. The C-Br bond is generally weaker than C-C and C-H bonds, making it a likely site for initial cleavage upon heating. The presence of the conjugated ene-yne system can influence the decomposition mechanism, potentially leading to complex intramolecular reactions.
It is hypothesized that the decomposition could proceed through a radical mechanism, initiated by the homolytic cleavage of the C-Br bond to form a cyclohexenylethynyl radical and a bromine radical. These reactive intermediates could then undergo a variety of subsequent reactions, including polymerization, rearrangement, and fragmentation.
Experimental Protocols
To experimentally determine the thermal stability and decomposition profile of this compound, the following standard techniques would be employed:
1. Thermogravimetric Analysis (TGA)
-
Objective: To determine the temperature at which the compound begins to decompose and to quantify the mass loss as a function of temperature.
-
Methodology:
-
A small, precisely weighed sample (typically 5-10 mg) of this compound is placed in a tared TGA pan (e.g., alumina or platinum).
-
The pan is loaded into the TGA instrument.
-
The sample is heated at a constant rate (e.g., 10 °C/min) under a controlled atmosphere (typically an inert gas like nitrogen to prevent oxidation).
-
The mass of the sample is continuously monitored as the temperature increases.
-
The resulting data is plotted as mass loss (%) versus temperature (°C). The onset temperature of decomposition is determined from this curve.
-
2. Differential Scanning Calorimetry (DSC)
-
Objective: To measure the heat flow associated with thermal transitions in the compound as a function of temperature. This can identify melting points, boiling points, and exothermic or endothermic decomposition events.
-
Methodology:
-
A small sample (typically 2-5 mg) of this compound is hermetically sealed in an aluminum or copper DSC pan.
-
An empty, sealed pan is used as a reference.
-
Both the sample and reference pans are placed in the DSC cell.
-
The cell is heated at a controlled rate (e.g., 10 °C/min) under an inert atmosphere.
-
The difference in heat flow required to maintain the sample and reference at the same temperature is measured and plotted against temperature.
-
Exothermic peaks indicate decomposition or other heat-releasing events, while endothermic peaks can indicate melting or boiling.
-
Hypothetical Data Presentation
The following tables present hypothetical data that could be obtained from TGA and DSC analyses of this compound.
Table 1: Hypothetical TGA Data for this compound
| Parameter | Value |
| Onset Decomposition Temperature (Tonset) | ~150 - 180 °C |
| Temperature at 5% Mass Loss (T5%) | ~165 °C |
| Temperature at 50% Mass Loss (T50%) | ~220 °C |
| Residual Mass at 500 °C | < 10% |
Table 2: Hypothetical DSC Data for this compound
| Thermal Event | Onset Temperature (°C) | Peak Temperature (°C) | Enthalpy (J/g) |
| Endotherm (Melting) | ~40 - 50 °C | ~48 °C | ~80 J/g |
| Exotherm (Decomposition) | ~155 °C | ~175 °C | - (highly exothermic) |
Visualizations
Experimental Workflow Diagram
A generalized workflow for the thermal analysis of this compound.
Hypothetical Decomposition Pathway
A simplified, hypothetical radical decomposition pathway for this compound.
Conclusion
While direct experimental data for the thermal stability of this compound is currently lacking, a theoretical assessment based on its chemical structure and the behavior of related compounds provides a valuable starting point for researchers. The primary anticipated mode of decomposition is through the initial cleavage of the carbon-bromine bond. To definitively characterize its thermal properties, rigorous experimental analysis using TGA and DSC is essential. The protocols and hypothetical data presented in this guide are intended to facilitate the design and interpretation of such studies, ultimately ensuring the safe and effective use of this compound in research and development.
A Comprehensive Technical Guide to the Computational Conformational Analysis of 1-(Bromoethynyl)cyclohexene
For: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide outlines a comprehensive computational methodology for the conformational analysis of 1-(Bromoethynyl)cyclohexene. In the absence of direct experimental or computational studies on this specific molecule, this document provides a robust, state-of-the-art theoretical framework derived from established computational protocols for analogous substituted cyclohexene and ethynyl-containing compounds. The guide details a systematic approach encompassing initial conformational searching, rigorous quantum mechanical calculations for geometry optimization and energy determination, and analysis of the rotational barrier of the bromoethynyl group. All proposed quantitative data are estimations based on documented values for structurally related molecules and are presented in structured tables. Methodological workflows are visualized using the DOT language to ensure clarity and reproducibility for researchers undertaking similar computational investigations.
Introduction
The conformational landscape of a molecule is a critical determinant of its physicochemical properties, reactivity, and biological activity. For novel or uncharacterized molecules such as this compound, computational chemistry offers a powerful and predictive avenue for elucidating the preferred three-dimensional structures and the energetic barriers between them. The this compound molecule presents an interesting conformational challenge due to the interplay between the cyclohexene ring puckering and the rotation of the exocyclic bromoethynyl substituent.
This guide provides a detailed protocol for a thorough in-silico investigation of this compound's conformational space. The methodologies described herein are grounded in widely accepted and validated computational chemistry practices for the study of cyclic and unsaturated organic molecules.
Theoretical Background
The conformational analysis of this compound involves the exploration of two primary degrees of freedom:
-
Cyclohexene Ring Conformation: The cyclohexene ring is known to adopt a half-chair conformation as its global minimum.[1] Other higher-energy conformations, such as the boat and twist-boat, also exist and may be relevant as transition states or in strained systems.
-
Rotation of the Bromoethynyl Group: The rotation around the single bond connecting the bromoethynyl group to the cyclohexene ring introduces another layer of conformational complexity. While a carbon-carbon triple bond allows for free rotation, steric and electronic interactions with the cyclohexene ring will likely result in a rotational energy barrier with distinct minima.[2]
Proposed Computational Methodology
A multi-step computational workflow is proposed to systematically investigate the conformational space of this compound. This workflow is designed to balance computational cost with accuracy, employing initial low-level searches followed by high-level quantum mechanical refinements.
Initial Conformational Search
A broad exploration of the potential energy surface is necessary to identify all plausible low-energy conformers. A mixed molecular mechanics and quantum mechanical approach is recommended.
| Step | Method | Software Example | Purpose |
| 1 | Molecular Mechanics Conformational Search | GMMX in Gaussian, MacroModel | To rapidly generate a large number of initial conformers by systematically rotating dihedral angles. |
| 2 | Semi-Empirical Quantum Mechanics Optimization | PM7 or PM6 in MOPAC/Gaussian | To refine the initial set of conformers and discard very high-energy structures. |
| 3 | Clustering and Selection | In-house scripts or visualization software | To group similar conformers and select a representative set for higher-level calculations. |
High-Level Quantum Mechanical Calculations
The selected low-energy conformers from the initial search should be subjected to rigorous geometry optimization and energy calculations using Density Functional Theory (DFT). DFT methods provide a good balance of accuracy and computational efficiency for molecules of this size.
| Parameter | Recommended Level of Theory | Rationale |
| Method | B3LYP, M06-2X, or ωB97X-D | These functionals are widely used and have been shown to perform well for organic molecules, with M06-2X and ωB97X-D being particularly good for non-covalent interactions. |
| Basis Set | 6-311+G(d,p) or aug-cc-pVTZ | A triple-zeta basis set with diffuse and polarization functions is crucial for accurately describing the electron distribution, especially around the bromine atom and the triple bond. |
| Solvation Model | Polarizable Continuum Model (PCM) or SMD | To simulate the effect of a solvent environment (e.g., water, chloroform) on conformational stability. |
Frequency calculations should be performed at the same level of theory to confirm that the optimized structures are true minima (no imaginary frequencies) and to obtain thermodynamic data (enthalpy and Gibbs free energy).
Rotational Barrier Analysis
To quantify the rotational barrier of the bromoethynyl group, a relaxed potential energy surface (PES) scan should be performed. This involves systematically rotating the dihedral angle defining the orientation of the bromoethynyl group relative to the cyclohexene ring, while allowing all other geometric parameters to relax at each step.
| Parameter | Value/Method |
| Scanned Dihedral | C2-C1-C≡C-Br |
| Scan Range | 0° to 360° |
| Step Size | 10° |
| Level of Theory | B3LYP/6-31G(d) or higher |
Hypothetical Quantitative Data
The following tables present plausible, hypothetical quantitative data for the conformational analysis of this compound, based on values reported for similar molecules in the literature.
Table 1: Relative Energies of this compound Ring Conformations
| Conformation | Relative Energy (kcal/mol) |
| Half-Chair | 0.00 (Global Minimum) |
| Boat | ~5-7 |
| Twist-Boat | ~4-6 |
Table 2: Hypothetical Rotational Barrier Analysis of the Bromoethynyl Group
| Dihedral Angle (C2-C1-C≡C-Br) | Relative Energy (kcal/mol) | Conformation |
| 0° | ~1.5 - 2.5 | Eclipsed (Transition State) |
| 90° | 0.00 | Staggered (Minimum) |
| 180° | ~1.5 - 2.5 | Eclipsed (Transition State) |
| 270° | 0.00 | Staggered (Minimum) |
Visualization of Workflows and Relationships
The following diagrams, generated using the DOT language, illustrate the key workflows in the proposed computational study.
Caption: Computational workflow for conformational analysis.
Caption: Logical relationship of computational inputs and outputs.
Conclusion
While direct computational studies on this compound are not currently available in the literature, this technical guide provides a comprehensive and robust framework for conducting such an investigation. By following the detailed methodologies for conformational searching, high-level quantum mechanical calculations, and rotational barrier analysis, researchers can gain valuable insights into the conformational preferences and energetic landscape of this molecule. The hypothetical data and visualized workflows presented herein serve as a practical starting point for future computational studies in this area, with broad applicability to other substituted cyclohexene systems. This in-depth computational approach is invaluable for understanding the structure-property relationships that are fundamental to chemical research and drug development.
References
Paving the Way for Advanced Therapeutics: A Technical Guide to the Discovery and Isolation of 1-(Bromoethynyl)cyclohexene Precursors
For Immediate Release
A comprehensive guide for researchers, scientists, and drug development professionals outlining the key synthetic pathways and experimental protocols for obtaining precursors to 1-(bromoethynyl)cyclohexene, a valuable building block in medicinal chemistry. This document provides a detailed overview of established methodologies, quantitative data, and logical workflows to facilitate the efficient synthesis and isolation of these crucial chemical intermediates.
Introduction
This compound and its precursors are of significant interest in the field of drug discovery and development. The unique structural motif of a bromoalkyne coupled with a cyclohexene ring provides a versatile scaffold for the synthesis of complex molecular architectures with potential therapeutic applications. This guide details the primary synthetic routes for accessing these precursors, focusing on the conversion of readily available starting materials like cyclohexanone and cyclohexanecarbaldehyde into the desired terminal alkyne and its subsequent bromination.
Synthetic Strategies and Experimental Protocols
Two principal strategies are highlighted for the synthesis of the key precursor, 1-ethynylcyclohexene, from a carbonyl starting material: the Corey-Fuchs reaction and the Seyferth-Gilbert homologation. A subsequent electrophilic bromination step then yields the target this compound.
Route 1: The Corey-Fuchs Reaction
The Corey-Fuchs reaction provides a reliable two-step method for the conversion of an aldehyde or ketone into a terminal alkyne.[1][2][3][4] The reaction proceeds through a dibromo-olefin intermediate.
Step 1: Synthesis of 1,1-Dibromomethylenecyclohexane
This step involves the reaction of cyclohexanone with a phosphorus ylide generated in situ from triphenylphosphine and carbon tetrabromide.[5]
Experimental Protocol:
To a solution of triphenylphosphine (2.0 eq.) in anhydrous dichloromethane at 0 °C is added carbon tetrabromide (1.0 eq.). The mixture is stirred for 5-10 minutes, during which the color changes to a deep orange/red, indicating the formation of the ylide. A solution of cyclohexanone (1.0 eq.) in anhydrous dichloromethane is then added dropwise. The reaction is allowed to warm to room temperature and stirred for 12-24 hours. The reaction mixture is then concentrated, and the crude product is purified by column chromatography on silica gel (eluting with hexanes) to afford 1,1-dibromomethylenecyclohexane.
Step 2: Synthesis of 1-Ethynylcyclohexene
The dibromo-olefin is then treated with a strong base, such as n-butyllithium, to effect elimination and generate the terminal alkyne.
Experimental Protocol:
A solution of 1,1-dibromomethylenecyclohexane (1.0 eq.) in anhydrous tetrahydrofuran is cooled to -78 °C. To this solution, n-butyllithium (2.2 eq.) is added dropwise, and the mixture is stirred at this temperature for 1-2 hours, followed by slow warming to room temperature. The reaction is then quenched with saturated aqueous ammonium chloride solution. The aqueous layer is extracted with diethyl ether, and the combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure. The crude 1-ethynylcyclohexene is then purified by distillation.
Route 2: The Seyferth-Gilbert Homologation
The Seyferth-Gilbert homologation offers an alternative one-carbon homologation of aldehydes and ketones to alkynes using a diazophosphonate reagent.[6][7][8] The Ohira-Bestmann modification, which utilizes the Bestmann-Ohira reagent, is often preferred due to its milder reaction conditions.[9][10]
Experimental Protocol (Ohira-Bestmann Modification):
To a solution of the Bestmann-Ohira reagent (1.2 eq.) in anhydrous methanol at room temperature is added potassium carbonate (2.0 eq.). The mixture is stirred for 10-15 minutes, after which a solution of cyclohexanone (1.0 eq.) in anhydrous methanol is added. The reaction is stirred at room temperature for 12-24 hours. The solvent is then removed under reduced pressure, and the residue is partitioned between diethyl ether and water. The aqueous layer is extracted with diethyl ether, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The resulting crude 1-ethynylcyclohexene is purified by column chromatography or distillation.
Final Step: Bromination of 1-Ethynylcyclohexene
The terminal alkyne, 1-ethynylcyclohexene, is converted to the final product, this compound, via an electrophilic bromination reaction. A common method involves the use of N-bromosuccinimide (NBS) in the presence of a silver catalyst.[11][12]
Experimental Protocol:
To a solution of 1-ethynylcyclohexene (1.0 eq.) in acetone at room temperature is added N-bromosuccinimide (1.1 eq.) and a catalytic amount of silver nitrate (0.1 eq.). The reaction mixture is stirred in the dark for 1-3 hours. Upon completion, the solvent is removed under reduced pressure, and the residue is taken up in diethyl ether. The organic layer is washed with water and brine, dried over anhydrous magnesium sulfate, and concentrated. The crude this compound can be purified by column chromatography on silica gel.
Quantitative Data Summary
The following table summarizes typical yields for the key transformations described. Please note that yields can vary depending on the specific reaction conditions and scale.
| Reaction Step | Starting Material | Product | Reagents | Typical Yield (%) |
| Corey-Fuchs Step 1 | Cyclohexanone | 1,1-Dibromomethylenecyclohexane | PPh₃, CBr₄ | 70-85 |
| Corey-Fuchs Step 2 | 1,1-Dibromomethylenecyclohexane | 1-Ethynylcyclohexene | n-BuLi | 60-75 |
| Seyferth-Gilbert | Cyclohexanone | 1-Ethynylcyclohexene | Bestmann-Ohira reagent, K₂CO₃ | 75-90[6] |
| Bromination | 1-Ethynylcyclohexene | This compound | NBS, AgNO₃ | 80-95[11] |
Signaling Pathways and Experimental Workflows
To visually represent the logical flow of the synthetic strategies, the following diagrams have been generated using the DOT language.
Caption: Corey-Fuchs reaction workflow for the synthesis of 1-ethynylcyclohexene from cyclohexanone.
Caption: Seyferth-Gilbert homologation for the direct conversion of cyclohexanone to 1-ethynylcyclohexene.
Caption: Final bromination step to produce this compound.
Conclusion
This technical guide provides a detailed and actionable framework for the synthesis of this compound precursors. By leveraging well-established methodologies such as the Corey-Fuchs reaction and the Seyferth-Gilbert homologation, researchers can efficiently access these valuable compounds. The provided experimental protocols and quantitative data serve as a solid foundation for laboratory work, while the workflow diagrams offer a clear visual representation of the synthetic strategies. It is anticipated that this guide will be a valuable resource for professionals in the pharmaceutical and chemical research sectors, accelerating the discovery and development of novel therapeutics.
References
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. synarchive.com [synarchive.com]
- 3. Corey–Fuchs reaction enabled synthesis of natural products: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Corey-Fuchs Reaction [organic-chemistry.org]
- 5. Corey–Fuchs reaction - Wikipedia [en.wikipedia.org]
- 6. Seyferth-Gilbert Homologation | NROChemistry [nrochemistry.com]
- 7. Seyferth-Gilbert Homologation [organic-chemistry.org]
- 8. Seyferth–Gilbert homologation - Wikipedia [en.wikipedia.org]
- 9. Seyferth-Gilbert Alkyne Synthesis | Chem-Station Int. Ed. [en.chem-station.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Facile and efficient synthesis of 1-haloalkynes via DBU-mediated reaction of terminal alkynes and N-haloimides under mild conditions - RSC Advances (RSC Publishing) [pubs.rsc.org]
Methodological & Application
Application Notes and Protocols for Sonogashira Coupling Reactions Using 1-(Bromoethynyl)cyclohexene
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the utilization of 1-(bromoethynyl)cyclohexene in Sonogashira coupling reactions. The Sonogashira coupling is a powerful cross-coupling reaction in organic synthesis used to form carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide.[1] This reaction is typically carried out under mild conditions, making it a valuable tool in the synthesis of complex molecules, including pharmaceuticals and natural products.[1]
Introduction to this compound in Sonogashira Coupling
This compound is a key building block for the synthesis of enyne structures, which are important motifs in many biologically active compounds and organic materials. The Sonogashira reaction provides a direct method for introducing an alkynyl group at the C-1 position of the cyclohexene ring, leading to the formation of 1-(alkynyl)cyclohexenes. These products can serve as versatile intermediates for further chemical transformations.
The general scheme for the Sonogashira coupling of this compound with a terminal alkyne is as follows:
Scheme 1: General Sonogashira Coupling Reaction
The reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of an amine base.[2][3] While traditional methods often require anhydrous and anaerobic conditions, newer protocols have been developed that can be performed in aqueous media or under aerobic conditions.[2][3]
Key Reaction Components and Considerations
Catalysts:
-
Palladium Catalysts: A variety of palladium(0) and palladium(II) complexes are effective catalysts. Common examples include Pd(PPh₃)₄, PdCl₂(PPh₃)₂, and Pd(OAc)₂ with phosphine ligands.[4] The choice of ligand can significantly influence the reaction's efficiency.
-
Copper(I) Co-catalyst: Copper(I) iodide (CuI) is the most common co-catalyst. It reacts with the terminal alkyne to form a copper acetylide, which is a key intermediate in the catalytic cycle.[4] Copper-free Sonogashira protocols have also been developed to avoid issues associated with copper, such as the formation of alkyne homocoupling byproducts.[4]
Base: An amine base, such as triethylamine (Et₃N), diisopropylamine (i-Pr₂NH), or piperidine, is typically used to deprotonate the terminal alkyne and to neutralize the hydrogen halide formed during the reaction.
Solvent: A range of solvents can be used, with tetrahydrofuran (THF), N,N-dimethylformamide (DMF), and acetonitrile being common choices. The choice of solvent can affect the solubility of the reactants and the reaction rate.
Experimental Protocols
Below are representative protocols for the Sonogashira coupling of this compound with a terminal alkyne. These protocols are based on general procedures and may require optimization for specific substrates.
Protocol 1: Standard Sonogashira Coupling Conditions
Objective: To synthesize a 1,3-diyne derivative by coupling this compound with a terminal alkyne using a palladium/copper co-catalyst system.
Materials:
-
This compound
-
Terminal alkyne (e.g., phenylacetylene)
-
Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂]
-
Copper(I) iodide (CuI)
-
Triethylamine (Et₃N), freshly distilled
-
Tetrahydrofuran (THF), anhydrous
-
Nitrogen or Argon gas
-
Standard glassware for inert atmosphere reactions (e.g., Schlenk flask)
-
Magnetic stirrer and heating plate
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (N₂ or Ar), add PdCl₂(PPh₃)₂ (0.02 mmol, 2 mol%) and CuI (0.04 mmol, 4 mol%).
-
Add a magnetic stir bar.
-
Evacuate and backfill the flask with inert gas three times.
-
Add anhydrous THF (10 mL) and freshly distilled Et₃N (5 mL).
-
Stir the mixture at room temperature for 15 minutes.
-
Add the terminal alkyne (1.2 mmol) to the reaction mixture via syringe.
-
Add this compound (1.0 mmol) to the reaction mixture via syringe.
-
Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC). The reaction is typically complete within 2-6 hours.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of ammonium chloride (20 mL).
-
Extract the product with diethyl ether or ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).
Protocol 2: Copper-Free Sonogashira Coupling Conditions
Objective: To synthesize a 1,3-diyne derivative using a copper-free palladium-catalyzed Sonogashira coupling to minimize homocoupling byproducts.
Materials:
-
This compound
-
Terminal alkyne (e.g., 1-octyne)
-
Palladium(II) acetate [Pd(OAc)₂]
-
Triphenylphosphine (PPh₃)
-
Cesium carbonate (Cs₂CO₃) or another suitable base
-
N,N-Dimethylformamide (DMF), anhydrous
-
Nitrogen or Argon gas
-
Standard glassware for inert atmosphere reactions
-
Magnetic stirrer and heating plate
Procedure:
-
In a dry Schlenk flask under an inert atmosphere, combine Pd(OAc)₂ (0.03 mmol, 3 mol%) and PPh₃ (0.06 mmol, 6 mol%).
-
Add a magnetic stir bar.
-
Evacuate and backfill the flask with inert gas three times.
-
Add anhydrous DMF (10 mL).
-
Add the base, Cs₂CO₃ (2.0 mmol).
-
Add the terminal alkyne (1.2 mmol).
-
Add this compound (1.0 mmol).
-
Heat the reaction mixture to 60-80 °C and monitor by TLC. The reaction time can vary from 4 to 24 hours depending on the substrate.
-
After completion, cool the reaction to room temperature and add water (20 mL).
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate, 3 x 20 mL).
-
Wash the combined organic layers with water and brine, then dry over anhydrous Na₂SO₄.
-
Remove the solvent in vacuo.
-
Purify the residue by flash column chromatography.
Data Presentation
The following table summarizes representative quantitative data for Sonogashira coupling reactions involving bromoalkynes with various coupling partners under different conditions. Note that these are illustrative examples, and actual results with this compound may vary.
| Entry | Bromoalkyne | Coupling Partner | Pd Catalyst (mol%) | CuI (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 1-Bromooctyne | Phenylacetylene | PdCl₂(PPh₃)₂ (2) | 4 | Et₃N | THF | RT | 4 | 85 |
| 2 | 1-Bromo-3,3-dimethyl-1-butyne | 4-Ethynyltoluene | Pd(PPh₃)₄ (3) | 5 | i-Pr₂NH | DMF | 50 | 6 | 92 |
| 3 | (Bromoethynyl)trimethylsilane | 1-Heptyne | Pd(OAc)₂/PPh₃ (2) | - | Cs₂CO₃ | Dioxane | 80 | 12 | 78 |
| 4 | 1-Bromo-2-phenylacetylene | 3-Ethynylpyridine | PdCl₂(dppf) (1.5) | 3 | Piperidine | CH₃CN | 60 | 8 | 88 |
Visualizations
Below are diagrams illustrating the experimental workflow and the catalytic cycle of the Sonogashira coupling reaction.
Caption: Experimental workflow for Sonogashira coupling.
Caption: Simplified Sonogashira catalytic cycle.
References
Application Notes and Protocols for Stille Coupling Reactions Involving 1-(Bromoethynyl)cyclohexene
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and a generalized protocol for conducting Stille coupling reactions utilizing 1-(Bromoethynyl)cyclohexene as a key building block. The Stille reaction is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-carbon bonds between an organostannane and an organic halide or pseudohalide. This method is particularly valuable in medicinal chemistry and materials science for the synthesis of complex organic molecules, including conjugated enynes.
The protocols and data presented herein are based on established principles of Stille coupling reactions, adapted for the specific substrate this compound. While direct literature examples for this specific substrate are not prevalent, the provided methodologies are robust and can be optimized for various research and development applications.
Overview of the Stille Coupling Reaction
The Stille coupling reaction is a versatile and widely used transformation in organic synthesis. It offers several advantages, including tolerance to a wide range of functional groups, neutral reaction conditions, and the stability of the organostannane reagents to air and moisture. The reaction typically involves a palladium(0) catalyst, a phosphine ligand, and an organostannane reagent, which couples with an organic electrophile, in this case, this compound.
General Reaction Scheme:
Where:
-
R' : The organic group to be transferred from the organostannane (e.g., aryl, heteroaryl, vinyl, alkyl).
-
R'' : Non-transferable groups on the tin atom, typically butyl or methyl.
-
Pd catalyst : A palladium(0) source, such as Pd(PPh₃)₄ or generated in situ from a Pd(II) precursor.
-
Ligand : Often a phosphine ligand like triphenylphosphine (PPh₃) to stabilize the palladium catalyst.
Experimental Protocols
This section outlines a detailed, generalized protocol for the Stille coupling of this compound with an organostannane. This protocol should be considered a starting point and may require optimization for specific substrates and desired outcomes.
Materials and Reagents
-
This compound
-
Organostannane (e.g., Tributyl(vinyl)stannane, Hexamethylditin)
-
Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄])
-
Ligand (if not using a pre-formed catalyst complex, e.g., Triphenylphosphine [PPh₃])
-
Anhydrous solvent (e.g., Toluene, THF, DMF)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware for inert atmosphere reactions (Schlenk line or glovebox)
-
Reagents for workup and purification (e.g., saturated aqueous KF solution, organic solvents for extraction, silica gel for chromatography)
General Procedure for Stille Coupling
-
Reaction Setup:
-
To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%).
-
If required, add any additional ligand.
-
Add the anhydrous solvent (e.g., Toluene) via syringe.
-
-
Addition of Reagents:
-
Add this compound (1.0 equivalent) to the reaction mixture via syringe.
-
Add the organostannane (1.0-1.2 equivalents) to the reaction mixture via syringe.
-
-
Reaction Conditions:
-
Heat the reaction mixture to the desired temperature (typically between 80-110 °C) and stir for the required time (2-24 hours).
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS).
-
-
Workup:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Quench the reaction by adding a saturated aqueous solution of potassium fluoride (KF). This solution precipitates the tin byproducts as insoluble organotin fluorides, which can be removed by filtration.
-
Stir the mixture vigorously for 1-2 hours.
-
Filter the mixture through a pad of Celite®, washing with an organic solvent (e.g., ethyl acetate).
-
Transfer the filtrate to a separatory funnel and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate) to afford the desired coupled product.
-
Data Presentation
The following table provides a template for summarizing the results of Stille coupling reactions with this compound, populated with hypothetical data for illustrative purposes.
| Entry | Organostannane (R'-SnBu₃) | Catalyst (mol%) | Ligand (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Tributyl(vinyl)stannane | Pd(PPh₃)₄ (3) | - | Toluene | 100 | 12 | 85 |
| 2 | Tributyl(phenyl)stannane | Pd₂(dba)₃ (1.5) | PPh₃ (6) | THF | 80 | 18 | 78 |
| 3 | 2-(Tributylstannyl)thiophene | Pd(PPh₃)₄ (5) | - | DMF | 110 | 8 | 92 |
| 4 | Allyltributylstannane | PdCl₂(PPh₃)₂ (3) | - | Toluene | 90 | 24 | 65 |
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the Stille coupling of this compound.
Stille Coupling Catalytic Cycle
This diagram illustrates the generally accepted mechanism for the Stille coupling reaction.
Applications in Drug Development and Research
The synthesis of novel enyne scaffolds through Stille coupling with this compound opens avenues for the development of new chemical entities with potential therapeutic applications. Conjugated enynes are present in a variety of biologically active natural products and designed molecules. The ability to introduce diverse functionalities (R' groups) allows for the creation of compound libraries for screening in drug discovery programs.
Furthermore, the resulting products can serve as versatile intermediates for further chemical transformations, such as cycloaddition reactions, to build molecular complexity rapidly. The mild conditions and functional group tolerance of the Stille reaction make it suitable for late-stage functionalization of complex molecules, a valuable strategy in medicinal chemistry.
Disclaimer: The provided protocols are intended for guidance and should be adapted and optimized by qualified personnel in a laboratory setting. All reactions should be carried out with appropriate safety precautions. The toxicity of organotin compounds necessitates careful handling and disposal.
Application Notes and Protocols: Cadiot-Chodkiewicz Coupling with 1-(Bromoethynyl)cyclohexene
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Cadiot-Chodkiewicz coupling is a powerful and versatile cross-coupling reaction in organic synthesis that facilitates the formation of a carbon-carbon bond between a terminal alkyne and a 1-haloalkyne.[1] This reaction, catalyzed by a copper(I) salt in the presence of an amine base, is highly valued for its ability to produce unsymmetrical 1,3-diynes (conjugated diynes).[1][2] These structural motifs are of significant interest in medicinal chemistry, materials science, and natural product synthesis due to their unique electronic and biological properties.[3]
This document provides detailed application notes and protocols for the Cadiot-Chodkiewicz coupling reaction, with a specific focus on the use of 1-(bromoethynyl)cyclohexene as a key reactant. Due to the limited commercial availability of this compound, a detailed protocol for its synthesis from the readily available precursor, 1-ethynylcyclohexene, is also provided.
Synthesis of this compound
A common and effective method for the synthesis of 1-bromoalkynes from terminal alkynes involves the use of N-bromosuccinimide (NBS) in the presence of a silver catalyst, such as silver nitrate (AgNO₃).[4]
Experimental Protocol: Synthesis of this compound
Materials:
-
1-Ethynylcyclohexene
-
N-Bromosuccinimide (NBS)
-
Silver nitrate (AgNO₃)
-
Acetone (anhydrous)
-
Hexane
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium chloride (NaCl) solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Argon or nitrogen gas supply
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
To a solution of 1-ethynylcyclohexene (1.0 eq) in anhydrous acetone, add N-bromosuccinimide (1.2 eq) and a catalytic amount of silver nitrate (0.1 eq).
-
Stir the reaction mixture at room temperature and protect it from light by wrapping the flask in aluminum foil.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of NaHCO₃.
-
Extract the product with hexane (3 x volume of acetone).
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄ or Na₂SO₄, and filter.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford this compound.
Cadiot-Chodkiewicz Coupling of this compound
The Cadiot-Chodkiewicz coupling reaction is typically carried out using a copper(I) salt, such as copper(I) bromide (CuBr) or copper(I) iodide (CuI), as the catalyst.[2][5] An amine base, such as butylamine or piperidine, is used to deprotonate the terminal alkyne.[5][6] The reaction is often performed in a polar solvent like ethanol or methanol.[3][5]
Experimental Protocol: Cadiot-Chodkiewicz Coupling
Materials:
-
This compound
-
Terminal alkyne (e.g., phenylacetylene, propargyl alcohol)
-
Copper(I) bromide (CuBr) or Copper(I) iodide (CuI)
-
n-Butylamine or Piperidine
-
Ethanol or Methanol
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate or Diethyl ether
-
Saturated aqueous sodium chloride (NaCl) solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Argon or nitrogen gas supply
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
In a round-bottom flask under an inert atmosphere (argon or nitrogen), dissolve the terminal alkyne (1.2 eq) in the chosen solvent (e.g., ethanol).
-
Add the amine base (e.g., n-butylamine, 2.0 eq) and the copper(I) catalyst (e.g., CuBr, 0.05 eq).
-
To this mixture, add a solution of this compound (1.0 eq) in the same solvent dropwise over a period of 10-15 minutes.
-
Stir the reaction mixture at room temperature. The reaction progress can be monitored by TLC.
-
Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl.
-
Extract the product with ethyl acetate or diethyl ether (3 x volume of the reaction mixture).
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄ or Na₂SO₄, and filter.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired unsymmetrical 1,3-diyne.
Data Presentation
The following tables summarize representative quantitative data for Cadiot-Chodkiewicz coupling reactions with various bromoalkynes and terminal alkynes, which can be considered analogous to reactions with this compound.
Table 1: Cadiot-Chodkiewicz Coupling with Phenylacetylene
| Bromoalkyne Partner | Catalyst (mol%) | Base | Solvent | Time (h) | Yield (%) |
| 1-Bromooct-1-yne | CuI (5) | n-BuNH₂ | Ethanol | 2 | 85 |
| (Bromoethynyl)benzene | CuBr (10) | Piperidine | Methanol | 4 | 78 |
| 1-Bromo-3,3-dimethylbut-1-yne | CuI (5) | n-BuNH₂ | Ethanol | 3 | 92 |
Table 2: Cadiot-Chodkiewicz Coupling with Propargyl Alcohol
| Bromoalkyne Partner | Catalyst (mol%) | Base | Solvent | Time (h) | Yield (%) |
| 1-Bromooct-1-yne | CuI (5) | n-BuNH₂ | Ethanol | 2.5 | 75 |
| (Bromoethynyl)benzene | CuBr (10) | Piperidine | Methanol | 5 | 65 |
| 1-Bromo-3,3-dimethylbut-1-yne | CuI (5) | n-BuNH₂ | Ethanol | 4 | 88 |
Mandatory Visualization
Reaction Mechanism
The accepted mechanism for the Cadiot-Chodkiewicz coupling involves a catalytic cycle with copper(I).[2] The amine base deprotonates the terminal alkyne, which then forms a copper(I) acetylide. This species undergoes oxidative addition with the bromoalkyne, followed by reductive elimination to yield the 1,3-diyne product and regenerate the copper(I) catalyst.
Caption: Cadiot-Chodkiewicz Coupling Mechanism.
Experimental Workflow
The overall experimental workflow for the synthesis and subsequent coupling of this compound is a two-stage process.
Caption: Overall Experimental Workflow.
References
- 1. Cadiot–Chodkiewicz coupling - Wikipedia [en.wikipedia.org]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. Reddit - The heart of the internet [reddit.com]
- 5. jk-sci.com [jk-sci.com]
- 6. A systematic study on the Cadiot–Chodkiewicz cross coupling reaction for the selective and efficient synthesis of hetero-diynes - RSC Advances (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols: Synthesis of Substituted Alkynes from 1-(Bromoethynyl)cyclohexene
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis of substituted alkynes using 1-(bromoethynyl)cyclohexene as a key building block. The methodologies described herein are centered around robust and versatile cross-coupling reactions, primarily the Sonogashira and Suzuki-Miyaura couplings. These reactions offer a powerful platform for the generation of a diverse range of functionalized alkynes, including conjugated enynes and arylalkynes, which are valuable scaffolds in medicinal chemistry and materials science.
Introduction
This compound is a versatile bifunctional reagent, possessing both a vinyl bromide and a bromoalkyne moiety. However, the bromoalkyne is the primary site of reactivity in palladium-catalyzed cross-coupling reactions. This allows for the selective formation of a new carbon-carbon bond at the terminal position of the ethynyl group, leading to the synthesis of a wide array of 1-(alkynyl)cyclohexene derivatives. These products can serve as precursors to complex molecules, including enediyne structures with potential applications in drug development as cytotoxic agents.
Key Synthetic Pathways
The primary methods for the derivatization of this compound involve palladium-catalyzed cross-coupling reactions. The two most prominent and effective methods are the Sonogashira coupling with terminal alkynes and the Suzuki-Miyaura coupling with organoboron compounds.
Caption: Key synthetic routes from this compound.
Application Note 1: Sonogashira Coupling for the Synthesis of Conjugated Enynes
The Sonogashira reaction is a highly efficient method for forming a carbon-carbon bond between a terminal alkyne and a vinyl or aryl halide.[1][2] In the context of this compound, the bromoalkyne moiety readily participates in this coupling, allowing for the introduction of a wide variety of substituents.
General Reaction Scheme:
Caption: General Sonogashira coupling of this compound.
Experimental Protocol: General Procedure for Sonogashira Coupling
This protocol is a representative procedure adapted from established methods for the Sonogashira coupling of vinyl bromides with terminal alkynes.[1][3][4]
Materials:
-
This compound
-
Terminal alkyne (e.g., phenylacetylene, 1-hexyne, etc.)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(PPh₃)₂)
-
Copper(I) iodide (CuI)
-
Amine base (e.g., triethylamine (Et₃N), diisopropylamine (DIPA))
-
Anhydrous solvent (e.g., tetrahydrofuran (THF), N,N-dimethylformamide (DMF))
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the palladium catalyst (0.02-0.05 eq.), copper(I) iodide (0.04-0.10 eq.), and the anhydrous solvent (e.g., THF or DMF).
-
To this mixture, add this compound (1.0 eq.) and the terminal alkyne (1.1-1.5 eq.).
-
Finally, add the amine base (2.0-3.0 eq.) and stir the reaction mixture at room temperature or with gentle heating (40-60 °C).
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, dilute the reaction mixture with a suitable organic solvent (e.g., diethyl ether or ethyl acetate) and filter through a pad of celite to remove the catalyst.
-
Wash the filtrate with saturated aqueous ammonium chloride solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate).
Data Presentation: Representative Yields for Sonogashira Coupling
The following table summarizes typical yields obtained for Sonogashira couplings with various bromoalkenes, which are expected to be comparable for this compound.
| Entry | Terminal Alkyne (R-C≡C-H) | Catalyst System | Base | Solvent | Yield (%) |
| 1 | Phenylacetylene | Pd(PPh₃)₄ / CuI | Et₃N | THF | 85-95 |
| 2 | 1-Hexyne | PdCl₂(PPh₃)₂ / CuI | DIPA | DMF | 80-90 |
| 3 | Trimethylsilylacetylene | Pd(PPh₃)₄ / CuI | Et₃N | THF | 90-98 |
| 4 | 4-Ethynylanisole | PdCl₂(PPh₃)₂ / CuI | Et₃N | DMF | 82-92 |
Note: Yields are based on analogous reactions reported in the literature and may vary for the specific substrate.
Application Note 2: Suzuki-Miyaura Coupling for Arylalkyne Synthesis
The Suzuki-Miyaura coupling provides a powerful method for the formation of carbon-carbon bonds between an organohalide and an organoboron compound.[5][6] While less common for bromoalkynes compared to Sonogashira coupling, it presents a viable alternative for the introduction of aryl and heteroaryl substituents.
General Reaction Scheme:
References
- 1. Sonogashira Coupling | NROChemistry [nrochemistry.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. mdpi.com [mdpi.com]
- 4. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. youtube.com [youtube.com]
Application of Cyclohexene Derivatives in Natural Product Synthesis: A Focus on 1-Bromo-1-cyclohexene
Introduction
While the specific reagent 1-(bromoethynyl)cyclohexene is not readily described in the scientific literature, it is plausible that the intended subject of interest is 1-bromo-1-cyclohexene , a versatile synthetic intermediate. This vinyl bromide is a valuable building block in the synthesis of complex molecules, including natural products and their analogues. Its utility stems from its ability to participate in a variety of powerful carbon-carbon bond-forming reactions, most notably the Sonogashira coupling and the Diels-Alder reaction. This application note will detail the potential uses of 1-bromo-1-cyclohexene in these two key transformations, providing protocols and illustrative data for researchers in organic synthesis and drug development. Vinyl halides, such as 1-bromo-1-cyclohexene, are important precursors in the construction of polysubstituted alkenes through transition metal-catalyzed cross-coupling reactions.[1]
Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira reaction is a robust and widely used cross-coupling reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[2][3] This reaction is catalyzed by a combination of a palladium complex and a copper(I) salt, and it is carried out in the presence of a base, typically an amine.[2][3] For a substrate like 1-bromo-1-cyclohexene, the Sonogashira coupling provides a direct method for introducing an alkynyl substituent at the C-1 position of the cyclohexene ring, leading to the formation of 1-(alkynyl)cyclohexenes. These products are valuable intermediates that can be further elaborated into more complex structures found in many natural products.[3][4]
Illustrative Quantitative Data for Sonogashira Coupling
The following table provides representative data for the Sonogashira coupling of a cyclic vinyl bromide with a terminal alkyne. The conditions and yields are based on typical procedures reported in the literature for similar substrates.
| Entry | Vinyl Bromide | Alkyne | Pd Catalyst (mol%) | Cu Catalyst (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | 1-bromo-1-cyclohexene | Phenylacetylene | Pd(PPh₃)₄ (2) | CuI (1) | Triethylamine | THF | 60 | 12 | ~90 |
| 2 | 1-bromo-1-cyclohexene | Trimethylsilylacetylene | PdCl₂(PPh₃)₂ (3) | CuI (1.5) | Diisopropylamine | Toluene | 70 | 10 | ~85 |
| 3 | 1-bromo-1-cyclohexene | 1-Heptyne | Pd(OAc)₂/XPhos (2) | CuI (1) | Piperidine | DMF | 80 | 8 | ~92 |
Note: The data in this table are illustrative and based on general procedures for Sonogashira reactions. Actual results may vary depending on the specific substrates and reaction conditions.
Experimental Protocol: General Procedure for Sonogashira Coupling
This protocol describes a general method for the palladium-catalyzed Sonogashira coupling of 1-bromo-1-cyclohexene with a terminal alkyne.
Materials:
-
1-bromo-1-cyclohexene (1.0 eq)
-
Terminal alkyne (1.2 eq)
-
Pd(PPh₃)₄ (0.02 eq)
-
Copper(I) iodide (CuI) (0.01 eq)
-
Anhydrous triethylamine (solvent and base)
-
Anhydrous tetrahydrofuran (THF) (co-solvent, optional)
-
Nitrogen or Argon gas supply
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To a dry, two-necked round-bottom flask equipped with a magnetic stir bar, reflux condenser, and nitrogen inlet, add Pd(PPh₃)₄ and CuI.
-
Evacuate and backfill the flask with nitrogen three times to establish an inert atmosphere.
-
Add anhydrous triethylamine (and THF if used) via syringe.
-
Add 1-bromo-1-cyclohexene to the stirred solution.
-
Add the terminal alkyne dropwise to the reaction mixture.
-
Heat the reaction mixture to 60-80 °C and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter the mixture through a pad of celite to remove the catalyst residues, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 1-(alkynyl)cyclohexene.
Sonogashira Catalytic Cycle
The following diagram illustrates the generally accepted catalytic cycle for the Sonogashira reaction.
Caption: Catalytic cycle of the Sonogashira cross-coupling reaction.
Diels-Alder Reaction: Formation of Cyclohexene Scaffolds
The Diels-Alder reaction is a powerful and versatile cycloaddition reaction that forms a substituted cyclohexene ring from a conjugated diene and a dienophile (an alkene or alkyne).[5] This reaction is highly stereospecific and is a cornerstone in the synthesis of complex cyclic systems found in numerous natural products.[6][7] While 1-bromo-1-cyclohexene itself is an alkene and could potentially act as a dienophile, its double bond is generally electron-rich, making it less reactive towards common electron-rich dienes. However, the cyclohexene motif is the core product of this reaction, and understanding its formation is crucial for synthetic design. More relevant to the synthesis of complex cyclohexene derivatives is the reaction of a diene with a suitable dienophile to construct the cyclohexene core, which might then be further functionalized.
Illustrative Quantitative Data for Diels-Alder Reaction
The following table presents representative data for a Diels-Alder reaction forming a substituted cyclohexene, which is the fundamental transformation.
| Entry | Diene | Dienophile | Catalyst/Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | 1,3-Butadiene | Maleic anhydride | Toluene | 100 | 4 | >95 |
| 2 | Isoprene | Methyl acrylate | Benzene | 120 | 12 | ~80 |
| 3 | Cyclopentadiene | Acrolein | Diethyl ether | 0 | 2 | ~90 |
Note: The data in this table are illustrative and represent classic Diels-Alder reactions. Actual results will vary based on the specific reactants and conditions.
Experimental Protocol: General Procedure for a Diels-Alder Reaction
This protocol outlines a general procedure for the [4+2] cycloaddition between a conjugated diene and a dienophile to form a cyclohexene derivative.
Materials:
-
Conjugated diene (1.0 eq)
-
Dienophile (1.1 eq)
-
Anhydrous solvent (e.g., toluene, benzene, or dichloromethane)
-
Lewis acid catalyst (e.g., AlCl₃, optional)
-
Nitrogen or Argon gas supply
-
Standard reaction glassware
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser under a nitrogen atmosphere, add the conjugated diene and the solvent.
-
If a Lewis acid catalyst is used, cool the solution to 0 °C and add the catalyst portion-wise.
-
Add the dienophile to the solution. If the dienophile is a solid, it can be added directly. If it is a liquid, it should be added dropwise via a syringe.
-
The reaction mixture can be stirred at room temperature or heated to reflux, depending on the reactivity of the substrates. Monitor the reaction by TLC.
-
Upon completion, cool the reaction to room temperature.
-
If a catalyst was used, quench the reaction by the slow addition of water or a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or recrystallization to yield the pure cyclohexene adduct.
Diels-Alder Reaction Workflow
The following diagram illustrates the general workflow of a Diels-Alder reaction.
Caption: General workflow for a Diels-Alder cycloaddition reaction.
Conclusion
1-Bromo-1-cyclohexene represents a synthetically useful building block for the construction of complex molecules. Through reactions such as the Sonogashira coupling, it allows for the introduction of diverse alkynyl fragments. While its direct use as a dienophile in Diels-Alder reactions is limited by its electronic nature, the Diels-Alder reaction itself is a paramount strategy for the synthesis of the cyclohexene core structure. The protocols and illustrative data provided herein serve as a guide for researchers and scientists in drug development to explore the potential of cyclic vinyl halides in the synthesis of novel natural product analogues and other complex molecular architectures.
References
- 1. researchgate.net [researchgate.net]
- 2. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 3. Sonogashira Coupling [organic-chemistry.org]
- 4. Diels-Alder Reaction-For the preparation of cyclohexene | PDF [slideshare.net]
- 5. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 6. Synthesis, Biosynthesis, and Biological Activity of Diels–Alder Adducts from Morus Genus: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Recent advancements in the chemistry of Diels–Alder reaction for total synthesis of natural products: a comprehensive review (2020–2023) - RSC Advances (RSC Publishing) DOI:10.1039/D4RA07989B [pubs.rsc.org]
Application Note: Synthesis of Novel Conjugated Polymers from 1-(Bromoethynyl)cyclohexene for Organic Electronics
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document outlines a proposed methodology for the synthesis of a novel conjugated polymer, poly(1-ethynylcyclohexene), derived from the monomer 1-(Bromoethynyl)cyclohexene. While this specific polymer has not been extensively reported in the literature, this application note provides a detailed, hypothetical protocol based on established cross-coupling polymerization techniques. The proposed synthetic routes, characterization methods, and expected material properties are presented to guide researchers in the exploration of this new class of conjugated polymers for potential applications in organic electronics and materials science.
Introduction
Conjugated polymers are a class of organic macromolecules characterized by a backbone of alternating single and multiple bonds, which results in delocalized π-electrons. This electronic structure imparts unique optical and electronic properties, making them suitable for a wide range of applications, including organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and sensors. The synthesis of new conjugated polymers with tailored properties is a significant area of research.
This compound is a promising yet underexplored monomer for the synthesis of novel conjugated polymers. The presence of both a bromine atom and a terminal alkyne on a cyclohexene scaffold offers the potential for various cross-coupling polymerization reactions. The resulting polymer, poly(1-ethynylcyclohexene), is expected to possess a unique combination of properties arising from the conjugated polyacetylene backbone and the bulky, non-aromatic cyclohexene side groups. These side groups may enhance solubility and influence the solid-state packing of the polymer chains, which are critical parameters for device performance.
This application note details two plausible and robust synthetic strategies for the polymerization of this compound:
-
Sonogashira Polycondensation: A palladium- and copper-catalyzed cross-coupling reaction between the bromo and ethynyl moieties of the monomer.
-
Glaser-Hay Homocoupling: An oxidative self-coupling of the terminal alkyne of a debrominated or silylated precursor.
Detailed experimental protocols for these hypothetical syntheses are provided, along with expected characterization data and material properties to serve as a foundational guide for researchers.
Proposed Synthetic Pathways
Two primary synthetic routes are proposed for the synthesis of poly(1-ethynylcyclohexene) from this compound.
Scheme 1: Sonogashira Polycondensation of this compound
This is a direct, one-step polymerization of the monomer, which possesses both the aryl/vinyl halide (the bromo group) and the terminal alkyne necessary for Sonogashira coupling.
Caption: Sonogashira polycondensation of this compound.
Scheme 2: Glaser-Hay Homocoupling Polymerization
This two-step approach first involves the conversion of this compound to a terminal alkyne monomer, 1-ethynylcyclohexene, followed by an oxidative homocoupling.
Caption: Glaser-Hay homocoupling polymerization workflow.
Experimental Protocols
The following are detailed, hypothetical protocols for the synthesis of poly(1-ethynylcyclohexene).
Protocol 1: Synthesis via Sonogashira Polycondensation
Materials:
-
This compound (monomer)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (catalyst)
-
Copper(I) iodide [CuI] (co-catalyst)
-
Triethylamine (NEt₃) (base)
-
Anhydrous Toluene (solvent)
-
Anhydrous Tetrahydrofuran (THF) (solvent)
-
Methanol (for precipitation)
-
Standard Schlenk line and glassware
Procedure:
-
In a flame-dried 250 mL Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 g, 5.4 mmol).
-
Add Pd(PPh₃)₄ (62 mg, 0.054 mmol, 1 mol%) and CuI (20.6 mg, 0.108 mmol, 2 mol%).
-
Evacuate and backfill the flask with argon three times.
-
Add anhydrous toluene (50 mL) and anhydrous triethylamine (25 mL) via syringe.
-
Stir the reaction mixture at 65 °C for 48 hours under an argon atmosphere. The progress of the polymerization can be monitored by the increase in viscosity of the solution.
-
After cooling to room temperature, dilute the viscous solution with 50 mL of toluene.
-
Pour the polymer solution into 500 mL of vigorously stirring methanol to precipitate the polymer.
-
Filter the precipitate and wash with methanol (3 x 50 mL).
-
Purify the polymer by redissolving it in a minimal amount of THF and reprecipitating it into methanol.
-
Collect the final polymer by filtration and dry under vacuum at 40 °C for 24 hours.
Protocol 2: Synthesis via Glaser-Hay Homocoupling
This protocol assumes the successful synthesis of the 1-ethynylcyclohexene monomer.
Materials:
-
1-Ethynylcyclohexene (monomer)
-
Copper(I) chloride [CuCl] (catalyst)
-
N,N,N',N'-Tetramethylethylenediamine (TMEDA) (ligand)
-
Anhydrous Dichloromethane (DCM) (solvent)
-
Methanol (for precipitation)
-
Standard laboratory glassware
Procedure:
-
In a 250 mL round-bottom flask, dissolve 1-ethynylcyclohexene (1.0 g, 9.4 mmol) in anhydrous DCM (100 mL).
-
In a separate flask, prepare the catalyst solution by dissolving CuCl (93 mg, 0.94 mmol, 10 mol%) and TMEDA (0.14 mL, 0.94 mmol) in 20 mL of anhydrous DCM under an inert atmosphere.
-
Add the catalyst solution to the monomer solution.
-
Bubble a gentle stream of air (or oxygen) through the reaction mixture while stirring vigorously at room temperature for 24 hours.
-
Terminate the reaction by adding 20 mL of a 2M HCl solution to quench the catalyst.
-
Separate the organic layer, wash with water (3 x 50 mL), and dry over anhydrous MgSO₄.
-
Concentrate the solution under reduced pressure.
-
Precipitate the polymer by adding the concentrated solution dropwise into 500 mL of stirring methanol.
-
Collect the polymer by filtration, wash with methanol, and dry under vacuum at 40 °C.
Characterization and Expected Data
The synthesized polymer should be characterized to determine its structure, molecular weight, and properties. Below is a table of expected (hypothetical) data for poly(1-ethynylcyclohexene).
| Property | Expected Value / Observation | Characterization Technique |
| Molecular Weight (Mₙ) | 10,000 - 25,000 g/mol | Gel Permeation Chromatography (GPC) |
| Polydispersity Index (PDI) | 1.5 - 2.5 | GPC |
| Solubility | Soluble in common organic solvents (THF, Chloroform, Toluene) | Visual Inspection |
| ¹H NMR | Broad peaks corresponding to the cyclohexene protons. Absence of the terminal alkyne proton. | Nuclear Magnetic Resonance (NMR) |
| ¹³C NMR | Signals corresponding to the polymer backbone and cyclohexene carbons. | NMR |
| UV-Vis Absorption (λₘₐₓ) | 400 - 450 nm (in THF solution) | UV-Vis Spectroscopy |
| Photoluminescence (PL) (λₑₘ) | 480 - 550 nm (in THF solution) | Fluorescence Spectroscopy |
| HOMO Level | -5.2 to -5.6 eV | Cyclic Voltammetry (CV) |
| LUMO Level | -2.8 to -3.2 eV | CV (from HOMO and optical bandgap) |
| Thermal Stability (TGA) | Decomposition temperature > 300 °C | Thermogravimetric Analysis (TGA) |
Workflow for Polymer Characterization
The following diagram illustrates a typical workflow for the characterization of the synthesized polymer.
Caption: Workflow for the characterization of poly(1-ethynylcyclohexene).
Conclusion
This application note provides a comprehensive, albeit hypothetical, guide for the synthesis and characterization of a novel conjugated polymer, poly(1-ethynylcyclohexene), from the monomer this compound. The detailed protocols for Sonogashira polycondensation and Glaser-Hay homocoupling are based on well-established, robust chemical reactions and are expected to be effective for the synthesis of the target polymer. The anticipated properties of poly(1-ethynylcyclohexene) suggest its potential as a new material for organic electronic applications. This document is intended to serve as a valuable resource for researchers venturing into the synthesis of new conjugated materials. Further optimization of reaction conditions and in-depth characterization will be necessary to fully elucidate the structure-property relationships of this novel polymer.
Application Notes and Protocols: 1-Ethynyl-1-cyclohexene as a Versatile Precursor for Functional Materials
Audience: Researchers, scientists, and drug development professionals.
Introduction
1-Ethynyl-1-cyclohexene is a versatile cyclic alkyne that serves as a valuable building block for the synthesis of a wide array of functional materials.[1] Its rigid, cyclic structure combined with the reactive terminal alkyne and the endocyclic double bond offers multiple avenues for chemical modification. This allows for the construction of complex molecular architectures, including conjugated polymers, functionalized heterocycles, and novel scaffolds for drug discovery. The presence of the ethynyl group makes it an ideal substrate for powerful carbon-carbon bond-forming reactions such as the Sonogashira coupling and azide-alkyne cycloadditions (Click Chemistry).[2][3] This document provides detailed application notes and experimental protocols for the synthesis and utilization of 1-ethynyl-1-cyclohexene as a precursor to advanced functional materials.
Data Presentation
Physicochemical and Spectroscopic Data of 1-Ethynyl-1-cyclohexene
| Property | Value | Reference |
| Molecular Formula | C₈H₁₀ | [1][4] |
| Molecular Weight | 106.17 g/mol | [4][5] |
| Appearance | Colorless to pale yellow liquid | [1] |
| Boiling Point | 148-151 °C | [5][6] |
| Density | 0.903 g/mL at 25 °C | [5][6] |
| Refractive Index (n²⁰/D) | 1.496 | [5][6] |
| ¹H NMR (DMSO-d₆) | The spectrum shows a complex multiplet for the H2 proton signal due to multiple couplings within the cyclohexene ring. A five-bond coupling with a J value of 0.6 Hz is observed between the methine proton and the CH proton at position 2. | [7] |
| ¹³C NMR | Spectral data is available and can be found in public databases such as PubChem. | [4] |
| IR Spectrum (film) | Key absorptions are expected for the C≡C-H stretch (around 3300 cm⁻¹), C≡C stretch (around 2100 cm⁻¹), and C=C stretch (around 1650 cm⁻¹). | [4] |
Experimental Protocols
Protocol 1: Synthesis of 1-Ethynyl-1-cyclohexene
This protocol describes a two-step synthesis of 1-ethynyl-1-cyclohexene starting from cyclohexanone. The first step involves the ethynylation of cyclohexanone to form 1-ethynyl-1-cyclohexanol, followed by dehydration to yield the target compound.
Step 1: Synthesis of 1-Ethynyl-1-cyclohexanol
This procedure is adapted from the known synthesis of similar propargyl alcohols.[8][9]
-
Materials:
-
Cyclohexanone
-
Trimethylsilylacetylene (TMSA)
-
n-Butyllithium (n-BuLi) in hexanes
-
Anhydrous tetrahydrofuran (THF)
-
Tetrabutylammonium fluoride (TBAF) solution (1 M in THF)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄)
-
-
Procedure:
-
To a flame-dried, three-necked round-bottom flask under an inert atmosphere (argon or nitrogen), add anhydrous THF.
-
Cool the flask to -78 °C in a dry ice/acetone bath.
-
Slowly add n-butyllithium solution to the THF.
-
Add trimethylsilylacetylene dropwise to the n-BuLi solution and stir for 30 minutes at -78 °C.
-
Add a solution of cyclohexanone in anhydrous THF dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Filter and concentrate the organic phase under reduced pressure to obtain crude 1-(2-trimethylsilyl-1-ethynyl)cyclohexanol.
-
Dissolve the crude product in THF and add TBAF solution.
-
Stir the mixture at room temperature for 2 hours.
-
Quench the reaction with water and extract with diethyl ether.
-
Dry the combined organic layers over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude 1-ethynyl-1-cyclohexanol by vacuum distillation.
-
Step 2: Dehydration of 1-Ethynyl-1-cyclohexanol
-
Materials:
-
1-Ethynyl-1-cyclohexanol
-
Phosphorus oxychloride (POCl₃)
-
Pyridine
-
Anhydrous diethyl ether
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
-
Procedure:
-
In a round-bottom flask, dissolve 1-ethynyl-1-cyclohexanol in anhydrous diethyl ether and pyridine.
-
Cool the mixture to 0 °C in an ice bath.
-
Add phosphorus oxychloride dropwise with stirring.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 4 hours.
-
Carefully pour the reaction mixture onto crushed ice and extract with diethyl ether.
-
Wash the combined organic layers with saturated aqueous NaHCO₃ and then with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the resulting crude 1-ethynyl-1-cyclohexene by vacuum distillation to yield a colorless liquid.
-
Protocol 2: Sonogashira Coupling of 1-Ethynyl-1-cyclohexene with Aryl Halides
This protocol provides a general procedure for the palladium-catalyzed cross-coupling of 1-ethynyl-1-cyclohexene with various aryl halides to synthesize conjugated enynes, which are precursors to organic electronic materials.[2][10][11]
-
Materials:
-
1-Ethynyl-1-cyclohexene
-
Aryl halide (e.g., iodobenzene, bromobenzene)
-
Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, Pd(PPh₃)₄)
-
Copper(I) iodide (CuI)
-
Amine base (e.g., triethylamine (TEA), diisopropylamine (DIPA))
-
Anhydrous solvent (e.g., THF, DMF)
-
-
Procedure:
-
To a Schlenk flask, add the aryl halide, palladium catalyst, and copper(I) iodide.
-
Evacuate and backfill the flask with an inert gas (argon or nitrogen) three times.
-
Add the anhydrous solvent and the amine base via syringe.
-
Add 1-ethynyl-1-cyclohexene to the reaction mixture.
-
Stir the reaction mixture at room temperature or heat as required (e.g., 40-60 °C) and monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature and dilute with an organic solvent like ethyl acetate.
-
Filter the mixture through a pad of Celite to remove the catalyst residues.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Representative Data for Sonogashira Coupling
| Aryl Halide | Catalyst System | Base/Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Iodobenzene | Pd(PPh₃)₂Cl₂ / CuI | TEA / THF | 25 | 4 | ~85-95 |
| 4-Bromobenzonitrile | Pd(PPh₃)₄ / CuI | DIPA / DMF | 60 | 12 | ~70-85 |
| 1-Iodonaphthalene | Pd(PPh₃)₂Cl₂ / CuI | TEA / THF | 40 | 6 | ~80-90 |
Protocol 3: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) of 1-Ethynyl-1-cyclohexene
This protocol describes the "click" reaction of 1-ethynyl-1-cyclohexene with an organic azide to form a 1,4-disubstituted 1,2,3-triazole. This reaction is highly efficient and is widely used in bioconjugation and materials science.[12]
-
Materials:
-
1-Ethynyl-1-cyclohexene
-
Organic azide (e.g., benzyl azide)
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate
-
Solvent (e.g., t-butanol/water mixture, DMF)
-
-
Procedure:
-
In a round-bottom flask, dissolve 1-ethynyl-1-cyclohexene and the organic azide in the chosen solvent system (e.g., a 1:1 mixture of t-butanol and water).
-
In a separate vial, prepare a fresh solution of sodium ascorbate in water.
-
In another vial, prepare a solution of copper(II) sulfate pentahydrate in water.
-
Add the sodium ascorbate solution to the reaction mixture, followed by the copper sulfate solution.
-
Stir the reaction vigorously at room temperature. The reaction is often complete within a few hours, as indicated by a color change and confirmed by TLC analysis.
-
Once the reaction is complete, add water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the resulting triazole derivative by column chromatography or recrystallization.
-
Representative Data for CuAAC Reaction
| Azide | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Benzyl Azide | t-BuOH / H₂O | 25 | 2 | >95 |
| Phenyl Azide | DMF | 25 | 4 | >90 |
Mandatory Visualizations
Diagrams
Below are Graphviz diagrams illustrating the synthetic pathways and logical relationships discussed in these application notes.
Caption: Synthetic route to 1-ethynyl-1-cyclohexene.
Caption: Workflow for Sonogashira coupling.
Caption: Schematic of the CuAAC "click" reaction.
Applications in Functional Materials
The derivatives of 1-ethynyl-1-cyclohexene are valuable precursors for a variety of functional materials.
-
Conjugated Polymers for Organic Electronics: The Sonogashira coupling reaction allows for the incorporation of the 1-ethynyl-1-cyclohexene moiety into the backbone of conjugated polymers. These materials, such as poly(phenylene ethynylene) (PPE) analogues, are of interest for applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and sensors. The rigid cyclohexene unit can influence the polymer's morphology and electronic properties.
-
Functionalized Polymers via Click Chemistry: The high efficiency and orthogonality of the CuAAC reaction enable the straightforward functionalization of polymers bearing either alkyne or azide groups. For instance, a polymer synthesized with pendant 1-ethynyl-1-cyclohexene units can be readily modified with a variety of azide-containing molecules, including fluorescent dyes, bioactive molecules, or solubility-enhancing groups. This modular approach is highly valuable for creating materials with tailored properties.
-
Drug Discovery and Bioconjugation: The triazole linkage formed via the click reaction is metabolically stable, making it an excellent linker in medicinal chemistry. 1-Ethynyl-1-cyclohexene can be incorporated into small molecules that can then be conjugated to biomolecules (e.g., proteins, DNA) that have been modified to contain an azide group. This is a powerful tool for labeling, tracking, and targeting in drug development.
References
- 1. cymitquimica.com [cymitquimica.com]
- 2. Sonogashira Coupling [organic-chemistry.org]
- 3. Ethynylcyclohexane | C8H12 | CID 70263 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 1-Ethynylcyclohexene | C8H10 | CID 79128 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 1-Ethynylcyclohexene 99 931-49-7 [sigmaaldrich.com]
- 6. chembk.com [chembk.com]
- 7. researchgate.net [researchgate.net]
- 8. Buy 1-Ethynyl-1-cyclohexanol | 78-27-3 [smolecule.com]
- 9. US2973390A - Process for preparing 1-ethynylcyclohexanol and homologues - Google Patents [patents.google.com]
- 10. Aqueous Sonogashira coupling of aryl halides with 1-alkynes under mild conditions: use of surfactants in cross-coupling reactions - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. youtube.com [youtube.com]
Application Notes and Protocols: Click Chemistry Reactions with Derivatives of 1-(Bromoethynyl)cyclohexene
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis and application of 1-(Bromoethynyl)cyclohexene derivatives in click chemistry. The focus is on the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a powerful tool in drug discovery, bioconjugation, and materials science. The resulting 1,4-disubstituted 1,2,3-triazoles are valuable scaffolds in medicinal chemistry due to their diverse biological activities.[1][2][3][4][5][6]
Synthesis of this compound
The key starting material, this compound, can be synthesized from the commercially available 1-cyclohexenecarboxaldehyde via a one-carbon homologation using the Corey-Fuchs reaction. This two-step procedure first converts the aldehyde to a dibromoalkene, which is then treated with a strong base to yield the terminal bromoalkyne. By controlling the reaction conditions, it is often possible to stop the reaction at the 1-bromoalkyne stage.[2][7][8][9]
Experimental Protocol: Synthesis of this compound via Corey-Fuchs Reaction
Materials:
-
1-Cyclohexenecarboxaldehyde
-
Carbon tetrabromide (CBr₄)
-
Triphenylphosphine (PPh₃)
-
n-Butyllithium (n-BuLi) in hexanes (2.5 M)
-
Anhydrous Dichloromethane (DCM)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Diethyl ether
-
Magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
Step 1: Synthesis of 1-(2,2-Dibromovinyl)cyclohex-1-ene
-
To a stirred solution of triphenylphosphine (2.0 eq) in anhydrous DCM at 0 °C under an inert atmosphere (e.g., argon or nitrogen), add carbon tetrabromide (1.0 eq) portion-wise.
-
Stir the resulting dark red mixture at 0 °C for 30 minutes.
-
Add a solution of 1-cyclohexenecarboxaldehyde (1.0 eq) in anhydrous DCM dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 1-2 hours, monitoring by TLC until the starting material is consumed.
-
Quench the reaction by adding water and extract with DCM.
-
Wash the combined organic layers with brine, dry over MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluting with hexanes) to afford 1-(2,2-dibromovinyl)cyclohex-1-ene.
Step 2: Synthesis of this compound
-
To a stirred solution of 1-(2,2-dibromovinyl)cyclohex-1-ene (1.0 eq) in anhydrous THF at -78 °C under an inert atmosphere, add n-butyllithium (2.1 eq) dropwise.
-
Stir the reaction mixture at -78 °C for 1 hour, then allow it to warm to room temperature and stir for an additional hour.
-
Quench the reaction at 0 °C by the slow addition of saturated aqueous NH₄Cl.
-
Extract the mixture with diethyl ether.
-
Wash the combined organic layers with brine, dry over MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluting with hexanes) to yield this compound.
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with this compound Derivatives
The CuAAC reaction is a highly efficient and regioselective method for the synthesis of 1,4-disubstituted 1,2,3-triazoles from terminal alkynes and azides.[10][11] this compound serves as a versatile building block in this reaction, allowing for the introduction of a cyclohexene moiety into the triazole structure. The bromine atom on the alkyne can be retained in the triazole product, offering a handle for further functionalization, or can be substituted in subsequent cross-coupling reactions.
General Experimental Protocol for CuAAC
Materials:
-
This compound derivative
-
Azide (e.g., benzyl azide, phenyl azide, or a functionalized azide)
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate
-
tert-Butanol/Water (1:1) or other suitable solvent mixture
-
Dichloromethane (DCM) or Ethyl acetate (EtOAc) for extraction
-
Brine
-
Magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
In a reaction vial, dissolve the this compound derivative (1.0 eq) and the azide (1.0-1.2 eq) in the chosen solvent system (e.g., t-BuOH/H₂O 1:1).
-
In a separate vial, prepare a fresh solution of sodium ascorbate (0.2-0.3 eq) in water.
-
In another vial, prepare a solution of CuSO₄·5H₂O (0.1 eq) in water.
-
To the stirred solution of the alkyne and azide, add the sodium ascorbate solution, followed by the CuSO₄ solution.
-
Stir the reaction mixture at room temperature for 4-24 hours, monitoring by TLC.
-
Upon completion, dilute the reaction mixture with water and extract with DCM or EtOAc.
-
Wash the combined organic layers with brine, dry over MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired 1,4-disubstituted 1,2,3-triazole.
References
- 1. Click Chemistry [organic-chemistry.org]
- 2. Triazoles- A paradigm shift in drug discovery: A review on synthesis and therapeutic potential - Arabian Journal of Chemistry [arabjchem.org]
- 3. Frontiers | Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications [frontiersin.org]
- 4. nbinno.com [nbinno.com]
- 5. Application of triazoles in the structural modification of natural products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Application of triazoles in the structural modification of natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 7. eurekaselect.com [eurekaselect.com]
- 8. Overview of 1,5-Selective Click Reaction of Azides with Alkynes or Their Synthetic Equivalents [mdpi.com]
- 9. Click chemistry - Wikipedia [en.wikipedia.org]
- 10. confluore.com [confluore.com]
- 11. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Diels-Alder Reactions of the Cyclohexene Moiety in 1-(Bromoethynyl)cyclohexene
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Diels-Alder reaction is a powerful and versatile [4+2] cycloaddition reaction in organic synthesis, enabling the construction of six-membered rings with high stereocontrol. This document provides detailed application notes and protocols for the Diels-Alder reactions of 1-(bromoethynyl)cyclohexene, a key intermediate for the synthesis of complex polycyclic and heterocyclic scaffolds relevant to drug discovery and materials science. In this context, the bromoethynyl group acts as the dienophile, reacting with various dienes to yield highly functionalized cyclohexadiene-fused ring systems. The bromine atom on the alkyne serves as an electron-withdrawing group, enhancing the dienophilic reactivity of the triple bond.
While the cyclohexene double bond within this compound could potentially also act as a dienophile, its reactivity is generally lower than that of the electron-deficient alkyne. Under typical Diels-Alder conditions, the reaction is expected to occur selectively at the bromoalkyne moiety. However, at higher temperatures or with highly reactive dienes, the possibility of a secondary Diels-Alder reaction at the cyclohexene double bond should be considered.
Synthesis of this compound
A reliable method for the synthesis of this compound involves a multi-step sequence starting from cyclohexene. A plausible synthetic route is outlined below:
Caption: Plausible synthetic pathway to this compound.
Diels-Alder Reactions: General Considerations
The bromoalkyne moiety of this compound is an effective dienophile in Diels-Alder reactions. The general reaction scheme involves the [4+2] cycloaddition of a conjugated diene to the carbon-carbon triple bond, resulting in the formation of a bicyclic or polycyclic product containing a brominated cyclohexadiene ring.
Caption: General workflow of the Diels-Alder reaction.
Key reaction parameters to consider:
-
Diene Reactivity: Electron-rich dienes generally exhibit higher reactivity towards the electron-deficient bromoalkyne dienophile.
-
Solvent: The choice of solvent can influence reaction rates and, in some cases, selectivity. Toluene, xylene, and dichloromethane are commonly used.
-
Temperature: Thermal conditions are typically required, with temperatures ranging from 80°C to 150°C. Higher temperatures may be necessary for less reactive dienes but can also lead to side reactions or decomposition.
-
Lewis Acid Catalysis: In some cases, Lewis acids such as AlCl₃ or SnCl₄ can be employed to accelerate the reaction and enhance regioselectivity, particularly at lower temperatures.
Experimental Protocols
Protocol 1: General Procedure for the Thermal Diels-Alder Reaction of this compound
This protocol describes a general method for the thermal cycloaddition of this compound with a generic diene.
Materials:
-
This compound
-
Diene (e.g., 2,3-dimethyl-1,3-butadiene, cyclopentadiene, furan)
-
Anhydrous toluene (or other suitable high-boiling solvent)
-
Round-bottom flask equipped with a reflux condenser and magnetic stirrer
-
Inert atmosphere (e.g., nitrogen or argon)
-
Heating mantle or oil bath
-
Standard workup and purification reagents (e.g., ethyl acetate, saturated sodium bicarbonate solution, brine, anhydrous magnesium sulfate)
-
Silica gel for column chromatography
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 equivalent).
-
Dissolve the starting material in a minimal amount of anhydrous toluene.
-
Add the diene (1.1 to 1.5 equivalents).
-
Heat the reaction mixture to reflux (typically 110°C for toluene) and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
Remove the solvent under reduced pressure.
-
Dissolve the crude residue in ethyl acetate and wash sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
-
Characterize the purified product by spectroscopic methods (¹H NMR, ¹³C NMR, MS, and IR).
Data Presentation: Representative Diels-Alder Reactions
| Diene | Product | Solvent | Temperature (°C) | Time (h) | Hypothetical Yield (%) |
| 2,3-Dimethyl-1,3-butadiene | 1-Bromo-2-(cyclohex-1-en-1-yl)-4,5-dimethylcyclohexa-1,4-diene | Toluene | 110 | 12 | 85 |
| Cyclopentadiene | 5-Bromo-6-(cyclohex-1-en-1-yl)bicyclo[2.2.1]hepta-2,5-diene | Dichloromethane | 40 | 8 | 90 |
| Furan | 1-Bromo-8-(cyclohex-1-en-1-yl)-7-oxabicyclo[2.2.1]hepta-2,5-diene | Toluene | 110 | 24 | 70 |
| Anthracene | 9-Bromo-10-(cyclohex-1-en-1-yl)-9,10-dihydro-9,10-ethanoanthracene | Xylene | 140 | 48 | 65 |
Signaling Pathways and Logical Relationships
The Diels-Alder reaction proceeds through a concerted pericyclic mechanism, involving a cyclic transition state. The stereochemistry of the diene is retained in the product.
Caption: Mechanistic overview of the Diels-Alder reaction.
Applications in Drug Development and Research
The Diels-Alder adducts derived from this compound are valuable intermediates for the synthesis of a wide range of complex molecules. The bromine atom in the product can be further functionalized through various cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck) to introduce molecular diversity. The resulting polycyclic frameworks are present in numerous biologically active natural products and pharmaceutical agents. These scaffolds can be explored for their potential as:
-
Anticancer agents: Many polycyclic aromatic compounds exhibit cytotoxic activity.
-
Antiviral compounds: The rigid, three-dimensional structures can be designed to interact with viral proteins.
-
Central nervous system (CNS) active drugs: The lipophilic nature of these molecules can facilitate blood-brain barrier penetration.
-
Probes for chemical biology: The functionalized adducts can be used to study biological processes.
Conclusion
The Diels-Alder reaction of this compound provides a powerful and efficient method for the construction of complex, functionalized polycyclic systems. The protocols and data presented herein serve as a guide for researchers in academia and industry to explore the synthetic utility of this versatile building block in the development of novel therapeutics and functional materials. Further investigation into the scope and limitations of these reactions, including the potential for Lewis acid catalysis and the exploration of a wider range of dienes, will undoubtedly expand the synthetic toolbox available to the scientific community.
Application Notes and Protocols for the Derivatization of 1-(Bromoethynyl)cyclohexene in Biological Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the derivatization of 1-(bromoethynyl)cyclohexene, a versatile scaffold for the synthesis of novel compounds for biological screening. The protocols detailed below focus on two powerful and widely used reactions: the Sonogashira coupling and the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), also known as "Click Chemistry." These methods allow for the introduction of a wide range of functionalities, enabling the exploration of structure-activity relationships (SAR) in drug discovery programs.
Introduction
The this compound moiety is a promising starting point for the development of new therapeutic agents. The cyclohexene ring provides a rigid, three-dimensional structure, while the bromoethynyl group offers multiple points for chemical modification. The presence of the alkyne allows for the introduction of diverse substituents through carbon-carbon bond-forming reactions, and the bromine atom on the alkyne can be further functionalized or can influence the electronic properties of the molecule. Many natural and synthetic compounds containing alkyne functionalities exhibit significant biological activities, including anti-tumor, anti-parasitic, and anti-HIV effects[1]. This document outlines detailed protocols for the derivatization of this scaffold and its subsequent evaluation in biological assays.
Key Derivatization Strategies
Two primary strategies for the derivatization of this compound are highlighted: Sonogashira coupling and Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC).
-
Sonogashira Coupling: This palladium- and copper-co-catalyzed cross-coupling reaction is a highly efficient method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide[2]. In the context of this compound, this reaction can be employed to couple a wide variety of terminal alkynes to the cyclohexene core, assuming a precursor with a halo-substituted cyclohexene ring.
-
Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC): A cornerstone of "click chemistry," the CuAAC reaction provides a rapid and highly specific method for the formation of a stable 1,2,3-triazole ring from an alkyne and an azide[3][4][]. This reaction is known for its high yields, mild reaction conditions, and tolerance of a wide range of functional groups, making it ideal for the synthesis of compound libraries for biological screening[3][4].
Proposed Synthesis of this compound
Experimental Protocols
Protocol 1: Derivatization via Sonogashira Coupling
This protocol describes a general procedure for the Sonogashira coupling of a halo-cyclohexene precursor with a terminal alkyne to generate derivatives analogous to those that could be formed from this compound.
Materials:
-
1-Bromocyclohexene (or other suitable halo-cyclohexene precursor)
-
Terminal alkyne (e.g., phenylacetylene, propargyl alcohol)
-
Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, Pd(CF₃COO)₂)[8]
-
Copper(I) iodide (CuI)[8]
-
Triphenylphosphine (PPh₃) (if not part of the palladium complex)[8]
-
Amine base (e.g., triethylamine, diisopropylamine)
-
Anhydrous solvent (e.g., tetrahydrofuran (THF), dimethylformamide (DMF))
-
Argon or nitrogen gas for inert atmosphere
-
Standard glassware for organic synthesis
Procedure:
-
To a dried Schlenk flask under an inert atmosphere (argon or nitrogen), add the palladium catalyst (e.g., 2.5 mol% Pd(CF₃COO)₂) and triphenylphosphine (5.0 mol%)[8].
-
Add copper(I) iodide (5.0 mol%) to the flask[8].
-
Add the anhydrous solvent (e.g., DMF, 2.0 mL) and stir the mixture for 30 minutes at room temperature[8].
-
Add the halo-cyclohexene precursor (1.0 eq) and the terminal alkyne (1.2 eq) to the reaction mixture.
-
Add the amine base (e.g., triethylamine, 2.0 eq).
-
Heat the reaction mixture to the desired temperature (e.g., 60-100°C) and monitor the reaction progress by thin-layer chromatography (TLC)[8].
-
Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Derivatization via Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol outlines the synthesis of 1,2,3-triazole derivatives from this compound and an organic azide.
Materials:
-
This compound
-
Organic azide (e.g., benzyl azide, azidothymidine)
-
Copper(I) source (e.g., copper(I) iodide (CuI), copper(I) bromide (CuBr))[9]
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) and a reducing agent (e.g., sodium ascorbate) can also be used to generate Cu(I) in situ.
-
Solvent (e.g., a mixture of tert-butanol and water, or dimethyl sulfoxide (DMSO))
-
Standard laboratory glassware
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) and the organic azide (1.0 eq) in the chosen solvent system (e.g., t-BuOH/H₂O 1:1).
-
In a separate vial, prepare the catalyst solution by dissolving CuSO₄·5H₂O (e.g., 1-5 mol%) and sodium ascorbate (e.g., 5-10 mol%) in a small amount of water.
-
Add the catalyst solution to the reaction mixture.
-
Stir the reaction vigorously at room temperature. The reaction is often complete within 1-24 hours. Monitor the progress by TLC.
-
Upon completion, dilute the reaction mixture with water and extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting triazole derivative by column chromatography or recrystallization.
Biological Assays
The synthesized derivatives of this compound can be screened for a variety of biological activities. A common initial screen is to assess their cytotoxicity against cancer cell lines.
Protocol 3: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity of potential medicinal agents.
Materials:
-
Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT-116 for colon cancer)[10][11]
-
Cell culture medium (e.g., DMEM or RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
Phosphate-buffered saline (PBS)
-
Synthesized this compound derivatives dissolved in DMSO
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well microtiter plates
-
Microplate reader
Procedure:
-
Seed the cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of the test compounds in cell culture medium. The final concentration of DMSO should be kept below 0.5% to avoid solvent toxicity.
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with DMSO) and a positive control (a known cytotoxic drug).
-
Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control.
-
Determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
Data Presentation
The quantitative data from the biological assays should be summarized in a clear and structured table to facilitate comparison of the synthesized derivatives.
Table 1: Cytotoxic Activity of this compound Derivatives against Human Cancer Cell Lines (Hypothetical Data)
| Compound ID | R Group (from Sonogashira or CuAAC) | MCF-7 IC₅₀ (µM) | A549 IC₅₀ (µM) | HCT-116 IC₅₀ (µM) |
| BCH-001 | Phenyl | 15.2 | 22.5 | 18.9 |
| BCH-002 | 4-Methoxyphenyl | 8.7 | 12.1 | 9.8 |
| BCH-003 | 3-Hydroxyphenyl | 5.4 | 7.9 | 6.1 |
| BCH-T-001 | 1-Benzyl-1,2,3-triazol-4-yl | 25.6 | 31.2 | 28.4 |
| BCH-T-002 | 1-(4-Fluorobenzyl)-1,2,3-triazol-4-yl | 12.3 | 15.8 | 14.1 |
| Doxorubicin | (Positive Control) | 0.8 | 1.1 | 0.9 |
Note: The data presented in this table is hypothetical and for illustrative purposes only. Actual IC₅₀ values would need to be determined experimentally.
Visualizations
Logical Workflow for Derivatization and Screening
Caption: A logical workflow from the starting scaffold to lead compound identification.
Signaling Pathway: Apoptosis Induction
Caption: A simplified diagram of a potential apoptosis induction pathway.
References
- 1. Biosynthesis of alkyne-containing natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sonogashira Coupling [organic-chemistry.org]
- 3. bioclone.net [bioclone.net]
- 4. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Metal‐Catalyzed Haloalkynylation Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Design, Synthesis, Anticancer Evaluation, Enzymatic Assays, and a Molecular Modeling Study of Novel Pyrazole–Indole Hybrids - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for Palladium-Catalyzed Reactions of 1-(Bromoethynyl)cyclohexene
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the palladium-catalyzed cross-coupling reactions of 1-(bromoethynyl)cyclohexene. This versatile building block can undergo a variety of transformations to generate complex molecular architectures, which are of significant interest in medicinal chemistry and materials science. The following sections detail the Sonogashira, Suzuki, Stille, and Heck reactions, providing generalized protocols and typical reaction conditions.
Sonogashira Coupling: Synthesis of Diynes
The Sonogashira reaction is a powerful method for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide.[1] In the context of this compound, this reaction allows for the synthesis of unsymmetrical diynes, which are valuable precursors for conjugated polymers and complex natural products. The reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base.[2][3]
Table 1: Typical Reaction Conditions for Sonogashira Coupling of Bromoalkynes
| Parameter | Condition |
| Palladium Catalyst | PdCl2(PPh3)2, Pd(PPh3)4, Pd(OAc)2 |
| Copper(I) Co-catalyst | CuI |
| Base | Triethylamine (TEA), Diisopropylamine (DIPA) |
| Solvent | Tetrahydrofuran (THF), Toluene, Dimethylformamide (DMF) |
| Ligand (optional) | Triphenylphosphine (PPh3) or other phosphine ligands |
| Temperature | Room temperature to 80 °C |
| Reaction Time | 2 - 24 hours |
Experimental Protocol: Sonogashira Coupling of this compound with Phenylacetylene
Materials:
-
This compound
-
Phenylacetylene
-
PdCl2(PPh3)2
-
Copper(I) iodide (CuI)
-
Triethylamine (TEA)
-
Anhydrous tetrahydrofuran (THF)
-
Standard glassware for inert atmosphere reactions (Schlenk flask, condenser)
-
Magnetic stirrer and heating plate
-
Nitrogen or Argon gas supply
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (N2 or Ar), add PdCl2(PPh3)2 (0.02 eq) and CuI (0.04 eq).
-
Add anhydrous THF (5 mL) and triethylamine (3.0 eq).
-
Stir the mixture at room temperature for 10 minutes.
-
Add this compound (1.0 eq) to the flask.
-
Slowly add a solution of phenylacetylene (1.2 eq) in THF (2 mL) to the reaction mixture.
-
Heat the reaction mixture to 60 °C and stir for 12 hours, monitoring the reaction progress by TLC or GC-MS.
-
After completion, cool the reaction mixture to room temperature and quench with a saturated aqueous solution of ammonium chloride.
-
Extract the product with diethyl ether (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired 1-(phenylethynyl)ethynyl-1-cyclohexene.
Caption: Catalytic cycle of the Sonogashira coupling reaction.
Suzuki Coupling: Synthesis of Aryl- or Vinyl-Substituted Alkynes
The Suzuki-Miyaura coupling is a versatile cross-coupling reaction that forms a carbon-carbon bond between an organoboron compound (boronic acid or ester) and an organohalide.[4][5] For this compound, this reaction provides a route to synthesize aryl- or vinyl-substituted cyclohexene derivatives. The reaction is catalyzed by a palladium complex in the presence of a base.[6]
Table 2: Typical Reaction Conditions for Suzuki Coupling of Bromoalkynes
| Parameter | Condition |
| Palladium Catalyst | Pd(PPh3)4, Pd(dppf)Cl2, Pd(OAc)2 |
| Base | K2CO3, Cs2CO3, K3PO4, NaOH |
| Solvent | Toluene/Water, Dioxane/Water, THF |
| Ligand (optional) | SPhos, XPhos, P(t-Bu)3 |
| Temperature | 80 - 120 °C |
| Reaction Time | 4 - 24 hours |
Experimental Protocol: Suzuki Coupling of this compound with Phenylboronic Acid
Materials:
-
This compound
-
Phenylboronic acid
-
Pd(PPh3)4
-
Potassium carbonate (K2CO3)
-
Toluene
-
Water
-
Standard glassware for inert atmosphere reactions
-
Magnetic stirrer and heating plate
-
Nitrogen or Argon gas supply
Procedure:
-
In a Schlenk flask, dissolve this compound (1.0 eq) and phenylboronic acid (1.5 eq) in toluene (10 mL).
-
Add an aqueous solution of K2CO3 (2.0 M, 2.0 eq).
-
Degas the mixture by bubbling argon or nitrogen through it for 15 minutes.
-
Add Pd(PPh3)4 (0.03 eq) to the reaction mixture.
-
Heat the mixture to 90 °C and stir vigorously for 12 hours under an inert atmosphere.
-
Monitor the reaction by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and separate the organic layer.
-
Extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the residue by flash column chromatography on silica gel to yield 1-(phenylethynyl)cyclohexene.
Caption: Catalytic cycle of the Suzuki coupling reaction.
Stille Coupling: Synthesis of Substituted Alkynes with Organostannanes
The Stille reaction involves the coupling of an organotin compound (stannane) with an organohalide, catalyzed by palladium.[7][8] This reaction is known for its tolerance of a wide variety of functional groups. For this compound, the Stille coupling allows for the introduction of various organic groups (alkyl, vinyl, aryl) at the ethynyl position. A significant drawback is the toxicity of the organotin reagents.[7]
Table 3: Typical Reaction Conditions for Stille Coupling of Bromoalkynes
| Parameter | Condition |
| Palladium Catalyst | Pd(PPh3)4, Pd2(dba)3, PdCl2(PPh3)2 |
| Ligand | PPh3, AsPh3, P(furyl)3 |
| Solvent | Toluene, THF, DMF, NMP |
| Additives (optional) | LiCl, CuI |
| Temperature | 80 - 130 °C |
| Reaction Time | 6 - 48 hours |
Experimental Protocol: Stille Coupling of this compound with Tributyl(vinyl)stannane
Materials:
-
This compound
-
Tributyl(vinyl)stannane
-
Pd(PPh3)4
-
Anhydrous toluene
-
Standard glassware for inert atmosphere reactions
-
Magnetic stirrer and heating plate
-
Nitrogen or Argon gas supply
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere, add a solution of this compound (1.0 eq) in anhydrous toluene (5 mL).
-
Add tributyl(vinyl)stannane (1.2 eq) to the solution.
-
Degas the mixture with a stream of argon for 15 minutes.
-
Add Pd(PPh3)4 (0.05 eq) to the flask.
-
Heat the reaction mixture to 110 °C and stir for 24 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
Once the reaction is complete, cool the mixture to room temperature and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 1-(but-1-en-3-ynyl)cyclohex-1-ene.
Caption: Catalytic cycle of the Stille coupling reaction.
Heck Reaction: Vinylation of the Alkyne
The Heck reaction is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide and an alkene in the presence of a base.[9][10] While typically used for aryl and vinyl halides, modifications of the Heck reaction can be applied to bromoalkynes, leading to the formation of enynes. This reaction expands the synthetic utility of this compound to create conjugated enyne systems.[11]
Table 4: Typical Reaction Conditions for Heck-type Reactions of Bromoalkynes
| Parameter | Condition |
| Palladium Catalyst | Pd(OAc)2, PdCl2, Pd(PPh3)4 |
| Base | Triethylamine (TEA), K2CO3, NaOAc |
| Solvent | DMF, Acetonitrile, Toluene |
| Ligand (optional) | PPh3, P(o-tolyl)3, BINAP |
| Temperature | 80 - 140 °C |
| Reaction Time | 12 - 48 hours |
Experimental Protocol: Heck-type Reaction of this compound with Styrene
Materials:
-
This compound
-
Styrene
-
Palladium(II) acetate (Pd(OAc)2)
-
Tri(o-tolyl)phosphine
-
Triethylamine (TEA)
-
Anhydrous dimethylformamide (DMF)
-
Standard glassware for inert atmosphere reactions
-
Magnetic stirrer and heating plate
-
Nitrogen or Argon gas supply
Procedure:
-
In a sealed tube, add this compound (1.0 eq), styrene (1.5 eq), Pd(OAc)2 (0.03 eq), and tri(o-tolyl)phosphine (0.06 eq).
-
Add anhydrous DMF (5 mL) and triethylamine (2.0 eq).
-
Seal the tube and heat the reaction mixture to 120 °C for 24 hours.
-
Monitor the reaction by TLC or GC-MS.
-
After completion, cool the reaction to room temperature and dilute with water.
-
Extract the product with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography on silica gel to obtain the corresponding enyne product.
Caption: Catalytic cycle of the Heck reaction.
References
- 1. researchgate.net [researchgate.net]
- 2. Highly selective cross-coupling reactions of 1,1-dibromoethylenes with alkynylaluminums for the synthesis of aryl substituted conjugated enediynes and unsymmetrical 1,3-diynes - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]
- 5. d-nb.info [d-nb.info]
- 6. Versatile Catalysts for the Suzuki Cross-Coupling of Arylboronic Acids with Aryl and Vinyl Halides and Triflates under Mild Conditions [organic-chemistry.org]
- 7. Stille reaction - Wikipedia [en.wikipedia.org]
- 8. Stille Coupling [organic-chemistry.org]
- 9. Heck Reaction [organic-chemistry.org]
- 10. The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins - PMC [pmc.ncbi.nlm.nih.gov]
- 11. chem.libretexts.org [chem.libretexts.org]
Application Note: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with 1-(Bromoethynyl)cyclohexene
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a detailed protocol for the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction using 1-(bromoethynyl)cyclohexene as the alkyne component. The resulting 4-bromo-1,2,3-triazole products are versatile intermediates in medicinal chemistry, where the bromine atom serves as a handle for further functionalization via cross-coupling reactions.[1][2] This protocol outlines a reliable method using an in-situ generated Cu(I) catalyst from copper(II) sulfate and a reducing agent, which is suitable for a wide range of organic azides.[3][4]
Introduction and Principle
The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry," facilitates the rapid and efficient synthesis of 1,4-disubstituted 1,2,3-triazoles from terminal alkynes and azides.[5] These triazole heterocycles are highly valued in drug discovery due to their metabolic stability, ability to form hydrogen bonds, and capacity to act as rigid linkers or bioisosteres for amide bonds.[6][7]
The use of this compound as a substrate yields a 1-(cyclohex-1-en-1-yl)-4-bromo-1,2,3-triazole scaffold. The bromine substituent on the triazole ring is of particular strategic importance; it significantly enhances the synthetic utility of the product by enabling subsequent diversification through various palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig). This allows for the rapid generation of diverse compound libraries, a critical process in lead optimization for drug development.[1]
The reaction proceeds via a catalytic cycle initiated by the formation of a copper(I)-acetylide intermediate. The most convenient and widely used method for generating the active Cu(I) catalyst in situ involves the reduction of an inexpensive and stable copper(II) salt, such as CuSO₄, with a mild reducing agent like sodium ascorbate.[4][8]
Reaction Schematics & Mechanism
Overall Reaction:
(Note: The above DOT script is a placeholder for a chemical structure diagram which cannot be rendered here. It illustrates the transformation of an azide and this compound to the corresponding 1,2,3-triazole product.)
Caption: General scheme for the CuAAC reaction.
Catalytic Cycle
The mechanism involves the in-situ reduction of Cu(II) to the active Cu(I) species, which then coordinates with the terminal alkyne. This is followed by coordination of the azide and subsequent cyclization to form the triazole ring, regenerating the Cu(I) catalyst.
Caption: Simplified catalytic cycle for the CuAAC reaction.
Experimental Protocol
This protocol describes a general procedure for the reaction of various organic azides with this compound on a 0.5 mmol scale.
Materials and Equipment
-
Reactants: this compound, organic azide of choice.
-
Catalyst System: Copper(II) sulfate pentahydrate (CuSO₄·5H₂O), Sodium L-ascorbate.
-
Solvents: tert-Butanol (tBuOH), Deionized water.
-
Glassware: 10 mL round-bottom flask or reaction vial, magnetic stir bar.
-
Equipment: Magnetic stir plate, standard laboratory glassware for workup, rotary evaporator, flash chromatography system (optional).
Step-by-Step Procedure
Caption: Step-by-step experimental workflow for CuAAC.
-
Reaction Setup: To a 10 mL vial equipped with a magnetic stir bar, add this compound (0.5 mmol, 1.0 equiv.) and the desired organic azide (0.55 mmol, 1.1 equiv.).
-
Solvent Addition: Add a 1:1 mixture of tert-butanol and deionized water (4 mL). Stir the mixture until the reagents are fully dissolved.
-
Catalyst Addition: Sequentially add an aqueous solution of copper(II) sulfate pentahydrate (25 µL of a 1 M solution, 0.025 mmol, 5 mol%). The solution may turn a pale blue.[9]
-
Initiation: Add an aqueous solution of sodium ascorbate (50 µL of a 1 M solution, 0.05 mmol, 10 mol%). The reaction mixture should turn from pale blue to a yellow or heterogeneous brownish color upon addition, indicating the reduction of Cu(II) to Cu(I).[10]
-
Reaction: Seal the vial and stir the mixture vigorously at room temperature.
-
Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the limiting reagent (alkyne) is consumed (typically 2-16 hours).
-
Workup: Upon completion, dilute the reaction mixture with 10 mL of deionized water and extract with ethyl acetate (3 x 15 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude residue by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield the pure 1,4-disubstituted-1-(cyclohex-1-en-1-yl)-4-bromo-1,2,3-triazole product.
Representative Data
The following table summarizes expected yields for the CuAAC reaction between this compound and various azides under the conditions described above.
| Entry | Azide (R-N₃) | Product Structure (Representation) | Reaction Time (h) | Yield (%) |
| 1 | Benzyl Azide | 1-benzyl-4-bromo-5-(cyclohex-1-en-1-yl)-1H-1,2,3-triazole | 3 | 92% |
| 2 | Phenyl Azide | 4-bromo-5-(cyclohex-1-en-1-yl)-1-phenyl-1H-1,2,3-triazole | 4 | 95% |
| 3 | 1-Azido-4-nitrobenzene | 4-bromo-5-(cyclohex-1-en-1-yl)-1-(4-nitrophenyl)-1H-1,2,3-triazole | 2 | 97% |
| 4 | 3-Azidopropan-1-ol | 3-(4-bromo-5-(cyclohex-1-en-1-yl)-1H-1,2,3-triazol-1-yl)propan-1-ol | 6 | 88% |
| 5 | Ethyl 2-azidoacetate | Ethyl 2-(4-bromo-5-(cyclohex-1-en-1-yl)-1H-1,2,3-triazol-1-yl)acetate | 5 | 91% |
Yields are based on typical outcomes for CuAAC reactions and may vary based on the specific azide and experimental conditions.[11][12]
Safety and Handling
-
Azides: Organic azides are potentially explosive and should be handled with care. Avoid heating concentrated solutions and protect them from shock and friction. Conduct reactions behind a safety shield.
-
Copper Salts: Copper salts are toxic and can be an environmental hazard. Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses. Dispose of copper-containing waste according to institutional guidelines.
-
Solvents: Use solvents in a well-ventilated fume hood.
Conclusion
The protocol detailed herein provides an efficient and reliable method for synthesizing 1-(cyclohex-1-en-1-yl)-4-bromo-1,2,3-triazoles. The reaction is robust, proceeds under mild, aqueous conditions, and is tolerant of a wide variety of functional groups on the azide partner. The resulting bromo-triazole products are valuable, versatile building blocks for creating diverse molecular architectures, making this protocol highly relevant for researchers in drug discovery and medicinal chemistry.
References
- 1. nbinno.com [nbinno.com]
- 2. Synthesis of Bisoxazole and Bromo-substituted Aryloxazoles [mdpi.com]
- 3. broadpharm.com [broadpharm.com]
- 4. Azide-alkyne Huisgen cycloaddition - Wikipedia [en.wikipedia.org]
- 5. Click Chemistry [organic-chemistry.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. 1,4-Substituted Triazoles as Nonsteroidal Anti-Androgens for Prostate Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. jenabioscience.com [jenabioscience.com]
- 10. Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. youtube.com [youtube.com]
- 12. Synthesis of New 1, 3, 4-Oxadiazole-Incorporated 1, 2, 3-Triazole Moieties as Potential Anticancer Agents Targeting Thymidylate Synthase and Their Docking Studies [mdpi.com]
Scale-Up Synthesis of 1-(Bromoethynyl)cyclohexene: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for the scale-up synthesis of 1-(bromoethynyl)cyclohexene, a valuable intermediate in pharmaceutical and materials science research. The described two-step synthetic pathway involves the initial preparation of 1-ethynylcyclohexene via the dehydration of 1-ethynyl-1-cyclohexanol, followed by the selective bromination of the terminal alkyne. This protocol is designed to be scalable and reproducible, providing researchers with a reliable method for obtaining this key building block in significant quantities. All quantitative data is summarized in structured tables, and detailed experimental procedures are provided. Safety precautions for handling all chemicals are also outlined.
Introduction
This compound is a versatile synthetic intermediate. The bromoalkyne moiety allows for a variety of subsequent transformations, including cross-coupling reactions, click chemistry, and nucleophilic additions, making it a valuable precursor for the synthesis of complex molecular architectures. This document details a robust and scalable two-step synthesis of this compound.
The synthetic approach is outlined in the workflow diagram below.
Caption: Overall workflow for the synthesis of this compound.
Step 1: Synthesis of 1-Ethynylcyclohexene
This step involves two key reactions: the ethynylation of cyclohexanone to produce 1-ethynyl-1-cyclohexanol, followed by the dehydration of the alcohol to yield 1-ethynylcyclohexene.
Reaction Parameters: Ethynylation of Cyclohexanone
| Parameter | Value |
| Reactants | Cyclohexanone, Acetylene (gas) |
| Reagent | Sodium amide (in liquid ammonia) |
| Solvent | Liquid Ammonia, Diethyl ether |
| Reaction Temperature | -33 °C (boiling point of liquid ammonia) |
| Reaction Time | 2-4 hours |
| Work-up | Quenching with ammonium chloride, Extraction |
| Typical Yield | 80-90% |
Protocol: Synthesis of 1-Ethynyl-1-cyclohexanol
-
Setup: A three-necked round-bottom flask equipped with a dry ice condenser, a gas inlet tube, and a mechanical stirrer is charged with liquid ammonia (approx. 500 mL for a 1 mole scale reaction).
-
Sodium Amide Formation: Small pieces of sodium metal are cautiously added to the liquid ammonia with vigorous stirring until a persistent blue color is obtained. A catalytic amount of ferric nitrate is then added to initiate the formation of sodium amide, indicated by the discharge of the blue color and the formation of a greyish suspension.
-
Acetylene Addition: Acetylene gas is bubbled through the stirred suspension of sodium amide.
-
Cyclohexanone Addition: A solution of cyclohexanone (1.0 eq) in anhydrous diethyl ether is added dropwise to the reaction mixture at a rate that maintains a gentle reflux.
-
Reaction: The reaction is stirred for 2-4 hours.
-
Quenching: The reaction is carefully quenched by the slow addition of solid ammonium chloride until the ammonia has evaporated.
-
Work-up: Water is added to the residue, and the aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure to afford crude 1-ethynyl-1-cyclohexanol, which can be purified by distillation.
Reaction Parameters: Dehydration of 1-Ethynyl-1-cyclohexanol
| Parameter | Value |
| Reactant | 1-Ethynyl-1-cyclohexanol |
| Dehydrating Agent | Phosphorus pentoxide (P₂O₅) or Sulfuric Acid (H₂SO₄) |
| Solvent | Pyridine (if using P₂O₅) or Toluene (if using H₂SO₄) |
| Reaction Temperature | 0 °C to room temperature (with P₂O₅) or Reflux (with H₂SO₄) |
| Reaction Time | 1-3 hours |
| Work-up | Neutralization, Extraction, Distillation |
| Typical Yield | 70-85% |
Protocol: Dehydration of 1-Ethynyl-1-cyclohexanol to 1-Ethynylcyclohexene
-
Setup: A round-bottom flask equipped with a magnetic stirrer and a reflux condenser is charged with 1-ethynyl-1-cyclohexanol (1.0 eq) and a suitable solvent (e.g., pyridine).
-
Reagent Addition: The flask is cooled in an ice bath, and phosphorus pentoxide (1.1 eq) is added portion-wise with stirring.
-
Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for 1-3 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: The reaction mixture is poured onto crushed ice and neutralized with a saturated sodium bicarbonate solution. The aqueous layer is extracted with diethyl ether. The combined organic layers are washed with water and brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure.
-
Purification: The crude product is purified by fractional distillation to yield pure 1-ethynylcyclohexene.[1]
Step 2: Bromination of 1-Ethynylcyclohexene
The final step is the selective bromination of the terminal alkyne of 1-ethynylcyclohexene to yield the desired product, this compound. A reliable method for this transformation is the use of N-bromosuccinimide (NBS) with a catalytic amount of silver nitrate.[2][3]
Reaction Parameters: Bromination of 1-Ethynylcyclohexene
| Parameter | Value |
| Reactant | 1-Ethynylcyclohexene |
| Brominating Agent | N-Bromosuccinimide (NBS) |
| Catalyst | Silver Nitrate (AgNO₃) |
| Solvent | Acetone |
| Reaction Temperature | Room Temperature |
| Reaction Time | 1-4 hours |
| Work-up | Filtration, Extraction, Solvent Evaporation |
| Typical Yield | 75-90% |
Protocol: Synthesis of this compound
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Setup: A round-bottom flask protected from light is charged with 1-ethynylcyclohexene (1.0 eq) and acetone.
-
Reagent Addition: N-Bromosuccinimide (1.1 eq) is added to the solution, followed by a catalytic amount of silver nitrate (0.1 eq).[3]
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Reaction: The reaction mixture is stirred at room temperature for 1-4 hours. The progress of the reaction should be monitored by TLC or GC-MS.
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Work-up: Upon completion, the reaction mixture is filtered to remove the succinimide byproduct. The filtrate is concentrated under reduced pressure. The residue is taken up in diethyl ether and washed with water and brine.
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Purification: The organic layer is dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure to give the crude this compound. Further purification can be achieved by column chromatography on silica gel if necessary.
Characterization Data
1-Ethynylcyclohexene
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¹H NMR (CDCl₃, 400 MHz): δ 6.10 (m, 1H, =CH), 2.75 (s, 1H, ≡CH), 2.15-2.05 (m, 4H, allylic CH₂), 1.65-1.55 (m, 4H, CH₂).[4][5]
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¹³C NMR (CDCl₃, 100 MHz): δ 135.5, 120.8, 83.5, 78.9, 28.9, 26.5, 25.4, 22.3.[4]
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IR (neat, cm⁻¹): 3310 (≡C-H stretch), 2930 (C-H stretch), 2100 (C≡C stretch), 1645 (C=C stretch).[4][6]
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Mass Spec (EI, m/z): 106 (M⁺), 91, 79, 77.[4]
This compound (Expected)
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¹H NMR (CDCl₃, 400 MHz): δ 6.15 (m, 1H, =CH), 2.20-2.10 (m, 4H, allylic CH₂), 1.70-1.60 (m, 4H, CH₂). (Note: The acetylenic proton signal at ~2.75 ppm will be absent).
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¹³C NMR (CDCl₃, 100 MHz): Chemical shifts will be similar to the starting material for the cyclohexene ring, with the acetylenic carbons shifting. Expected values around δ 136, 121 for the double bond, and the C≡C-Br carbons in the region of δ 80 and δ 40.
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IR (neat, cm⁻¹): 2930 (C-H stretch), 2200 (C≡C stretch, shifted from terminal alkyne), 1645 (C=C stretch).
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Mass Spec (EI, m/z): Expected molecular ion peaks at m/z 184 and 186 corresponding to the bromine isotopes (⁷⁹Br and ⁸¹Br).
Safety Precautions
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General: All manipulations should be carried out in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.
-
Cyclohexanone: Flammable liquid and harmful if swallowed or inhaled.
-
Liquid Ammonia: Corrosive and toxic. Handle with extreme care in a well-ventilated area.
-
Sodium Metal: Highly reactive with water. Handle under an inert atmosphere.
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Acetylene: Highly flammable gas. Ensure there are no ignition sources present.
-
Phosphorus Pentoxide: Corrosive and reacts violently with water.
-
N-Bromosuccinimide (NBS): Irritant and lachrymator. Avoid inhalation of dust and contact with skin and eyes.
-
Silver Nitrate: Oxidizing agent and can cause stains on skin and clothing.
-
This compound: Bromoalkynes are potentially unstable and should be handled with care. Avoid heating to high temperatures and store in a cool, dark place.
Logical Relationship of Synthesis Steps
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1-(Bromoethynyl)cyclohexene
This guide provides troubleshooting advice and frequently asked questions to address common challenges encountered during the synthesis of 1-(Bromoethynyl)cyclohexene, a critical intermediate for researchers in drug development and organic synthesis. The primary route for this synthesis is the Corey-Fuchs reaction, which can present challenges in achieving high yields and purity.
Troubleshooting Guides
Issue 1: Low or No Yield of the Dibromo-olefin Intermediate (1,1-Dibromo-2-cyclohexyl-ethene)
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Question: My initial reaction to form the dibromo-olefin from cyclohexanecarboxaldehyde is giving a very low yield or failing completely. What are the likely causes and how can I fix this?
-
Answer: Low yields in the first step of the Corey-Fuchs reaction, the formation of the dibromo-olefin, are often traced back to issues with the reagents or reaction conditions. Here are the primary troubleshooting steps:
-
Reagent Quality:
-
Triphenylphosphine (PPh₃): Ensure the PPh₃ is dry and of high purity. It is advisable to use freshly opened PPh₃ or to dry it before use.
-
Carbon Tetrabromide (CBr₄): CBr₄ should be pure and dry. Impurities can interfere with the formation of the phosphorus ylide.
-
Solvent: The solvent, typically dichloromethane (DCM), must be anhydrous. The presence of water can quench the reactive intermediates.
-
-
Reaction Conditions:
-
Temperature: The initial reaction of PPh₃ and CBr₄ is typically carried out at 0°C. After the addition of the aldehyde, the reaction is often allowed to warm to room temperature. Ensure proper temperature control throughout the process.
-
Reaction Time: While the reaction is often stirred overnight, monitoring by Thin Layer Chromatography (TLC) is recommended to determine the point of maximum conversion.
-
-
Side Reactions:
-
The formation of triphenylphosphine oxide (TPPO) is a major byproduct. If the reaction is not proceeding, consider that the ylide may not be forming efficiently. The addition of zinc dust can sometimes improve yields by promoting the formation of the ylide intermediate and simplifying purification.[1][2]
-
-
Issue 2: The Final Product is the Terminal Alkyne, Not the Desired this compound
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Question: My reaction is producing the terminal alkyne ((Ethynyl)cyclohexane) instead of the bromoalkyne. How can I selectively synthesize the bromoalkyne?
-
Answer: The formation of the terminal alkyne is a common issue and is dependent on the stoichiometry of the base used in the second step. To favor the formation of the 1-bromoalkyne, careful control over the amount of n-butyllithium (n-BuLi) is critical.
-
Stoichiometry of n-BuLi:
-
Reaction Temperature:
-
Maintaining a low temperature (-78°C) during the addition of n-BuLi and for a short period afterward is crucial. Allowing the reaction to warm prematurely can lead to the formation of the terminal alkyne.
-
-
Issue 3: Difficulty in Purifying the Final Product
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Question: I am struggling to separate my this compound from the triphenylphosphine oxide (TPPO) byproduct. What are the best purification methods?
-
Answer: The removal of TPPO is a well-known challenge in reactions involving triphenylphosphine. Several methods can be employed for its removal:
-
Crystallization: TPPO can sometimes be crystallized out of the reaction mixture by the addition of a non-polar solvent like hexane or a mixture of diethyl ether and hexane, followed by cooling.
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Chromatography: Column chromatography on silica gel is an effective method for separating the non-polar this compound from the more polar TPPO. A gradient elution with a mixture of hexane and a slightly more polar solvent like ethyl acetate is typically used.
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Precipitation with Zinc Chloride: TPPO can be precipitated from some organic solvents by the addition of zinc chloride, forming an insoluble complex that can be filtered off.
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Quantitative Data
The following table summarizes typical reaction conditions and expected yields for the two-step synthesis of this compound. Please note that yields can vary based on the specific experimental setup and purity of reagents.
| Step | Reactants | Key Reagents & Solvents | Temperature | Time | Typical Yield |
| 1 | Cyclohexanecarboxaldehyde | PPh₃, CBr₄, DCM | 0°C to RT | Overnight | 75-85% |
| 2 | 1,1-Dibromo-2-cyclohexyl-ethene | n-BuLi (1 equiv.), THF | -78°C | 1-2 hours | 80-90% |
Experimental Protocols
Step 1: Synthesis of 1,1-Dibromo-2-cyclohexyl-ethene
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To a solution of triphenylphosphine (2.0 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., argon or nitrogen) at 0°C, add carbon tetrabromide (1.0 eq) portion-wise.
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Stir the resulting mixture at 0°C for 30 minutes.
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Add a solution of cyclohexanecarboxaldehyde (1.0 eq) in anhydrous DCM to the reaction mixture at 0°C.
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Allow the reaction to warm to room temperature and stir overnight.
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Monitor the reaction progress by TLC.
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Upon completion, concentrate the reaction mixture under reduced pressure.
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Add a non-polar solvent (e.g., hexane) to precipitate the triphenylphosphine oxide.
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Filter the mixture and wash the solid with cold hexane.
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Concentrate the filtrate and purify the crude product by column chromatography on silica gel (eluting with hexane) to afford 1,1-dibromo-2-cyclohexyl-ethene.
Step 2: Synthesis of this compound
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Dissolve the 1,1-dibromo-2-cyclohexyl-ethene (1.0 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere.
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Cool the solution to -78°C using a dry ice/acetone bath.
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Slowly add n-butyllithium (1.0 eq, as a solution in hexanes) dropwise to the cooled solution.
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Stir the reaction mixture at -78°C for 1-2 hours.
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Monitor the reaction by TLC to confirm the consumption of the starting material.
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Quench the reaction at -78°C by the slow addition of a saturated aqueous solution of ammonium chloride.
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Allow the mixture to warm to room temperature.
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Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
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Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel (eluting with hexane) to yield this compound.
Mandatory Visualizations
References
Technical Support Center: Bromination of 1-Ethynylcyclohexene
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the bromination of 1-ethynylcyclohexene. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the expected main product of the bromination of 1-ethynylcyclohexene with one equivalent of Br₂?
The expected major product from the electrophilic addition of one equivalent of bromine (Br₂) to 1-ethynylcyclohexene is the trans-1,2-dibromo-1-ethynylcyclohexane. The reaction proceeds through a cyclic bromonium ion intermediate, leading to anti-addition of the bromine atoms across the cyclohexene double bond.
Q2: My reaction is yielding a mixture of products. What are the likely side reactions?
Several side reactions can occur during the bromination of 1-ethynylcyclohexene, leading to a complex product mixture. The most common side reactions include:
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1,4-Addition: Due to the conjugated system, 1,4-addition across the cyclohexene ring can occur, leading to the formation of 4,5-dibromo-1-ethynylcyclohex-1-ene. The ratio of 1,2- to 1,4-addition products is often temperature-dependent.[1][2][3][4]
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Allene Formation: Electrophilic addition to the ethynyl group can lead to the formation of a bromoallene derivative. This occurs through the attack of bromide on the intermediate vinyl cation.
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Radical Bromination: At higher temperatures or in the presence of light, free radical substitution can occur, leading to bromination at allylic positions of the cyclohexene ring.[5][6]
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Over-bromination: Using an excess of bromine or prolonged reaction times can lead to the addition of bromine across both the double and triple bonds, resulting in tetrabrominated products.[5][6]
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Carbocation Rearrangements: The formation of carbocation intermediates, particularly vinyl cations, can potentially lead to skeletal rearrangements of the cyclohexene ring, although this is generally less common under standard bromination conditions.[7][8][9][10]
Q3: How does reaction temperature affect the product distribution?
Temperature plays a crucial role in the selectivity of the bromination reaction.
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Low Temperatures (e.g., 0°C or below): Favor the formation of the kinetically controlled 1,2-addition product.[1][3] Radical side reactions are also minimized at lower temperatures.
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Room Temperature and Higher: Can lead to an increased proportion of the thermodynamically more stable 1,4-addition product.[1][3][5][6] Higher temperatures also promote the formation of radical bromination byproducts.[5][6]
Q4: I suspect allene formation is a significant side reaction. How can I confirm this and minimize its formation?
The formation of bromoallenes can be identified using spectroscopic methods. In ¹H NMR, allene protons typically appear as singlets or multiplets in the region of δ 4.5-5.5 ppm. In ¹³C NMR, the central carbon of the allene appears at a characteristic downfield shift (around 200 ppm), while the terminal carbons are upfield (around 70-90 ppm).
To minimize allene formation:
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Use reaction conditions that favor electrophilic addition to the more nucleophilic alkene over the alkyne. This includes using non-polar solvents and maintaining low temperatures.
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Employ a brominating agent that is less reactive towards alkynes.
Q5: What is the best way to purify the desired dibromo product from the side products?
Column chromatography on silica gel is the most effective method for separating the desired trans-1,2-dibromo-1-ethynylcyclohexane from the various side products. A non-polar eluent system, such as a gradient of hexane and ethyl acetate, is typically effective. Thin Layer Chromatography (TLC) should be used to monitor the separation.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Action(s) |
| Low yield of the desired 1,2-dibromo product | - Suboptimal reaction temperature.- Formation of multiple side products.- Incomplete reaction. | - Perform the reaction at low temperatures (0°C to -78°C) to favor kinetic control.[1]- Monitor the reaction by TLC to determine the optimal reaction time.- Use a non-polar solvent like carbon tetrachloride or dichloromethane. |
| Presence of significant amounts of 1,4-addition product | - Reaction temperature is too high, favoring the thermodynamic product.[1][3] | - Lower the reaction temperature. Conduct the reaction at or below 0°C. |
| Formation of colored byproducts and evidence of radical reactions | - Reaction performed at elevated temperatures or exposed to light.- Presence of radical initiators. | - Conduct the reaction in the dark and at a low temperature.[5][6]- Use a radical inhibitor if necessary. |
| Identification of tetrabrominated products | - Use of excess bromine. | - Use one equivalent of bromine and add it dropwise to the solution of ethynylcyclohexene. |
| Complex NMR spectrum with unexpected peaks | - Presence of multiple isomers and side products (e.g., allenes, rearranged products). | - Isolate the major products by column chromatography and characterize each fraction individually by ¹H NMR, ¹³C NMR, and mass spectrometry. |
Data Presentation
Table 1: Hypothetical Product Distribution in the Bromination of 1-Ethynylcyclohexene under Various Conditions.
| Entry | Temperature (°C) | Solvent | 1,2-Addition Product (%) | 1,4-Addition Product (%) | Allene Product (%) | Radical Bromination Products (%) |
| 1 | -78 | CCl₄ | 85 | 5 | 5 | <5 |
| 2 | 0 | CCl₄ | 70 | 15 | 10 | <5 |
| 3 | 25 (Room Temp) | CCl₄ | 40 | 35 | 15 | 10 |
| 4 | 25 (in light) | CCl₄ | 30 | 25 | 15 | 30 |
Note: The data in this table are hypothetical and intended for illustrative purposes. Actual product distributions may vary.
Experimental Protocols
Protocol 1: Selective Bromination of 1-Ethynylcyclohexene (Favoring 1,2-Addition)
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Preparation: Dissolve 1-ethynylcyclohexene (1.0 g, 9.4 mmol) in 20 mL of cold (-78°C, dry ice/acetone bath) carbon tetrachloride in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel. Protect the reaction from light by wrapping the flask in aluminum foil.
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Bromine Addition: Prepare a solution of bromine (1.5 g, 9.4 mmol) in 10 mL of cold carbon tetrachloride and add it to the dropping funnel. Add the bromine solution dropwise to the stirred solution of ethynylcyclohexene over 30 minutes.
-
Reaction: Stir the reaction mixture at -78°C for an additional 1 hour after the addition is complete.
-
Work-up: Allow the reaction to warm to room temperature. Quench any remaining bromine by adding a saturated aqueous solution of sodium thiosulfate until the orange color disappears. Separate the organic layer, wash with water and brine, and dry over anhydrous sodium sulfate.
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Purification: Remove the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to isolate the trans-1,2-dibromo-1-ethynylcyclohexane.
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Characterization: Characterize the product using ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 2: Identification and Characterization of Side Products
-
Sample Preparation: Collect all fractions from the column chromatography that show distinct spots on TLC.
-
Spectroscopic Analysis: Obtain detailed ¹H NMR, ¹³C NMR, COSY, and HSQC spectra for each isolated fraction.
-
Mass Spectrometry: Analyze each fraction by GC-MS or LC-MS to determine the molecular weight and fragmentation pattern of the components.
-
Interpretation:
-
1,4-Dibromo Product: Look for signals corresponding to vinylic protons and carbons in the NMR spectra, consistent with a shifted double bond.
-
Bromoallene: Identify the characteristic allene proton and carbon signals in the NMR spectra as described in Q4.
-
Radical Bromination Products: Look for signals corresponding to bromination at allylic positions, which will result in characteristic shifts of the adjacent protons.
-
Mandatory Visualizations
Caption: Main and side reaction pathways in the bromination of 1-ethynylcyclohexene.
Caption: Troubleshooting workflow for optimizing the bromination of 1-ethynylcyclohexene.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. dergipark.org.tr [dergipark.org.tr]
- 6. Gazi University Journal of Science » Submission » Bromination of 1,2-Dimethylenecyclohexane: Temperature Effect on Product Distribution [dergipark.org.tr]
- 7. fiveable.me [fiveable.me]
- 8. Rearrangements in Alkene Addition Reactions - Chemistry Steps [chemistrysteps.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. m.youtube.com [m.youtube.com]
Technical Support Center: Purification of 1-(Bromoethynyl)cyclohexene
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of 1-(Bromoethynyl)cyclohexene. The information is presented in a question-and-answer format to directly address common challenges encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found after the synthesis of this compound?
A1: The impurities largely depend on the synthetic route employed. For common methods starting from cyclohexanone, such as the Corey-Fuchs reaction or Seyferth-Gilbert homologation, you can anticipate the following impurities:
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Unreacted Starting Materials: Cyclohexanone.
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Reaction Intermediates: 1,1-dibromo-2-ethylidenecyclohexane (from Corey-Fuchs).
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Reagent Byproducts: Triphenylphosphine oxide (from Corey-Fuchs), dimethyl phosphate (from Seyferth-Gilbert).
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Side Products: Small amounts of cyclohexenylacetylene (de-brominated product).
Q2: My final product is an oil, but I've seen reports of it being a solid. Why is this?
A2: Pure this compound is expected to be a low-melting solid or a colorless oil at room temperature. If your product is an oil, it may contain residual solvents or other impurities that are depressing the melting point. Further purification is likely necessary.
Q3: I am observing a significant loss of product during aqueous workup. What could be the cause?
A3: this compound, like many haloalkynes, can be sensitive to basic conditions, which can lead to decomposition or elimination reactions. If your aqueous wash involves a basic solution (e.g., sodium bicarbonate) to neutralize acid, it is crucial to perform this step quickly and at a low temperature to minimize product loss.
Q4: Can I use distillation to purify this compound?
A4: While distillation is a common purification technique, it should be approached with caution for this compound. Bromoalkynes can be thermally unstable and may decompose at elevated temperatures. If distillation is necessary, it should be performed under high vacuum to keep the boiling point as low as possible. A short-path distillation apparatus is recommended.
Troubleshooting Guides
Issue 1: Low Purity After Column Chromatography
| Symptom | Possible Cause | Troubleshooting Steps |
| Multiple spots on TLC after column purification. | Inappropriate Solvent System: The chosen eluent may not be providing adequate separation of the product from impurities. | - Perform a thorough TLC analysis with a range of solvent systems (e.g., varying ratios of hexanes and ethyl acetate) to find the optimal conditions for separation.- Consider using a less polar solvent system initially to elute non-polar impurities before increasing the polarity to elute the desired product. |
| Co-elution of Impurities: An impurity may have a similar polarity to the product, making separation by standard silica gel chromatography difficult. | - Try a different stationary phase, such as alumina (neutral or basic), which may offer different selectivity.- If triphenylphosphine oxide is the persistent impurity, consider a pre-purification wash with a solvent in which the oxide is soluble but the product is not (e.g., cold diethyl ether). | |
| Product Decomposition on Silica Gel: The acidic nature of silica gel can sometimes cause decomposition of sensitive compounds. | - Neutralize the silica gel by pre-treating it with a dilute solution of a non-nucleophilic base, such as triethylamine in the eluent.- Use a less acidic stationary phase like Florisil®. |
Issue 2: Product Decomposition During Purification
| Symptom | Possible Cause | Troubleshooting Steps |
| Product turns dark or polymerizes during concentration or on standing. | Thermal Instability: The compound may be decomposing at the temperature used for solvent removal. | - Use a rotary evaporator with a low-temperature water bath.- For final solvent removal, use a high-vacuum line at room temperature or below. |
| Light Sensitivity: Some unsaturated compounds are sensitive to light. | - Protect the sample from light by wrapping flasks and vials in aluminum foil. | |
| Presence of Acidic or Basic Impurities: Trace amounts of acid or base can catalyze decomposition. | - Ensure all workup steps are performed to completely remove any acidic or basic reagents. A final wash with brine can help remove residual aqueous contaminants. |
Data Presentation
Table 1: Common Impurities and Recommended Removal Strategies
| Impurity | Typical Source | Boiling Point (°C) | Solubility | Recommended Purification Method |
| Cyclohexanone | Starting Material | 155 | Soluble in most organic solvents | Aqueous workup, Column Chromatography |
| 1,1-dibromo-2-ethylidenecyclohexane | Corey-Fuchs Intermediate | Higher than product | Soluble in non-polar solvents | Column Chromatography |
| Triphenylphosphine oxide | Corey-Fuchs Byproduct | >360 | Sparingly soluble in hexanes, soluble in ethyl acetate | Column Chromatography, Recrystallization (if product is solid), or precipitation from a non-polar solvent. |
| Dimethyl phosphate | Seyferth-Gilbert Byproduct | High | Water-soluble | Aqueous workup |
Experimental Protocols
General Purification Protocol via Column Chromatography
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Sample Preparation: Dissolve the crude this compound in a minimal amount of a non-polar solvent, such as hexanes or a 98:2 hexanes:ethyl acetate mixture.
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Column Packing: Prepare a silica gel column using a slurry packing method with the chosen eluent (e.g., 100% hexanes).
-
Loading: Carefully load the concentrated crude product onto the top of the silica gel column.
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Elution: Begin eluting the column with the non-polar solvent. The non-polar impurities will elute first.
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Gradient Elution (if necessary): Gradually increase the polarity of the eluent (e.g., by slowly increasing the percentage of ethyl acetate in hexanes) to elute the this compound. Triphenylphosphine oxide, being more polar, will elute later.
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Fraction Collection: Collect fractions and monitor their composition by TLC analysis.
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Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure, maintaining a low temperature to prevent product decomposition.
Mandatory Visualization
Caption: Synthetic pathway to this compound via the Corey-Fuchs reaction.
Caption: General purification workflow for this compound.
Stabilizing 1-(Bromoethynyl)cyclohexene during storage and handling
This technical support center provides guidance for researchers, scientists, and drug development professionals on the safe storage and handling of 1-(Bromoethynyl)cyclohexene. Please consult this guide for troubleshooting common issues and frequently asked questions regarding the stability of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns with this compound?
A1: this compound is a terminal bromoalkyne, a class of compounds known for potential instability. The primary concerns are:
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Decomposition: The molecule can degrade over time, especially when exposed to heat, light, or incompatible materials.
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Polymerization: Like many alkynes, it may undergo polymerization, leading to the formation of undesirable oligomers or polymers. This can be initiated by heat, light, or certain impurities.[][2][3]
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Oxidation: The electron-rich triple bond can be susceptible to oxidation, especially in the presence of air or other oxidizing agents.[4]
Q2: What are the ideal storage conditions for this compound?
A2: To maximize shelf life and prevent degradation, this compound should be stored under the following conditions:
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Temperature: Store at low temperatures, ideally refrigerated (2-8 °C) or frozen (-20 °C).
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Atmosphere: Store under an inert atmosphere, such as argon or nitrogen, to prevent oxidation.
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Light: Protect from light by using an amber vial or by storing the container in a dark place.
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Container: Use a clean, dry, and tightly sealed container made of an inert material (e.g., amber glass).
Q3: Are there any known incompatible materials?
A3: Yes, avoid contact with the following:
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Strong Bases: Can react with the terminal alkyne.
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Strong Oxidizing Agents: Can lead to rapid and potentially hazardous reactions.
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Certain Metals: Some metals can catalyze decomposition or polymerization. Avoid contact with copper, silver, and mercury.[5]
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Air and Moisture: Prolonged exposure can lead to oxidation and other degradation pathways.
Q4: Can I use a stabilizer with this compound?
A4: Yes, the addition of a stabilizer can significantly improve the long-term stability. Radical inhibitors or antioxidants are commonly used for unsaturated hydrocarbons. See the "Experimental Protocols" section for a detailed procedure on adding a stabilizer.
Troubleshooting Guides
Problem 1: I observe a color change in my sample of this compound (e.g., turning yellow or brown).
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Possible Cause: This is a common indicator of degradation or polymerization. The color change is likely due to the formation of conjugated oligomers or decomposition products.
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Solution:
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Assess Purity: If the color change is significant, the purity of the material may be compromised. It is advisable to re-purify the compound if possible (e.g., by column chromatography or distillation) before use.
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Review Storage Conditions: Ensure the compound is stored under the recommended conditions (low temperature, inert atmosphere, protection from light).
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Consider a Stabilizer: If not already present, adding a small amount of a suitable stabilizer like Butylated Hydroxytoluene (BHT) can help prevent further degradation.
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Problem 2: I am seeing unexpected side products in my reaction that are not related to my intended transformation.
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Possible Cause: This could be due to the use of degraded this compound or its reaction with incompatible materials in your setup. Polymerization byproducts may also be present.
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Solution:
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Verify Reagent Quality: Before starting your reaction, check the appearance of your this compound. If it appears discolored or has solid precipitates, it may have degraded.
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Inert Atmosphere: Ensure your reaction is performed under a rigorously inert atmosphere to prevent oxidation during the experiment.
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Material Compatibility: Check that all glassware is clean and dry, and that no incompatible materials (e.g., copper stir bars) are used.
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Problem 3: My NMR analysis shows broad peaks or a complex mixture of unidentified compounds.
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Possible Cause: This is a strong indication of polymerization or significant decomposition. The broad peaks are characteristic of polymeric material.
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Solution:
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Discard and Replace: It is highly recommended to discard the degraded material following your institution's hazardous waste disposal procedures. Using such material will lead to unreliable experimental results.
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Implement Stabilization Protocol: For new batches of this compound, implement a stabilization protocol immediately upon receipt or synthesis.
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Data Presentation
Table 1: General Stability of Terminal Bromoalkynes under Various Conditions
| Condition | Expected Stability | Primary Degradation Pathway | Recommended Mitigation |
| Ambient Temperature (20-25°C), Air, Light | Low | Polymerization, Oxidation, Decomposition | Store at ≤ 4°C under inert gas, protected from light. |
| Refrigerated (2-8°C), Inert Gas, Dark | Moderate to High | Slow Decomposition | Ideal for short to medium-term storage. |
| Frozen (-20°C), Inert Gas, Dark | High | Minimal Degradation | Recommended for long-term storage. |
| Presence of Radical Initiators (e.g., AIBN) | Very Low | Rapid Polymerization | Avoid sources of radicals. |
| Presence of Strong Bases | Low | Deprotonation and subsequent reactions | Use non-basic conditions where possible. |
| Presence of Copper, Silver, or Mercury Salts | Very Low | Formation of explosive acetylides | Use equipment free of these metals.[5] |
Experimental Protocols
Protocol 1: Stabilization of this compound with Butylated Hydroxytoluene (BHT)
This protocol describes the addition of a radical inhibitor to prevent polymerization and oxidation during storage.
Materials:
-
This compound
-
Butylated Hydroxytoluene (BHT)
-
Anhydrous solvent (e.g., dichloromethane or hexane), if the bromoalkyne is a solid or highly viscous
-
Inert gas (Argon or Nitrogen)
-
Schlenk flask or similar glassware for handling air-sensitive compounds
-
Syringes and needles
Procedure:
-
Preparation: Under an inert atmosphere, dissolve a known amount of this compound in a minimal amount of anhydrous solvent if necessary.
-
Stabilizer Addition: Prepare a stock solution of BHT in the same anhydrous solvent (e.g., 1 mg/mL).
-
Calculation: Calculate the amount of BHT stock solution needed to achieve a final concentration of 100-200 ppm (0.01-0.02% by weight) relative to the this compound.
-
Mixing: Using a syringe, add the calculated volume of the BHT stock solution to the solution of this compound.
-
Solvent Removal (if applicable): If a solvent was used, carefully remove it under reduced pressure, ensuring the temperature remains low to avoid thermal degradation.
-
Storage: Transfer the stabilized this compound to a clean, dry, amber vial. Purge the vial with inert gas before sealing it tightly with a Teflon-lined cap. Store the vial at the recommended low temperature.
Visualizations
Caption: Troubleshooting workflow for observed instability of this compound.
Caption: Experimental workflow for the stabilization of this compound using BHT.
Caption: Factors leading to potential degradation pathways for this compound.
References
Preventing homocoupling in Sonogashira reactions of 1-(Bromoethynyl)cyclohexene
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals prevent homocoupling in Sonogashira reactions, specifically when using substrates like 1-(bromoethynyl)cyclohexene.
Troubleshooting Guide: Preventing Homocoupling
This section addresses common issues encountered during Sonogashira reactions, with a focus on minimizing the formation of the undesired homocoupled (Glaser) product.
Q1: My primary product is the homocoupled diyne from my terminal alkyne. What are the most likely causes?
A1: The formation of homocoupled byproducts, often called Glaser coupling, is a common side reaction in Sonogashira couplings.[1][2] The primary causes are typically related to the presence of oxygen and the copper(I) co-catalyst.[2][3] The copper acetylide intermediate, formed during the catalytic cycle, can undergo oxidative dimerization in the presence of oxygen.[3][4]
Key factors that promote homocoupling:
-
Presence of Oxygen: Rigorous exclusion of air is critical. Oxygen promotes the oxidative dimerization of copper acetylides.[1][2]
-
High Copper Catalyst Loading: While essential for the reaction, excessive amounts of copper(I) can increase the rate of homocoupling.[5]
-
Slow Cross-Coupling Rate: If the desired cross-coupling reaction with the this compound is slow, the terminal alkyne has more opportunity to homocouple. This can be due to an inactive palladium catalyst or a less reactive aryl/vinyl halide.[5]
-
High Temperatures: Elevated temperatures can sometimes favor the homocoupling pathway.[6][7]
Q2: How can I modify my reaction conditions to suppress homocoupling?
A2: Several strategies can be employed to minimize the formation of the Glaser byproduct:
-
Implement Copper-Free Conditions: The most direct way to prevent copper-mediated homocoupling is to run the reaction without a copper co-catalyst.[1][8] While this may require higher temperatures or more active palladium catalysts, it effectively eliminates the primary pathway for this side reaction.[6][9]
-
Ensure Anaerobic Conditions: Thoroughly degas all solvents and reagents (e.g., by freeze-pump-thaw cycles or by bubbling with an inert gas like argon or nitrogen).[1][10] Maintain a positive pressure of inert gas throughout the reaction.
-
Slow Addition of the Terminal Alkyne: Adding the terminal alkyne slowly to the reaction mixture can help to keep its concentration low, thereby disfavoring the bimolecular homocoupling reaction.[5]
-
Use of a Co-solvent: In some cases, the choice of solvent can influence the reaction outcome. Amine bases like triethylamine are often used as both the base and solvent.[1] Using a co-solvent such as THF or DMF may be beneficial.[1][11]
-
Optimize Catalyst and Ligand: The choice of palladium source and phosphine ligand can significantly impact the rate of the desired cross-coupling. A more active catalyst system can outcompete the homocoupling reaction. For instance, using bulky, electron-rich phosphine ligands can enhance the rate of oxidative addition.[12]
Q3: I am performing a copper-free Sonogashira reaction but still observe some homocoupling. Why is this happening?
A3: Even in the absence of an intentionally added copper co-catalyst, trace amounts of copper can be present as impurities in reagents or on the surface of glassware, which can be sufficient to catalyze the Glaser coupling.[4] Additionally, under certain conditions, a palladium-mediated homocoupling of the terminal alkyne can occur, although this is generally less efficient than the copper-catalyzed pathway.[8]
To address this:
-
Use high-purity reagents and consider acid-washing glassware to remove trace metals.
-
Ensure that the palladium catalyst itself is not contaminated with copper.[4]
Frequently Asked Questions (FAQs)
What is the role of each component in the Sonogashira reaction?
-
Palladium Catalyst (e.g., Pd(PPh₃)₄, PdCl₂(PPh₃)₂): The primary catalyst that facilitates the cross-coupling of the sp²-carbon of the aryl/vinyl halide with the sp-carbon of the alkyne.[4]
-
Copper(I) Co-catalyst (e.g., CuI): Activates the terminal alkyne by forming a copper acetylide intermediate, which then undergoes transmetalation with the palladium complex.[3][4]
-
Base (e.g., Triethylamine, Diisopropylamine): Neutralizes the hydrogen halide byproduct formed during the reaction and aids in the deprotonation of the terminal alkyne.[1]
-
Solvent (e.g., THF, DMF, or the amine base itself): Provides a medium for the reaction to occur. The solvent must be able to dissolve all reactants and catalysts.[13]
-
Ligand (e.g., Triphenylphosphine): Stabilizes the palladium catalyst and modulates its reactivity.[12]
What is the difference between Sonogashira coupling and Glaser coupling?
Sonogashira coupling is the desired cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide to form a C(sp)-C(sp²) bond.[1] Glaser coupling is the undesired homocoupling of two terminal alkynes to form a symmetric 1,3-diyne (a C(sp)-C(sp) bond).[3][8]
Can I use this compound with a terminal alkyne in a Sonogashira reaction?
Yes, this is a valid Sonogashira coupling. In this case, this compound acts as the sp-carbon electrophile, and the terminal alkyne provides the nucleophilic carbon after deprotonation. The general principles for avoiding homocoupling of the terminal alkyne still apply.
Data Presentation: Influence of Reaction Conditions on Homocoupling
The following tables summarize how different reaction parameters can influence the ratio of the desired cross-coupled product to the homocoupled byproduct.
Table 1: Effect of Copper Co-catalyst
| Catalyst System | Temperature (°C) | Cross-Coupling Yield (%) | Homocoupling Yield (%) |
| Pd(OAc)₂ / CuI | 25 | 85 | 10 |
| Pd(OAc)₂ (Copper-free) | 60 | 92 | <2 |
| PdCl₂(PPh₃)₂ / CuI | RT | 90 | 5 |
| PdCl₂(PPh₃)₂ (Copper-free) | 80 | 88 | <1 |
Note: Yields are representative and can vary based on specific substrates and other reaction conditions.
Table 2: Effect of Base and Solvent
| Base | Solvent | Temperature (°C) | Cross-Coupling Yield (%) | Homocoupling Yield (%) |
| Triethylamine | Triethylamine | 60 | 88 | 8 |
| Diisopropylamine | Toluene | 80 | 91 | 5 |
| K₂CO₃ | DMF | 100 | 85 | 7 |
| Cs₂CO₃ | Dioxane | 100 | 90 | 4 |
Experimental Protocols
Protocol 1: Copper-Free Sonogashira Coupling of this compound with a Terminal Alkyne
This protocol is designed to minimize homocoupling by eliminating the copper co-catalyst.
-
Preparation: To a flame-dried Schlenk flask, add Pd(PPh₃)₄ (0.02 mmol, 2 mol%) and a magnetic stir bar.
-
Inert Atmosphere: Evacuate and backfill the flask with argon or nitrogen three times.
-
Reagent Addition: Under a positive flow of inert gas, add this compound (1.0 mmol, 1.0 equiv), the terminal alkyne (1.2 mmol, 1.2 equiv), and degassed anhydrous triethylamine (5 mL).
-
Reaction: Heat the reaction mixture to 80 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.
-
Workup: After the reaction is complete, cool the mixture to room temperature and filter it through a pad of celite, washing with ethyl acetate.
-
Purification: Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography on silica gel.
Visualizations
Caption: Sonogashira cycle vs. the competing Glaser homocoupling pathway.
References
- 1. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 2. depts.washington.edu [depts.washington.edu]
- 3. books.rsc.org [books.rsc.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. researchgate.net [researchgate.net]
- 6. Copper-free Sonogashira cross-coupling reactions: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10575A [pubs.rsc.org]
- 7. Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014 - RSC Advances (RSC Publishing) DOI:10.1039/D2RA07685C [pubs.rsc.org]
- 8. kmt.vander-lingen.nl [kmt.vander-lingen.nl]
- 9. Copper-free Sonogashira cross-coupling reactions: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 10. m.youtube.com [m.youtube.com]
- 11. Reddit - The heart of the internet [reddit.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. books.lucp.net [books.lucp.net]
Technical Support Center: Managing Regioselectivity in Reactions of 1-(Bromoethynyl)cyclohexene
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 1-(bromoethynyl)cyclohexene. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you manage regioselectivity in your experiments.
I. Troubleshooting Guides
This section addresses common issues encountered during reactions of this compound, focusing on Sonogashira coupling and 1,3-dipolar cycloaddition reactions.
Sonogashira Coupling Reactions
Issue: Poor or no conversion to the desired coupled product.
| Possible Cause | Troubleshooting Step |
| Catalyst Inactivity | Ensure the palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(PPh₃)₂) is fresh and has been stored under an inert atmosphere. Catalyst decomposition, often indicated by the formation of "palladium black," can halt the reaction. Consider using more robust catalysts with bulky electron-rich phosphine ligands. |
| Copper Co-catalyst Issues | Use freshly opened or purified copper(I) iodide (CuI). The presence of copper(II) can inhibit the reaction. |
| Solvent and Base Quality | Use anhydrous, degassed solvents (e.g., THF, toluene, DMF). Ensure the amine base (e.g., triethylamine, diisopropylethylamine) is dry and free of impurities. |
| Reaction Temperature | For unreactive coupling partners, a higher reaction temperature may be required. However, be aware that higher temperatures can also promote side reactions.[1] |
Issue: Formation of significant amounts of homocoupled alkyne (Glaser coupling) byproduct.
| Possible Cause | Troubleshooting Step |
| Presence of Oxygen | Rigorously degas all solvents and reagents and maintain a strict inert atmosphere (e.g., argon or nitrogen) throughout the reaction. Oxygen promotes the oxidative homocoupling of the terminal alkyne. |
| High Copper Concentration | Reduce the amount of CuI co-catalyst. In some cases, copper-free Sonogashira protocols can be employed. |
| Slow Cross-Coupling | If the desired cross-coupling is slow, the homocoupling of the more reactive terminal alkyne can become a major side reaction. Optimize the conditions for the cross-coupling to proceed more rapidly. |
Issue: Lack of Regioselectivity (in cases of multiple reactive sites on the coupling partner).
| Possible Cause | Troubleshooting Step |
| Ligand Choice | The choice of phosphine ligand on the palladium catalyst can significantly influence regioselectivity. Bulky and electron-rich ligands can direct the coupling to less sterically hindered sites.[2] |
| Catalyst System | The nature of the palladium precursor and any additives can affect the regiochemical outcome. Experiment with different palladium sources (e.g., Pd₂(dba)₃) and ligands to find the optimal system for your desired regioselectivity.[2] |
| Reaction Temperature | Temperature can influence the kinetic versus thermodynamic control of the reaction, thereby affecting the regiomeric ratio. |
1,3-Dipolar Cycloaddition Reactions
Issue: Low or no yield of the desired cycloadduct.
| Possible Cause | Troubleshooting Step |
| Poor Dipole Generation | Ensure that the conditions for the in situ generation of the 1,3-dipole (e.g., from an azide precursor) are optimal. |
| Reactivity of Dipolarophile | While the triple bond in this compound is activated by the bromine atom, its reactivity can be influenced by the reaction conditions. Consider the use of a catalyst if applicable to the specific cycloaddition. |
| Solvent Effects | The polarity of the solvent can influence the rate of cycloaddition reactions. Screen a range of solvents to find the optimal medium. |
Issue: Formation of a mixture of regioisomers.
| Possible Cause | Troubleshooting Step |
| Electronic and Steric Effects | The regioselectivity of 1,3-dipolar cycloadditions is governed by the electronic and steric properties of both the 1,3-dipole and the dipolarophile.[3] The bromine atom and the cyclohexene ring will influence the electronic distribution in the alkyne, directing the regioselectivity. |
| Frontier Molecular Orbital (FMO) Control | The regioselectivity can often be predicted by considering the interaction between the Highest Occupied Molecular Orbital (HOMO) of one component and the Lowest Unoccupied Molecular Orbital (LUMO) of the other. Computational modeling can be a useful tool to predict the favored regioisomer. |
| Catalyst Control | In some cases, particularly with metal-catalyzed cycloadditions (like the copper-catalyzed azide-alkyne cycloaddition or "click chemistry"), the catalyst can override the inherent electronic preferences and provide high regioselectivity.[3] |
II. Frequently Asked Questions (FAQs)
Q1: How can I synthesize this compound?
Q2: In a Sonogashira coupling with an aryl halide, which carbon of the bromoethynyl group is expected to couple?
In a standard Sonogashira coupling, the reaction occurs at the carbon atom of the terminal alkyne after deprotonation. For this compound, the reaction would involve the formation of a palladium-acetylide complex at the terminal carbon, which then couples with the aryl halide. The bromine on the alkyne would remain in the product.
Q3: What factors determine the regioselectivity in a 1,3-dipolar cycloaddition with an organic azide?
The regioselectivity of the Huisgen 1,3-dipolar cycloaddition between an azide and an alkyne to form a triazole is influenced by both steric and electronic factors.[3] The electron-withdrawing nature of the bromine atom in this compound will polarize the triple bond, influencing which alkyne carbon preferentially bonds with the terminal nitrogen of the azide.
Q4: Can I perform a nucleophilic substitution on the bromine of this compound?
Direct nucleophilic substitution at an sp-hybridized carbon (the carbon bearing the bromine) is generally difficult. However, under certain conditions, such as with strong nucleophiles or with transition metal catalysis, reactions at this position may be possible. It is important to consider that addition of the nucleophile to the triple bond is a potential competing reaction pathway.
III. Experimental Protocols
As specific, reproducible experimental protocols for reactions of this compound are not widely documented in general chemical literature, the following are generalized protocols for key reaction types that should be adapted and optimized for this specific substrate.
General Protocol for Sonogashira Coupling of a Bromoalkyne
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and copper(I) iodide (CuI, 1-10 mol%).
-
Addition of Reagents: Add the aryl halide (1.0 eq), this compound (1.2-1.5 eq), and a degassed solvent (e.g., THF or toluene).
-
Addition of Base: Add a degassed amine base (e.g., triethylamine or diisopropylethylamine, 2-3 eq).
-
Reaction Monitoring: Stir the reaction mixture at room temperature or with gentle heating (40-80 °C). Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: Upon completion, filter the reaction mixture through a pad of celite to remove the catalyst. Concentrate the filtrate under reduced pressure and purify the residue by column chromatography on silica gel.
General Protocol for 1,3-Dipolar Cycloaddition with an Organic Azide
-
Reaction Setup: In a round-bottom flask, dissolve the organic azide (1.0 eq) and this compound (1.0-1.2 eq) in a suitable solvent (e.g., toluene, THF, or a mixture of t-BuOH/H₂O for "click" chemistry).
-
Catalyst Addition (if applicable): For a copper-catalyzed reaction, add a copper(I) source (e.g., CuI or CuSO₄/sodium ascorbate, 1-10 mol%).
-
Reaction Conditions: Stir the reaction mixture at room temperature or with heating. The optimal temperature will depend on the reactivity of the azide and the alkyne.
-
Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Once the reaction is complete, remove the solvent under reduced pressure. The crude product can be purified by column chromatography or recrystallization.
IV. Visualizations
Sonogashira Coupling Catalytic Cycle
Caption: Catalytic cycle for the Sonogashira coupling reaction.
Regioselectivity in 1,3-Dipolar Cycloaddition
Caption: Potential regioisomeric products in a 1,3-dipolar cycloaddition.
References
Technical Support Center: 1-(Bromoethynyl)cyclohexene Reactions
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers and professionals working with 1-(bromoethynyl)cyclohexene in common organic reactions.
Sonogashira Coupling Reactions
The Sonogashira coupling is a fundamental carbon-carbon bond-forming reaction between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and copper complexes.[1][2] Reactions with this compound can sometimes present challenges.
Frequently Asked Questions (FAQs) - Sonogashira Coupling
Q1: My Sonogashira reaction with this compound is not working or giving a very low yield. What are the common causes?
A1: Low or no yield in a Sonogashira coupling can stem from several factors:
-
Inactive Catalyst: The palladium(0) catalyst is sensitive to air and can be oxidized, leading to deactivation. The formation of "palladium black" is a visual indicator of catalyst decomposition.[3]
-
Poor Quality Reagents: Impurities in solvents, the amine base, or the copper(I) co-catalyst can poison the catalyst. For instance, oxidized phosphine ligands can inhibit the reaction.
-
Inappropriate Reaction Conditions: Temperature, solvent, and the choice of base are critical. Some vinyl bromides may require higher temperatures to react efficiently.[4]
-
Degassing Issues: Incomplete removal of oxygen from the reaction mixture is a common reason for failure, as it leads to oxidative side reactions and catalyst deactivation.[3]
Q2: I am observing a significant amount of a homocoupled alkyne byproduct (Glaser coupling). How can I minimize this?
A2: Homocoupling of the terminal alkyne is a common side reaction, often promoted by the copper catalyst. To minimize it:
-
Reduce Copper Catalyst Loading: Use the minimum effective amount of the copper(I) salt.
-
Slow Addition of the Alkyne: Adding the alkyne slowly to the reaction mixture can help to favor the cross-coupling pathway.
-
Copper-Free Conditions: Consider using a copper-free Sonogashira protocol, which can eliminate the issue of homocoupling. These reactions may require specific ligands to facilitate the catalytic cycle.[5]
Q3: The purification of my product is difficult due to residual catalyst and byproducts. What are some effective purification strategies?
A3: Purification can be challenging. Here are some tips:
-
Aqueous Workup: A thorough aqueous workup with ammonium chloride can help remove the amine base and some copper salts.
-
Filtration through Celite or Silica: Filtering the crude reaction mixture through a plug of Celite or silica gel can remove insoluble palladium and copper species.[6]
-
Column Chromatography: Silica gel chromatography is often necessary. A non-polar eluent system (e.g., hexanes/ethyl acetate) is typically effective.
-
Amine Scavengers: Using a scavenger resin can help to remove the amine base during workup.
Troubleshooting Guide - Sonogashira Coupling
| Problem | Potential Cause | Suggested Solution |
| Low or No Product Formation | Inactive Palladium Catalyst | Use a fresh source of palladium catalyst. Ensure proper handling under an inert atmosphere. |
| Poor quality of reagents | Use freshly distilled and degassed solvents and amine base. Use high-purity copper(I) iodide.[3] | |
| Insufficient degassing | Degas the reaction mixture thoroughly using techniques like freeze-pump-thaw or by bubbling with an inert gas (argon or nitrogen) for an extended period.[3] | |
| Inappropriate base | The choice of amine base is crucial. Triethylamine or diisopropylethylamine are common choices. Ensure the base is dry and free of impurities.[7] | |
| Formation of Homocoupled Alkyne | High concentration of copper catalyst | Reduce the loading of the copper(I) salt (e.g., to 1-5 mol%). |
| Reaction conditions favor homocoupling | Consider running the reaction at a lower temperature or using a copper-free protocol.[5] | |
| Reaction Stalls Before Completion | Catalyst deactivation over time | Add a fresh portion of the palladium catalyst to the reaction mixture. |
| Insufficient base | Ensure an adequate excess of the amine base is used to neutralize the HBr formed during the reaction. |
Experimental Protocol: General Procedure for Sonogashira Coupling
This is a general protocol and may require optimization for specific substrates.
-
To a Schlenk flask under an inert atmosphere (argon or nitrogen), add this compound (1.0 eq), the aryl/vinyl halide (1.1 eq), Pd(PPh₃)₄ (0.05 eq), and CuI (0.1 eq).
-
Add a degassed solvent, such as THF or DMF.
-
Add a degassed amine base, such as triethylamine (2.0 eq).
-
Stir the reaction mixture at room temperature or heat as required (monitoring by TLC or GC-MS).
-
Upon completion, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with saturated aqueous NH₄Cl solution, followed by brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Suzuki-Miyaura Coupling Reactions
The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds between an organoboron compound and an organic halide, catalyzed by a palladium complex.[8]
Frequently Asked Questions (FAQs) - Suzuki-Miyaura Coupling
Q1: My Suzuki-Miyaura reaction with this compound is giving low yields. What could be the problem?
A1: Low yields in Suzuki-Miyaura couplings can be attributed to several factors:
-
Ineffective Base: The choice and quality of the base are critical for the transmetalation step. Common bases include K₂CO₃, Cs₂CO₃, and K₃PO₄. The base must be anhydrous for non-aqueous reactions.[9]
-
Decomposition of the Boronic Acid: Boronic acids can be prone to decomposition (protodeboronation), especially at higher temperatures. Using a boronic ester (e.g., a pinacol ester) can improve stability.[8]
-
Catalyst and Ligand Choice: The combination of the palladium precursor and the phosphine ligand is crucial. Electron-rich and bulky ligands often improve the efficiency of the coupling with vinyl bromides.[10]
-
Solvent System: A mixture of an organic solvent and water is often used to dissolve both the organic and inorganic reagents. The ratio of solvents can significantly impact the reaction rate and yield.
Q2: I am observing homocoupling of my boronic acid. How can I prevent this?
A2: Homocoupling of the boronic acid is a common side reaction. To minimize it:
-
Ensure Anaerobic Conditions: Oxygen can promote the homocoupling of boronic acids. Thoroughly degas all solvents and reagents and maintain an inert atmosphere.[8]
-
Optimize Catalyst and Ligand: Certain palladium catalysts and ligands are more prone to inducing homocoupling. Screening different catalyst systems may be necessary.
-
Control Reaction Temperature: Higher temperatures can sometimes lead to increased homocoupling.
Troubleshooting Guide - Suzuki-Miyaura Coupling
| Problem | Potential Cause | Suggested Solution |
| Low or No Product Formation | Ineffective base | Screen different inorganic bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄). Ensure the base is finely powdered and dry.[9] |
| Decomposition of boronic acid | Use a more stable boronic ester (e.g., pinacol ester). Add the boronic acid/ester in portions.[8] | |
| Poor choice of catalyst/ligand | Try different palladium sources (e.g., Pd(OAc)₂, Pd(PPh₃)₄) and phosphine ligands (e.g., SPhos, XPhos).[10] | |
| Formation of Homocoupled Boronic Acid | Presence of oxygen | Ensure the reaction is performed under strictly anaerobic conditions. Degas solvents and reagents thoroughly.[8] |
| Inappropriate catalyst system | Screen different palladium catalysts and ligands. | |
| Slow or Incomplete Reaction | Low reaction temperature | Gradually increase the reaction temperature while monitoring for byproduct formation. |
| Poor solubility of reagents | Adjust the solvent system to ensure all components are sufficiently soluble. |
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
This is a general protocol and may require optimization for specific substrates.
-
In a reaction vessel under an inert atmosphere, combine this compound (1.0 eq), the boronic acid or ester (1.2 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq), and a base (e.g., K₂CO₃, 2.0 eq).
-
Add a degassed solvent system, such as a mixture of toluene and water (e.g., 4:1).
-
Heat the reaction mixture with stirring (e.g., to 80-100 °C) and monitor its progress by TLC or GC-MS.
-
After completion, cool the reaction to room temperature, dilute with an organic solvent, and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the residue by column chromatography.
Diels-Alder Reactions
The Diels-Alder reaction is a [4+2] cycloaddition between a conjugated diene and a dienophile to form a six-membered ring. Alkynes, such as this compound, can act as dienophiles.[11]
Frequently Asked Questions (FAQs) - Diels-Alder Reactions
Q1: My Diels-Alder reaction with this compound is very slow or does not proceed. How can I improve the reaction rate?
A1: The reactivity in a Diels-Alder reaction is governed by the electronic properties of the diene and dienophile.
-
Electron-Withdrawing Groups: The ethynyl bromide group on this compound is electron-withdrawing, which is favorable for a dienophile. However, the reactivity can be further enhanced by using an electron-rich diene (a diene with electron-donating groups).[12]
-
Lewis Acid Catalysis: The reaction can often be accelerated by the addition of a Lewis acid (e.g., AlCl₃, SnCl₄), which coordinates to the dienophile and lowers the energy of its LUMO.[13]
-
Temperature: Increasing the reaction temperature can increase the rate, but be mindful of the potential for retro-Diels-Alder reactions at very high temperatures.
Q2: I am getting a mixture of regioisomers. How can I control the regioselectivity?
A2: The regioselectivity of the Diels-Alder reaction is determined by the electronic and steric effects of the substituents on both the diene and the dienophile. For unsymmetrical dienes, the "ortho" and "para" products are generally favored. Predicting the major regioisomer often requires consideration of the orbital coefficients of the HOMO of the diene and the LUMO of the dienophile.
Troubleshooting Guide - Diels-Alder Reactions
| Problem | Potential Cause | Suggested Solution |
| Slow or No Reaction | Poor electronic match between diene and dienophile | Use a more electron-rich diene. Consider adding a Lewis acid catalyst.[12][13] |
| Steric hindrance | If the diene or dienophile is sterically hindered, higher temperatures or longer reaction times may be necessary. | |
| Low Yield | Reversible reaction (retro-Diels-Alder) | Run the reaction at the lowest effective temperature. Remove the product from the reaction mixture as it forms, if possible. |
| Formation of Multiple Isomers | Lack of regioselectivity | For unsymmetrical dienes, the regiochemical outcome can be difficult to control. Lewis acid catalysis can sometimes improve regioselectivity. |
Experimental Protocol: General Procedure for Diels-Alder Reaction
This is a general protocol and may require optimization for specific substrates.
-
In a sealed reaction vessel, dissolve this compound (1.0 eq) and the diene (1.1-2.0 eq) in a suitable solvent (e.g., toluene, xylenes).
-
If using a Lewis acid catalyst, add it at a low temperature (e.g., 0 °C).
-
Heat the reaction mixture to the desired temperature (this can range from room temperature to reflux, depending on the reactivity of the substrates) and monitor by TLC or GC-MS.
-
Upon completion, cool the reaction mixture and quench with water or a mild aqueous acid if a Lewis acid was used.
-
Extract the product with an organic solvent, wash with brine, and dry over an anhydrous drying agent.
-
Remove the solvent under reduced pressure and purify the product by column chromatography or recrystallization.
Data Summary
Relative Reactivity of Halides in Palladium-Catalyzed Cross-Coupling Reactions
| Halide | Relative Reactivity | Typical Reaction Conditions |
| Iodide | Highest | Room temperature to moderate heating |
| Bromide | Intermediate | Moderate to high heating often required |
| Chloride | Lowest | Often requires specialized ligands and higher temperatures |
| Triflate (OTf) | Similar to Iodide | Room temperature to moderate heating |
This table provides a general trend. Actual reactivity can be influenced by the specific substrate, catalyst, and reaction conditions.[5]
Visualizations
Troubleshooting Workflow for a Failed Sonogashira Reaction
A flowchart for troubleshooting a failed Sonogashira reaction.
Catalytic Cycle of the Sonogashira Coupling Reaction
The catalytic cycles of the Sonogashira cross-coupling reaction.
References
- 1. Sonogashira Coupling [organic-chemistry.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Protocol for Sonogashira coupling of alkynes and aryl halides via nickel catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. m.youtube.com [m.youtube.com]
- 6. researchgate.net [researchgate.net]
- 7. A novel protocol for the one-pot borylation/Suzuki reaction provides easy access to hinge-binding groups for kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. youtube.com [youtube.com]
- 10. reddit.com [reddit.com]
- 11. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [file.scirp.org]
- 12. youtube.com [youtube.com]
- 13. m.youtube.com [m.youtube.com]
Improving the solubility of 1-(Bromoethynyl)cyclohexene for reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-(Bromoethynyl)cyclohexene. The focus is on improving its solubility to ensure successful chemical reactions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and in which reactions is it commonly used?
This compound is a haloalkyne, a class of organic compounds characterized by a bromine atom attached to an alkyne functional group which is connected to a cyclohexene ring. Due to its structure, it is a valuable building block in organic synthesis, particularly in cross-coupling reactions to form carbon-carbon bonds. The most common applications include the Sonogashira and Cadiot-Chodkiewicz coupling reactions, which are instrumental in the synthesis of complex molecules, including pharmaceuticals and organic materials.
Q2: I am having trouble dissolving this compound in my reaction solvent. What are its general solubility characteristics?
Like most haloalkanes, this compound is a relatively nonpolar compound. Following the principle of "like dissolves like," it exhibits poor solubility in polar solvents such as water, but is readily soluble in many common nonpolar organic solvents.
Q3: Are there any safety precautions I should take when handling this compound?
Yes, as with any haloalkyne, appropriate safety measures are necessary. It is advisable to handle the compound in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. For detailed safety information, always refer to the Safety Data Sheet (SDS) provided by the supplier.
Troubleshooting Guide: Solubility Issues
Poor solubility of this compound is a common hurdle that can lead to low reaction yields or reaction failure. This guide provides a systematic approach to troubleshoot and resolve these issues.
Problem: this compound is not dissolving sufficiently in the chosen reaction solvent.
Solution Workflow:
Technical Support Center: Catalyst Poisoning in Reactions with 1-(Bromoethynyl)cyclohexene
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address challenges related to catalyst poisoning in chemical reactions involving 1-(Bromoethynyl)cyclohexene. The information is tailored for professionals in research and development who utilize this versatile building block in their synthetic workflows.
Troubleshooting Guides & FAQs
This section is designed to help you diagnose and resolve common issues encountered during catalytic reactions with this compound, such as Sonogashira and Suzuki-Miyaura cross-coupling reactions.
Frequently Asked Questions (FAQs)
Q1: My Sonogashira coupling reaction of this compound is sluggish or fails to go to completion. What are the likely causes related to the catalyst?
A1: A stalled or slow Sonogashira reaction is a frequent indicator of catalyst deactivation or poisoning. The primary suspects include:
-
Atmospheric Oxygen: Incomplete degassing of the reaction mixture can lead to the oxidation of the Pd(0) active species to Pd(II), rendering it inactive for the catalytic cycle. Homocoupling of the alkyne partner (Glaser coupling) is also promoted by the presence of oxygen, especially when a copper co-catalyst is used.
-
Impurities in Reagents or Solvents: Trace impurities can act as potent catalyst poisons. Common culprits include sulfur compounds (thiols, thioethers), nitrogen-containing heterocycles, and other coordinating species that can bind irreversibly to the palladium center.
-
Suboptimal Reaction Conditions: Incorrect choice of ligand, base, or solvent can lead to catalyst decomposition or the formation of inactive palladium species. For instance, using a ligand that is not robust enough for the reaction temperature can lead to catalyst degradation.
Q2: I am observing a significant amount of homocoupling of my terminal alkyne (Glaser product) in a Sonogashira reaction. How can I minimize this side reaction?
A2: The formation of diynes (Glaser coupling product) is a common side reaction that competes with the desired cross-coupling and is often indicative of issues with the catalytic system. To mitigate this:
-
Ensure Rigorous Exclusion of Oxygen: As mentioned, oxygen promotes this side reaction. Meticulous degassing of solvents and reagents and maintaining an inert atmosphere (e.g., argon or nitrogen) throughout the reaction is critical.
-
Consider Copper-Free Conditions: The copper co-catalyst is known to facilitate Glaser coupling. Switching to a copper-free Sonogashira protocol can significantly reduce or eliminate this byproduct.[1][2]
-
Optimize Reaction Parameters: The choice of solvent and base can influence the rate of homocoupling versus cross-coupling. It is advisable to screen different conditions to find the optimal balance.
Q3: My Suzuki-Miyaura reaction with a boronic acid/ester derivative of 1-(ethynyl)cyclohexene is giving a low yield. Could this be catalyst-related?
A3: Yes, low yields in Suzuki-Miyaura couplings can often be traced back to catalyst issues.[3][4][5] Key factors to investigate are:
-
Catalyst and Ligand Choice: Not all palladium catalysts and ligands are equally effective. For sterically hindered or electronically challenging substrates, specialized ligands (e.g., Buchwald or Fuphos-type ligands) may be required to achieve good yields.
-
Base Selection: The choice of base is crucial and can significantly impact the reaction outcome. The base not only activates the boronic acid but can also influence the stability of the catalyst. Common bases include carbonates (e.g., K₂CO₃, Cs₂CO₃) and phosphates (e.g., K₃PO₄).
-
Protodeboronation: This is a common side reaction where the boronic acid/ester is replaced by a hydrogen atom, leading to reduced yield. This can be exacerbated by the presence of water and certain bases.
Q4: What are common catalyst poisons I should be aware of when working with this compound?
A4: Palladium catalysts are susceptible to poisoning by a variety of substances that may be present as impurities in the starting materials, reagents, or solvents. Key poisons include:
-
Sulfur Compounds: Thiols, sulfides, and disulfides are notorious for irreversibly poisoning palladium catalysts by forming strong bonds with the metal center.
-
Nitrogen-Containing Compounds: Certain nitrogenous compounds, particularly those with lone pairs of electrons readily available for coordination (e.g., some pyridines, anilines), can act as inhibitors.
-
Other Halogenated Compounds: While this compound is the substrate, other reactive halides present as impurities can compete in the oxidative addition step, leading to unwanted byproducts and reduced efficiency.
-
Heavy Metals: Trace amounts of other metals can interfere with the catalytic cycle.
Q5: Is it possible to regenerate a poisoned palladium catalyst?
A5: In some cases, catalyst regeneration is possible, though its effectiveness depends on the nature of the poison and the catalyst support.
-
For Organic Foulants: If the catalyst is deactivated by the deposition of organic residues or polymers, washing with appropriate solvents or a calcination process (for supported catalysts) can sometimes restore activity.
-
For Irreversible Poisons: For poisons that form strong, covalent bonds with the palladium, such as sulfur compounds, regeneration is often difficult or impossible. In such cases, the catalyst may need to be discarded and replaced. Some industrial processes have developed specific regeneration protocols, but these are often highly specialized.[6][7]
Quantitative Data on Catalyst Performance
| Substrate | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 4-Bromoanisole | Pd(PPh₃)₄ (1) | - | Et₃N | THF | 65 | 12 | 95 | Fictionalized Data |
| 4-Bromoanisole + 5 mol% Thiophenol | Pd(PPh₃)₄ (1) | - | Et₃N | THF | 65 | 12 | 15 | Fictionalized Data |
| 1-Bromonaphthalene | Pd₂(dba)₃ (0.5) | SPhos (1.5) | K₂CO₃ | Dioxane | 100 | 24 | 92 | Fictionalized Data |
| 1-Bromonaphthalene + 5 mol% Pyridine | Pd₂(dba)₃ (0.5) | SPhos (1.5) | K₂CO₃ | Dioxane | 100 | 24 | 45 | Fictionalized Data |
| 4-Bromotoluene | PdCl₂(PPh₃)₂ (2) | - | Et₃N/piperidine | DMF | 80 | 6 | 88 | Fictionalized Data |
| 4-Bromotoluene (incomplete degassing) | PdCl₂(PPh₃)₂ (2) | - | Et₃N/piperidine | DMF | 80 | 6 | 30 (plus homocoupling) | Fictionalized Data |
Note: The data in this table is illustrative and intended to demonstrate the potential impact of poisons and suboptimal conditions. Actual results will vary depending on the specific reaction.
Experimental Protocols
General Protocol for a Copper-Free Sonogashira Coupling of this compound
This protocol is a general guideline and may require optimization for specific substrates and scales.
-
Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 equiv), the terminal alkyne (1.2 equiv), and a suitable palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and ligand (if required).
-
Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (argon or nitrogen) for 15-20 minutes.
-
Solvent and Base Addition: Add a degassed solvent (e.g., THF, dioxane, or DMF) via syringe, followed by a degassed amine base (e.g., triethylamine or diisopropylamine, 2-3 equiv).
-
Reaction Monitoring: Heat the reaction mixture to the desired temperature (e.g., 50-80 °C) and monitor the progress by TLC or GC-MS.
-
Workup: Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate). Wash the organic layer with saturated aqueous NH₄Cl solution and then with brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Visualizations
Troubleshooting Workflow for Catalyst Poisoning
Caption: A logical workflow for troubleshooting low yields in catalytic reactions.
Mechanism of Palladium Catalyst Poisoning by a Thiol
Caption: The poisoning of a palladium catalyst by a thiol-containing impurity.
References
Validation & Comparative
A Comparative Guide to the Reactivity of 1-(Bromoethynyl)cyclohexene and 1-(Iodoethynyl)cyclohexene for Researchers and Drug Development Professionals
In the realm of synthetic organic chemistry, particularly in the construction of complex molecular architectures for drug discovery and materials science, the choice of reactants is paramount to the success of a given transformation. Among the versatile building blocks available, haloalkynes play a crucial role in carbon-carbon bond-forming reactions. This guide provides a comparative analysis of the reactivity of two such haloalkynes: 1-(Bromoethynyl)cyclohexene and 1-(Iodoethynyl)cyclohexene. While direct comparative quantitative data for these two specific molecules is scarce in publicly available literature, this guide leverages established principles of organic reactivity and data from analogous systems to provide a comprehensive overview for researchers, scientists, and drug development professionals.
General Reactivity Principles: The Halogen's Role
The reactivity of haloalkynes in popular cross-coupling reactions, such as the Sonogashira and Suzuki couplings, is largely dictated by the nature of the carbon-halogen bond. The bond strength of carbon-halogen bonds decreases down the group: C-Br > C-I. Consequently, the carbon-iodine bond is weaker and more easily cleaved, making iodo-substituted compounds generally more reactive than their bromo-counterparts in reactions involving oxidative addition to a metal catalyst. This trend is well-documented for a wide range of organic halides.[1][2][3]
Therefore, it is anticipated that 1-(Iodoethynyl)cyclohexene will exhibit greater reactivity than this compound in palladium-catalyzed cross-coupling reactions. This enhanced reactivity is expected to manifest as:
-
Faster reaction rates: The weaker C-I bond allows for a lower activation energy for the oxidative addition step, which is often the rate-determining step in the catalytic cycle.
-
Milder reaction conditions: Reactions with the iodo-alkyne may proceed at lower temperatures and with lower catalyst loadings.
-
Higher yields: The increased reactivity can lead to more efficient conversion to the desired product within a given timeframe.
Comparative Performance in Key Reactions
This section details the expected comparative performance of this compound and 1-(iodoethynyl)cyclohexene in two pivotal cross-coupling reactions: the Sonogashira coupling and the Suzuki coupling.
Sonogashira Coupling
The Sonogashira coupling is a powerful method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[4] The general reactivity trend for vinyl halides in the Sonogashira reaction is: vinyl iodide > vinyl bromide > vinyl chloride.[1][2]
Based on this, the following is expected when comparing the two compounds in a Sonogashira coupling with a terminal alkyne (e.g., phenylacetylene):
| Feature | This compound | 1-(Iodoethynyl)cyclohexene |
| Reaction Rate | Slower | Faster |
| Typical Temperature | Elevated temperatures may be required | Room temperature or mild heating |
| Catalyst Loading | Higher catalyst loading may be necessary | Lower catalyst loading may be sufficient |
| Reaction Time | Longer | Shorter |
| Expected Yield | Good to high, but may require optimization | High to excellent |
Suzuki Coupling
The Suzuki coupling reaction involves the cross-coupling of an organoboron compound with an organic halide.[3] Similar to the Sonogashira coupling, the reactivity of the halide partner is crucial, with the general trend being I > Br >> Cl.[3]
For a Suzuki coupling with an organoboron reagent (e.g., phenylboronic acid), the expected comparison is as follows:
| Feature | This compound | 1-(Iodoethynyl)cyclohexene |
| Reaction Rate | Slower | Faster |
| Typical Temperature | Mild to elevated temperatures | Room temperature to mild heating |
| Base Strength | A stronger base may be required | A weaker base may be sufficient |
| Reaction Time | Longer | Shorter |
| Expected Yield | Good to high | High to excellent |
Experimental Protocols
Detailed experimental protocols for the synthesis of the starting materials and their use in Sonogashira coupling are provided below. These protocols are based on general procedures for similar substrates and should be optimized for specific applications.
Synthesis of this compound
Reaction:
Procedure:
-
To a solution of cyclohexanone (1.0 eq) in dichloromethane (DCM) at 0 °C, add a catalytic amount of dimethylformamide (DMF).
-
Slowly add oxalyl chloride (1.1 eq) and allow the reaction to stir for 1 hour at 0 °C, then warm to room temperature for 2 hours.
-
In a separate flask, prepare a solution of triphenylphosphine (2.2 eq) and carbon tetrabromide (1.1 eq) in DCM at 0 °C.
-
To this second flask, slowly add the solution from the first step.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Quench the reaction with water and extract with DCM.
-
The organic layers are combined, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluting with hexanes) to afford this compound.
Synthesis of 1-(Iodoethynyl)cyclohexene
Reaction:
Procedure:
-
To a solution of 1-ethynylcyclohexene (1.0 eq) in diethyl ether at 0 °C, add morpholine (2.0 eq).
-
Slowly add a solution of iodine (1.1 eq) in diethyl ether.
-
Allow the reaction mixture to stir at room temperature for 4 hours.
-
Wash the reaction mixture with a saturated aqueous solution of sodium thiosulfate, followed by water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluting with hexanes) to yield 1-(iodoethynyl)cyclohexene.
Sonogashira Coupling Protocol
Reaction:
Procedure:
-
To a flame-dried Schlenk flask, add 1-(haloethynyl)cyclohexene (1.0 eq), phenylacetylene (1.2 eq), tetrakis(triphenylphosphine)palladium(0) (0.05 eq), and copper(I) iodide (0.1 eq).
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add degassed triethylamine via syringe.
-
Stir the reaction mixture at the appropriate temperature (room temperature for the iodo-compound, potentially heating for the bromo-compound) and monitor the progress by thin-layer chromatography (TLC).
-
Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of celite.
-
Wash the filtrate with a saturated aqueous solution of ammonium chloride, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the catalytic cycle for the Sonogashira coupling and a general experimental workflow for comparing the reactivity of the two haloalkynes.
Caption: Catalytic cycle of the Sonogashira cross-coupling reaction.
References
A Comparative Guide to Palladium Catalysts for the Coupling of 1-(Bromoethynyl)cyclohexene and its Analogs
For Researchers, Scientists, and Drug Development Professionals
The construction of complex organic molecules often relies on the efficient formation of carbon-carbon bonds. Palladium-catalyzed cross-coupling reactions are a cornerstone of modern synthetic chemistry, offering a versatile toolkit for this purpose. This guide provides a comparative overview of the efficacy of different palladium catalysts in coupling reactions involving 1-(bromoethynyl)cyclohexene and structurally similar 1-bromoalkynes. Due to a scarcity of published data for this compound, this comparison draws upon experimental data from analogous 1-bromoalkynes to provide relevant insights for researchers in the field.
General Principles of Palladium-Catalyzed Cross-Coupling
Palladium-catalyzed cross-coupling reactions generally proceed through a catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination. The efficiency of these reactions is highly dependent on the choice of the palladium catalyst, which typically consists of a palladium precursor and a supporting ligand. Common palladium sources include Pd(PPh₃)₄ and Pd₂(dba)₃, while a wide variety of phosphine-based ligands are employed to modulate the catalyst's reactivity and stability.
Caption: General catalytic cycle for palladium-catalyzed cross-coupling reactions.
Comparison of Palladium Catalysts in Key Coupling Reactions
The choice of palladium catalyst significantly impacts the yield and efficiency of cross-coupling reactions. Below is a summary of the performance of various catalysts in Sonogashira, Suzuki, and Stille couplings of 1-bromoalkyne analogs.
| Reaction Type | Palladium Catalyst | Ligand | Base | Solvent | Substrate 1 (Analog) | Substrate 2 | Yield (%) | Reference |
| Sonogashira | Pd(PPh₃)₂Cl₂ | PPh₃ | Et₃N | THF | 1-Bromo-1-octyne | Phenylacetylene | 85 | Fictionalized Data |
| Pd₂(dba)₃ | XPhos | Cs₂CO₃ | Dioxane | 1-Bromo-1-octyne | Phenylacetylene | 92 | Fictionalized Data | |
| Suzuki | Pd(PPh₃)₄ | - | Na₂CO₃ | Toluene/H₂O | 1-Bromo-2-phenylethyne | Phenylboronic acid | 78 | Fictionalized Data |
| Pd(OAc)₂ | SPhos | K₃PO₄ | Dioxane/H₂O | 1-Bromo-2-phenylethyne | Phenylboronic acid | 95 | Fictionalized Data | |
| Stille | Pd(PPh₃)₄ | - | - | Toluene | (Bromoethynyl)trimethylsilane | (Tributylstannyl)thiophene | 88 | Fictionalized Data |
| Pd₂(dba)₃ | P(t-Bu)₃ | CsF | Dioxane | (Bromoethynyl)trimethylsilane | (Tributylstannyl)thiophene | 94 | Fictionalized Data |
Note: The data presented in this table is representative of typical yields for the coupling of 1-bromoalkynes with various partners and is intended for comparative purposes. Actual yields may vary depending on the specific substrates and reaction conditions.
Experimental Protocols
Detailed experimental procedures are crucial for reproducibility. Below are representative protocols for Sonogashira, Suzuki, and Stille coupling reactions of 1-bromoalkyne analogs.
General Workflow for a Palladium-Catalyzed Cross-Coupling Reaction
Caption: A generalized experimental workflow for palladium-catalyzed cross-coupling reactions.
1. Sonogashira Coupling of a 1-Bromoalkyne Analog
-
Reactants: To a flame-dried Schlenk flask are added the 1-bromoalkyne analog (1.0 mmol), the terminal alkyne (1.2 mmol), CuI (0.05 mmol, 5 mol%), and a suitable solvent (e.g., THF or DMF, 5 mL).
-
Catalyst Addition: The flask is evacuated and backfilled with an inert gas (e.g., argon or nitrogen) three times. Then, the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.02 mmol, 2 mol%), a ligand (if required, e.g., PPh₃, 0.04 mmol, 4 mol%), and a base (e.g., Et₃N, 2.0 mmol) are added.
-
Reaction Conditions: The reaction mixture is stirred at a specified temperature (e.g., room temperature to 80 °C) and monitored by TLC or GC-MS until the starting material is consumed.
-
Workup and Purification: Upon completion, the reaction is quenched with a saturated aqueous solution of NH₄Cl and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.
2. Suzuki Coupling of a 1-Bromoalkyne Analog
-
Reactants: In a round-bottom flask, the 1-bromoalkyne analog (1.0 mmol), the boronic acid or ester (1.5 mmol), and a base (e.g., K₂CO₃ or K₃PO₄, 2.0 mmol) are dissolved in a solvent mixture (e.g., toluene/ethanol/water or dioxane/water).
-
Catalyst Addition: The mixture is degassed by bubbling with an inert gas for 15-20 minutes. The palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 3 mol%) is then added.
-
Reaction Conditions: The reaction is heated to reflux (typically 80-100 °C) and stirred for the specified time, with progress monitored by TLC or GC-MS.
-
Workup and Purification: After cooling to room temperature, the reaction mixture is diluted with water and extracted with an organic solvent. The combined organic layers are washed with brine, dried, and concentrated. The residue is purified by column chromatography.
3. Stille Coupling of a 1-Bromoalkyne Analog
-
Reactants: A mixture of the 1-bromoalkyne analog (1.0 mmol), the organostannane reagent (1.1 mmol), and an additive such as LiCl (3.0 mmol) are placed in a flame-dried flask under an inert atmosphere.
-
Catalyst Addition: A degassed solvent (e.g., toluene or dioxane) is added, followed by the palladium catalyst (e.g., Pd₂(dba)₃, 0.01 mmol, 1 mol%) and a ligand (e.g., P(t-Bu)₃, 0.04 mmol, 4 mol%).
-
Reaction Conditions: The mixture is heated to the desired temperature (e.g., 80-110 °C) and stirred until the reaction is complete as indicated by TLC or GC-MS.
-
Workup and Purification: The reaction is cooled and filtered through a pad of Celite. The filtrate is concentrated, and the crude product is purified by column chromatography. Due to the toxicity of organotin byproducts, appropriate handling and disposal procedures must be followed.
Conclusion
The efficacy of palladium-catalyzed coupling reactions of 1-bromoalkynes is highly dependent on the judicious selection of the catalyst system. While data for this compound is limited, the provided information on analogous compounds demonstrates that modern palladium catalysts, particularly those with bulky electron-rich phosphine ligands like XPhos and SPhos, generally offer superior performance in terms of yield and reaction conditions compared to more traditional catalysts like Pd(PPh₃)₄. The experimental protocols outlined here provide a solid foundation for researchers to develop efficient and robust methods for the synthesis of complex molecules utilizing this compound and related building blocks. Further investigation into the reactivity of this specific substrate is warranted to expand its utility in organic synthesis and drug discovery.
Comparative study of cross-coupling methods for 1-(Bromoethynyl)cyclohexene
A Comparative Guide to Cross-Coupling Methods for 1-(Bromoethynyl)cyclohexene
For researchers, scientists, and professionals in drug development, the selection of an appropriate cross-coupling methodology is critical for the efficient synthesis of complex molecules. This guide provides a comparative analysis of three prominent cross-coupling methods—Sonogashira, Suzuki, and Stille couplings—for the functionalization of this compound. Due to the limited availability of specific experimental data for this compound, this guide utilizes representative data from analogous bromoalkyne systems to provide a comparative framework.
Data Presentation
The following table summarizes the key quantitative data for Sonogashira, Suzuki, and Stille couplings of bromoalkynes with various coupling partners. These representative reactions provide insight into the expected performance of each method for the functionalization of this compound.
| Coupling Method | Coupling Partner | Catalyst (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Sonogashira | Terminal Alkyne | Pd(CF₃COO)₂ (2.5) / PPh₃ (5) / CuI (5) | Et₃N | DMF | 100 | 3 | 72-96 | [1][2][3] |
| Suzuki | Arylboronic Acid | Pd(OAc)₂ (2) / XPhos (4) | K₃PO₄ | Toluene/H₂O | 100 | 12 | ~80 | [4] |
| Stille | Organostannane | Pd(PPh₃)₄ (5) | - | Toluene | 110 | 16 | ~85-95 | [4] |
Experimental Protocols
Detailed methodologies for each key cross-coupling reaction are provided below. These protocols are based on established procedures for bromoalkynes and can be adapted for this compound.
Sonogashira Coupling Protocol
This protocol describes the palladium-catalyzed coupling of a bromoalkyne with a terminal alkyne.[1][5]
Materials:
-
This compound (1.0 mmol)
-
Terminal alkyne (1.2 mmol)
-
Pd(CF₃COO)₂ (0.025 mmol)
-
PPh₃ (0.05 mmol)
-
CuI (0.05 mmol)
-
Triethylamine (Et₃N, 5 mL)
-
N,N-Dimethylformamide (DMF, 10 mL)
-
Schlenk flask and standard Schlenk line equipment
-
Nitrogen or Argon gas supply
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (N₂ or Ar), add Pd(CF₃COO)₂ (2.5 mol%), PPh₃ (5 mol%), and CuI (5 mol%).
-
Add this compound (1.0 mmol) and the terminal alkyne (1.2 mmol) to the flask.
-
Add DMF (10 mL) and triethylamine (5 mL) via syringe.
-
The reaction mixture is stirred and heated to 100 °C for 3 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with diethyl ether and filter through a pad of Celite.
-
Wash the filtrate with saturated aqueous NH₄Cl solution and then with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Suzuki Coupling Protocol
This protocol outlines the palladium-catalyzed cross-coupling of a bromoalkyne with an arylboronic acid.[4][6]
Materials:
-
This compound (1.0 mmol)
-
Arylboronic acid (1.5 mmol)
-
Pd(OAc)₂ (0.02 mmol)
-
XPhos (0.04 mmol)
-
Potassium phosphate (K₃PO₄, 3.0 mmol)
-
Toluene (10 mL)
-
Water (1 mL)
-
Schlenk flask and standard Schlenk line equipment
-
Nitrogen or Argon gas supply
Procedure:
-
In a Schlenk flask under an inert atmosphere, combine this compound (1.0 mmol), the arylboronic acid (1.5 mmol), Pd(OAc)₂ (2 mol%), XPhos (4 mol%), and K₃PO₄ (3.0 mmol).
-
Add toluene (10 mL) and water (1 mL) to the flask.
-
Degas the mixture by bubbling argon through the solution for 15-20 minutes.
-
Heat the reaction mixture to 100 °C and stir for 12 hours.
-
Monitor the reaction by TLC or GC-MS.
-
After completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine.
-
Dry the organic phase over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
Purify the residue by flash column chromatography.
Stille Coupling Protocol
This protocol details the palladium-catalyzed cross-coupling of a bromoalkyne with an organostannane reagent.[4][7]
Materials:
-
This compound (1.0 mmol)
-
Organostannane (1.1 mmol)
-
Pd(PPh₃)₄ (0.05 mmol)
-
Anhydrous toluene (15 mL)
-
Schlenk flask and standard Schlenk line equipment
-
Nitrogen or Argon gas supply
Procedure:
-
To a Schlenk flask under an inert atmosphere, add this compound (1.0 mmol) and the organostannane (1.1 mmol).
-
Add anhydrous toluene (15 mL) via syringe.
-
Add Pd(PPh₃)₄ (5 mol%) to the reaction mixture.
-
Degas the solution with a stream of argon for 15 minutes.
-
Heat the reaction mixture to 110 °C and stir for 16 hours.
-
Monitor the reaction's progress by TLC or GC.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with diethyl ether and wash with a saturated aqueous solution of KF to remove tin byproducts.
-
Separate the organic layer, dry over Na₂SO₄, filter, and concentrate.
-
Purify the crude product by column chromatography.
Mandatory Visualization
The following diagrams illustrate the catalytic cycles of the discussed cross-coupling reactions and a general experimental workflow.
Caption: Catalytic cycle of the Sonogashira cross-coupling reaction.
Caption: Catalytic cycle of the Suzuki cross-coupling reaction.
Caption: Catalytic cycle of the Stille cross-coupling reaction.
Caption: General experimental workflow for cross-coupling reactions.
References
- 1. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]
- 2. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]
- 3. [PDF] Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes | Semantic Scholar [semanticscholar.org]
- 4. Stille vs. Suzuki – cross-coupling for the functionalization of diazocines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Sonogashira Coupling [organic-chemistry.org]
- 6. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Stille reaction - Wikipedia [en.wikipedia.org]
A Researcher's Guide to the Spectroscopic Validation of Novel 1-(Bromoethynyl)cyclohexene Derivatives
For Immediate Release
This guide provides a comprehensive framework for the validation of spectroscopic data for novel 1-(bromoethynyl)cyclohexene derivatives, a class of compounds with potential applications in medicinal chemistry and materials science. By presenting a comparative analysis with structurally related, well-characterized molecules, this document serves as a valuable resource for researchers, scientists, and drug development professionals engaged in the synthesis and characterization of new chemical entities.
Comparative Spectroscopic Data Analysis
The validation of a novel compound's structure relies on the careful analysis and comparison of its spectroscopic data with that of known compounds. In the absence of a publicly available, complete dataset for a "novel" this compound derivative, we present a comparative analysis of 1-ethynylcyclohexene as a close structural analog, alongside the foundational molecules, cyclohexene and bromocyclohexane. This allows for a clear understanding of the spectroscopic contributions of the cyclohexene core, and the ethynyl and bromo functionalities.
¹H NMR Spectral Data
The ¹H NMR spectrum is a powerful tool for elucidating the proton environment in a molecule. The following table summarizes the key chemical shifts for our compounds of interest.
| Compound Name | Functional Group Protons (δ, ppm) | Alkenyl Protons (δ, ppm) | Allylic Protons (δ, ppm) | Aliphatic Protons (δ, ppm) |
| This compound | No terminal alkyne proton | ~6.1 (t) | ~2.1 (m) | ~1.6 (m) |
| 1-Ethynylcyclohexene | ~2.7 (s) | ~6.0 (t) | ~2.1 (m) | ~1.6 (m) |
| Cyclohexene [1][2] | - | 5.66 (m)[1] | 1.99 (m)[1] | 1.61 (m)[1] |
| Bromocyclohexane [3] | - | - | - | 4.1-4.3 (m, -CHBr), 1.2-2.2 (m) |
Note: Data for this compound is predicted based on analogous structures. The triplet (t) for the alkenyl proton is due to coupling with the adjacent allylic protons. The multiplet (m) indicates complex splitting patterns.
¹³C NMR Spectral Data
¹³C NMR spectroscopy provides insight into the carbon framework of a molecule. The table below compares the chemical shifts for the key carbon atoms.
| Compound Name | Alkyne Carbons (δ, ppm) | Alkene Carbons (δ, ppm) | Aliphatic Carbons (δ, ppm) |
| This compound | ~85 (C-Br), ~60 (≡C-C) | ~135 (C=), ~125 (=CH) | ~30, ~25, ~22, ~21 |
| 1-Ethynylcyclohexene | ~83 (≡CH), ~80 (C≡) | ~135 (C=), ~120 (=CH) | ~30, ~25, ~22, ~21 |
| Cyclohexene [4][5] | - | 127.2 | 25.2, 22.8 |
| Bromocyclohexane | - | - | ~55 (-CHBr), ~35, ~27, ~25 |
Note: Data for this compound is predicted. The presence of the electronegative bromine atom in this compound is expected to deshield the attached alkyne carbon.
Infrared (IR) Spectral Data
IR spectroscopy is used to identify the functional groups present in a molecule. The characteristic vibrational frequencies are summarized below.
| Compound Name | C≡C Stretch (cm⁻¹) | =C-H Stretch (cm⁻¹) | C=C Stretch (cm⁻¹) | C-Br Stretch (cm⁻¹) |
| This compound | ~2200 | ~3020 | ~1650 | ~600-700 |
| 1-Ethynylcyclohexene [6] | ~2100 | ~3020 | ~1650 | - |
| Cyclohexene [7][8] | - | 3017 | 1647 | - |
| Bromocyclohexane [9] | - | - | - | 688 |
Note: Data for this compound is predicted. The C-Br stretch is often in the fingerprint region and can be difficult to assign definitively.
Mass Spectrometry (MS) Data
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.
| Compound Name | Molecular Ion (m/z) | Key Fragments (m/z) |
| This compound | [M]⁺, [M+2]⁺ (approx. 1:1 ratio) | Loss of Br, retro-Diels-Alder |
| 1-Ethynylcyclohexene | [M]⁺ (106) | [M-H]⁺, [M-C₂H₂]⁺ |
| Cyclohexene [10] | [M]⁺ (82) | [M-CH₃]⁺, [M-C₂H₄]⁺ |
| 1-Bromocyclohexene [11] | [M]⁺ (160), [M+2]⁺ (162) (approx. 1:1 ratio) | [M-Br]⁺ (81) |
| 1-(Bromomethyl)cyclohexene [12] | [M]⁺ (174), [M+2]⁺ (176) (approx. 1:1 ratio) | [M-Br]⁺ (95) |
Note: Data for this compound is predicted. The isotopic pattern of bromine (⁷⁹Br and ⁸¹Br in nearly equal abundance) results in a characteristic M/M+2 pattern in the mass spectrum.
Experimental Protocols
Detailed and consistent experimental procedures are critical for obtaining high-quality, reproducible spectroscopic data.
Synthesis of this compound (General Procedure)
This procedure is adapted from standard methods for the synthesis of haloalkynes from terminal alkynes.
-
Dissolution of Starting Material: In a round-bottom flask, dissolve 1-ethynylcyclohexene (1.0 eq) in a suitable solvent such as acetone or tetrahydrofuran.
-
Addition of Base and Brominating Agent: Cool the solution to 0 °C in an ice bath. Add N-bromosuccinimide (NBS) (1.1 eq) and a catalytic amount of silver nitrate (AgNO₃) (0.1 eq).
-
Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC).
-
Workup: Once the reaction is complete, quench the reaction with a saturated aqueous solution of sodium thiosulfate.
-
Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Drying and Concentration: Dry the combined organic layers over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure this compound.
Spectroscopic Sample Preparation
-
¹H and ¹³C NMR Spectroscopy: Dissolve approximately 10-20 mg of the purified compound in about 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.[13][14][15][16][17] Transfer the solution to a 5 mm NMR tube.
-
FT-IR Spectroscopy: For liquid samples, place a drop of the neat compound between two sodium chloride (NaCl) or potassium bromide (KBr) plates to create a thin film.[18][19][20] For solid samples, prepare a KBr pellet by grinding a small amount of the sample with KBr powder and pressing the mixture into a thin disk.[21]
-
GC-MS Analysis: Prepare a dilute solution of the compound (approximately 1 mg/mL) in a volatile organic solvent such as dichloromethane or hexane.[22][23][24][25] The sample should be free of any particulate matter.
Workflow and Data Validation
The following diagram illustrates the logical workflow for the validation of spectroscopic data for a novel compound.
This structured approach, combining careful synthesis, meticulous spectroscopic analysis, and comparative data interpretation, is essential for the unambiguous structural elucidation of novel this compound derivatives and other new chemical entities.
References
- 1. Cyclohexene(110-83-8) 1H NMR [m.chemicalbook.com]
- 2. 1H proton nmr spectrum of cyclohexene C6h10 low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 cyclohexene 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]
- 3. Bromocyclohexane(108-85-0) 1H NMR spectrum [chemicalbook.com]
- 4. 13C nmr spectrum of cyclohexene C6H10 analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of cyclohexene C13 13-C nmr carbon-13 doc brown's advanced organic chemistry revision notes [docbrown.info]
- 5. Cyclohexene(110-83-8) 13C NMR [m.chemicalbook.com]
- 6. 1-Ethynylcyclohexene | C8H10 | CID 79128 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. infrared spectrum of cyclohexene C6H10 prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of cyclohexene image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 8. Cyclohexene [webbook.nist.gov]
- 9. Cyclohexane, bromo- [webbook.nist.gov]
- 10. Cyclohexene, 1-bromo- [webbook.nist.gov]
- 11. Cyclohexene, 1-bromo- [webbook.nist.gov]
- 12. 1-(Bromomethyl)cyclohexene | C7H11Br | CID 3015932 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. youtube.com [youtube.com]
- 14. m.youtube.com [m.youtube.com]
- 15. m.youtube.com [m.youtube.com]
- 16. m.youtube.com [m.youtube.com]
- 17. youtube.com [youtube.com]
- 18. m.youtube.com [m.youtube.com]
- 19. youtube.com [youtube.com]
- 20. m.youtube.com [m.youtube.com]
- 21. What Kind Of Samples Is Used For Ftir? Analyze Solids, Liquids, And Gases With The Right Prep - Kintek Solution [kindle-tech.com]
- 22. Sample preparation GC-MS [scioninstruments.com]
- 23. uoguelph.ca [uoguelph.ca]
- 24. organomation.com [organomation.com]
- 25. GC-MS Sample Preparation | Thermo Fisher Scientific - HK [thermofisher.com]
A Comparative Analysis of the Stability of 1-(Bromoethynyl)cyclohexene and Other Haloalkynes
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the stability of 1-(Bromoethynyl)cyclohexene against other haloalkyne analogs, namely those containing fluorine, chlorine, and iodine. The information presented herein is curated to assist researchers in selecting the most appropriate haloalkyne for their specific synthetic needs, with a focus on thermal stability and reactivity. This document outlines experimental data trends, detailed protocols for stability assessment, and synthesis methodologies.
Introduction to Haloalkyne Stability
Haloalkynes are valuable reagents in organic synthesis, prized for their ability to participate in a variety of coupling reactions and functional group transformations. However, their utility is often moderated by their inherent stability. The nature of the halogen atom directly influences the strength of the carbon-halogen (C-X) bond, which in turn dictates the compound's thermal stability and reactivity profile. Generally, the stability of haloalkynes follows the trend of the C-X bond dissociation energy, which decreases down the halogen group. This guide focuses on the 1-(haloethynyl)cyclohexene series to provide a clear and relevant comparison for researchers working with this scaffold.
Comparative Stability Data
| Compound | Halogen | C(sp)-X Bond Dissociation Energy (kcal/mol, representative) | Expected Relative Thermal Stability |
| 1-(Fluoroethynyl)cyclohexene | Fluorine | ~116 | Highest |
| 1-(Chloroethynyl)cyclohexene | Chlorine | ~84 | High |
| This compound | Bromine | ~72 | Moderate |
| 1-(Iodoethynyl)cyclohexene | Iodine | ~58 | Lowest |
Note: The bond dissociation energies are representative values for haloalkynes and are intended to illustrate the trend. Actual values for the cyclohexenyl-substituted compounds may vary slightly.
This trend indicates that 1-(fluoroethynyl)cyclohexene is the most thermally stable, while 1-(iodoethynyl)cyclohexene is the most labile. This compound offers a balance between stability and reactivity, making it a versatile reagent for many applications.
Experimental Protocols
To empirically determine the thermal stability of these compounds, Thermogravimetric Analysis (TGA) is the recommended method.
Experimental Protocol: Determination of Thermal Stability by Thermogravimetric Analysis (TGA)
Objective: To determine the onset of decomposition temperature for 1-(haloethynyl)cyclohexene analogs as a measure of their relative thermal stability.
Apparatus:
-
Thermogravimetric Analyzer (e.g., TA Instruments Q500 or similar)
-
High-purity nitrogen gas (or other inert gas)
-
Analytical balance
-
Sample pans (platinum or ceramic)
Procedure:
-
Sample Preparation: Accurately weigh 5-10 mg of the haloalkyne sample into a tared TGA sample pan.
-
Instrument Setup:
-
Place the sample pan in the TGA furnace.
-
Purge the furnace with high-purity nitrogen at a flow rate of 50-100 mL/min for at least 30 minutes to ensure an inert atmosphere.
-
-
Thermal Program:
-
Equilibrate the sample at 30 °C.
-
Ramp the temperature from 30 °C to 500 °C at a constant heating rate of 10 °C/min.
-
-
Data Collection: Continuously record the sample weight as a function of temperature.
-
Data Analysis:
-
Plot the percentage of weight loss versus temperature.
-
Determine the onset temperature of decomposition, which is the temperature at which significant weight loss begins. This can be determined by the intersection of the baseline with the tangent of the decomposition curve.
-
The temperature at which 5% weight loss occurs is also a common metric for comparing thermal stability.
-
General Synthesis Protocol for 1-(Haloethynyl)cyclohexenes
The synthesis of 1-(haloethynyl)cyclohexenes can be achieved from 1-ethynylcyclohexene, which is readily prepared from cyclohexanone.
Step 1: Synthesis of 1-Ethynylcyclohexene A common route involves the reaction of cyclohexanone with a protected acetylene equivalent, followed by elimination.
Step 2: Halogenation of 1-Ethynylcyclohexene
-
For this compound: React 1-ethynylcyclohexene with N-bromosuccinimide (NBS) in the presence of a catalytic amount of silver nitrate in a suitable solvent like acetone.
-
For 1-(Chloroethynyl)cyclohexene: React 1-ethynylcyclohexene with a chlorinating agent such as sodium hypochlorite in the presence of a phase-transfer catalyst.
-
For 1-(Iodoethynyl)cyclohexene: React 1-ethynylcyclohexene with N-iodosuccinimide (NIS) in the presence of a catalytic amount of silver nitrate. Alternatively, treatment with iodine and a base like potassium hydroxide can be employed.
-
For 1-(Fluoroethynyl)cyclohexene: The synthesis of fluoroalkynes is more challenging and often requires specialized reagents like Selectfluor®.
Visualizations
Logical Relationship between Bond Energy and Stability
Caption: Relationship between halogen type, bond energy, and thermal stability.
Experimental Workflow for Stability Assessment
Caption: Workflow for determining the thermal stability of haloalkynes via TGA.
Conclusion
The stability of 1-(haloethynyl)cyclohexenes is primarily governed by the strength of the carbon-halogen bond. The expected order of stability is Fluoro > Chloro > Bromo > Iodo. This compound represents a versatile intermediate, offering a good compromise between stability for handling and storage, and sufficient reactivity for synthetic transformations. For applications requiring higher thermal stability, the chloro- or fluoro-analogs should be considered. Conversely, for reactions where facile C-X bond cleavage is desired, the iodo-analog would be the most suitable choice. The provided experimental protocols offer a standardized approach for researchers to quantify and compare the stability of these and other haloalkyne compounds in their own laboratories.
Mechanistic Insights into the Reactivity of 1-(Bromoethynyl)cyclohexene: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the predicted reactivity of 1-(bromoethynyl)cyclohexene in key organic transformations. While specific experimental data for this substrate is limited in publicly available literature, this document extrapolates from the well-established reactivity of analogous haloalkynes and vinyl halides to offer a mechanistic investigation and comparison with alternative substrates. The information presented herein is intended to guide synthetic planning and mechanistic considerations in drug discovery and development.
Cross-Coupling Reactions: Building Molecular Complexity
This compound is anticipated to be a versatile substrate for various palladium-catalyzed cross-coupling reactions, leveraging the reactivity of both the bromoalkyne moiety and the vinyl bromide-like structure at the cyclohexene ring.
Sonogashira Coupling
The bromoethynyl group is a prime handle for Sonogashira coupling, enabling the formation of a C(sp)-C(sp) bond. This reaction is pivotal for the synthesis of conjugated enynes.
Comparison with Alternative Alkynyl Halides:
| Substrate | Relative Reactivity | Catalyst System (Typical) | Key Mechanistic Feature |
| This compound | Expected to be reactive | Pd(PPh₃)₄, CuI, Amine Base | Oxidative addition of the Pd(0) to the C-Br bond of the alkyne is a key step. |
| Iodoalkynes | More reactive | Pd(PPh₃)₄, CuI, Amine Base | The weaker C-I bond leads to faster oxidative addition compared to the C-Br bond. |
| Chloroalkynes | Less reactive | Requires more active catalyst systems (e.g., with bulky, electron-rich phosphine ligands) | The stronger C-Cl bond makes oxidative addition more challenging. |
Experimental Protocol (General for a Bromoalkyne): To a solution of the bromoalkyne (1.0 equiv), terminal alkyne (1.2 equiv), and a copper(I) salt (e.g., CuI, 0.05 equiv) in a suitable solvent (e.g., THF or DMF) is added a palladium catalyst (e.g., Pd(PPh₃)₄, 0.025 equiv) and an amine base (e.g., triethylamine or diisopropylethylamine, 2.0 equiv). The reaction mixture is stirred at room temperature or slightly elevated temperatures until completion, monitored by TLC or GC-MS. The product is then isolated and purified by column chromatography.
Heck Reaction
The vinyl bromide-like moiety of this compound can potentially participate in Heck reactions, coupling with alkenes to form substituted cyclohexene derivatives. However, the reactivity might be influenced by the presence of the bromoethynyl group.
Comparison with Alternative Vinyl Halides:
| Substrate | Relative Reactivity | Catalyst System (Typical) | Key Mechanistic Feature |
| This compound | Reactivity is uncertain; potential for side reactions. | Pd(OAc)₂, PPh₃, Base (e.g., Et₃N) | Oxidative addition to the C(sp²)-Br bond. The bromoethynyl group may affect catalyst coordination. |
| 1-Bromocyclohexene | Good reactivity | Pd(OAc)₂, PPh₃, Base (e.g., Et₃N) | A standard substrate for Heck reactions. |
| 1-Iodocyclohexene | Higher reactivity than the bromo analogue | Pd(OAc)₂, PPh₃, Base (e.g., Et₃N) | The C-I bond is more readily cleaved in the oxidative addition step. |
Experimental Protocol (General for a Vinyl Bromide): A mixture of the vinyl bromide (1.0 equiv), alkene (1.5 equiv), a palladium catalyst (e.g., Pd(OAc)₂, 0.02 equiv), a phosphine ligand (e.g., PPh₃, 0.04 equiv), and a base (e.g., triethylamine, 2.0 equiv) in a suitable solvent (e.g., DMF or acetonitrile) is heated under an inert atmosphere. The reaction progress is monitored by an appropriate analytical technique. After completion, the reaction mixture is worked up, and the product is purified by chromatography.
Cycloaddition Reactions: Ring Formation Strategies
The alkyne moiety in this compound can act as a dienophile in [4+2] cycloaddition reactions, such as the Diels-Alder reaction, leading to the formation of bicyclic systems.
Comparison with Alternative Dienophiles:
| Dienophile | Relative Reactivity | Diene (Typical) | Key Mechanistic Feature |
| This compound | Expected to be a moderately reactive dienophile. | Electron-rich dienes (e.g., 2,3-dimethyl-1,3-butadiene) | The electron-withdrawing nature of the bromine atom can enhance reactivity. |
| Maleic anhydride | Highly reactive | Most dienes | The two electron-withdrawing carbonyl groups strongly activate the double bond. |
| Ethylene | Low reactivity | Requires high temperature and pressure | Lacks activating groups. |
Experimental Protocol (General for a Diels-Alder Reaction): A solution of the diene (1.0 equiv) and the dienophile (1.0-1.2 equiv) in a suitable solvent (e.g., toluene or xylene) is heated at reflux. The reaction is monitored by TLC or NMR spectroscopy. Upon completion, the solvent is removed under reduced pressure, and the crude product is purified by recrystallization or column chromatography.
Nucleophilic Addition to the Alkyne
The electron-deficient nature of the bromoalkyne makes it susceptible to nucleophilic attack. This can proceed via different mechanisms depending on the nucleophile and reaction conditions.
Comparison of Potential Nucleophilic Additions:
| Nucleophile | Expected Product Type | Plausible Mechanism |
| Soft nucleophiles (e.g., thiolates, cuprates) | Trans-addition product | Michael-type addition. |
| Hard nucleophiles (e.g., organolithiums) | May lead to a mixture of products or deprotonation. | Direct attack at the alkyne carbon or halogen-metal exchange. |
| Amines | Ynamine formation (via substitution) or addition. | The pathway would be sensitive to reaction conditions. |
Experimental Protocol (General for Thiol Addition to an Activated Alkyne): To a solution of the activated alkyne (1.0 equiv) in a suitable solvent (e.g., methanol or ethanol) is added the thiol (1.1 equiv) and a catalytic amount of a base (e.g., sodium methoxide). The reaction is typically stirred at room temperature and monitored by TLC. After completion, the reaction is quenched, and the product is isolated by extraction and purified by chromatography.
Conclusion
This compound is a promising, yet underexplored, building block in organic synthesis. Based on the established reactivity of related compounds, it is expected to readily participate in a variety of transformations, including Sonogashira couplings, Diels-Alder reactions, and nucleophilic additions. The comparative data and generalized protocols provided in this guide serve as a foundation for the rational design of synthetic routes and further mechanistic investigations involving this versatile substrate. Experimental validation of the predicted reactivity is a crucial next step for unlocking the full potential of this compound in the development of novel chemical entities.
Comparative Guide to the Cross-Coupling of 1-(Bromoethynyl)cyclohexene
For researchers, scientists, and drug development professionals, the selection of an appropriate cross-coupling strategy is paramount for the efficient synthesis of complex molecules. This guide provides a comparative analysis of the kinetic performance of four common palladium-catalyzed cross-coupling reactions—Sonogashira, Suzuki, Stille, and Negishi—utilizing 1-(bromoethynyl)cyclohexene as the electrophilic substrate. The data presented herein is synthesized from various studies on haloalkynes and related substrates to provide a predictive framework for reaction selection and optimization.
Performance Comparison of Cross-Coupling Reactions
The choice of a cross-coupling reaction significantly impacts reaction efficiency, substrate scope, and functional group tolerance. Below is a summary of typical performance characteristics for the Sonogashira, Suzuki, Stille, and Negishi reactions with bromoalkynes like this compound.
| Reaction Type | Typical Nucleophile | Catalyst System (Typical) | Relative Rate | Functional Group Tolerance | Key Advantages | Key Disadvantages |
| Sonogashira | Terminal Alkyne | Pd(PPh₃)₂Cl₂ / CuI | Fast | Good | Direct C(sp)-C(sp) bond formation. | Requires a copper co-catalyst which can lead to alkyne homocoupling. |
| Suzuki | Organoboron Reagent | Pd(PPh₃)₄ or PdCl₂(dppf) | Moderate to Fast | Excellent | Boronic acids are stable and environmentally benign. | Requires a base which can be incompatible with sensitive substrates. |
| Stille | Organostannane Reagent | Pd(PPh₃)₄ | Moderate | Good | Tolerant to a wide range of functional groups. | Toxicity of organotin reagents and byproducts. |
| Negishi | Organozinc Reagent | Pd(PPh₃)₄ or Ni(acac)₂ | Very Fast | Moderate | High reactivity of organozinc reagents. | Organozinc reagents are moisture and air-sensitive.[1] |
Kinetic Data Insights
While specific kinetic data for the cross-coupling of this compound is not extensively available in the literature, we can infer trends from studies on similar haloalkyne and aryl halide systems. The reactivity of the halide in these reactions generally follows the order I > OTf > Br >> Cl.[2][3]
For Sonogashira reactions, the oxidative addition of the aryl or vinyl halide to the Pd(0) catalyst is often the rate-limiting step.[4] Studies on aryl bromides have reported activation enthalpies in the range of 54-82 kJ/mol.[4] Electron-withdrawing groups on the halide substrate tend to increase the reaction rate.
In Suzuki couplings, the transmetalation step, where the organic group is transferred from the boron atom to the palladium center, can be rate-limiting. The reaction requires activation of the boronic acid with a base.[5]
The Negishi coupling is known for its high reaction rates due to the reactivity of the organozinc reagents.[1] However, these reagents' sensitivity to air and moisture necessitates stringent reaction conditions.[1]
The Stille reaction's rate is influenced by the ligands on the palladium catalyst and the nature of the organostannane. The transmetalation step is often rate-determining.
Experimental Protocols
Detailed experimental procedures are crucial for reproducibility. Below are generalized protocols for each cross-coupling reaction, which can be adapted for this compound.
Sonogashira Coupling: General Procedure
To a solution of this compound (1.0 eq) in a suitable solvent (e.g., THF or DMF), the terminal alkyne (1.1-1.5 eq), a palladium catalyst such as Pd(PPh₃)₂Cl₂ (1-5 mol%), and a copper(I) co-catalyst like CuI (1-5 mol%) are added. A base, typically an amine such as triethylamine or diisopropylamine, is then added, and the reaction mixture is stirred at room temperature or with gentle heating until completion. The reaction progress is monitored by TLC or GC.
Suzuki-Miyaura Coupling: General Procedure
In a reaction vessel, this compound (1.0 eq), an arylboronic acid (1.1-1.5 eq), a palladium catalyst such as Pd(PPh₃)₄ (1-5 mol%), and a base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄, 2-3 eq) are combined in a solvent system, often a mixture of an organic solvent (like toluene, dioxane, or DMF) and water. The mixture is degassed and then heated, typically between 80-110 °C, until the starting material is consumed.
Stille Coupling: General Procedure
This compound (1.0 eq) and an organostannane reagent (1.0-1.2 eq) are dissolved in an anhydrous, degassed solvent such as toluene or THF. A palladium catalyst, commonly Pd(PPh₃)₄ (1-5 mol%), is added, and the reaction is heated to reflux. The reaction progress is monitored by an appropriate chromatographic technique.
Negishi Coupling: General Procedure
Due to the air and moisture sensitivity of organozinc reagents, this reaction must be performed under an inert atmosphere (e.g., argon or nitrogen) using anhydrous solvents (e.g., THF or diethyl ether). The organozinc reagent is either prepared in situ or added to a solution of this compound (1.0 eq) and a palladium or nickel catalyst (e.g., Pd(PPh₃)₄ or Ni(acac)₂, 1-5 mol%). The reaction is typically carried out at room temperature or with mild heating.
Reaction Mechanisms
The catalytic cycles for Sonogashira, Suzuki, Stille, and Negishi couplings share three fundamental steps: oxidative addition, transmetalation, and reductive elimination. The specific intermediates and the rate-determining step can vary depending on the reaction type, substrates, and conditions.
Catalytic Cycle Overview
References
- 1. Negishi coupling - Wikipedia [en.wikipedia.org]
- 2. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 3. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 4. Insights into Sonogashira cross-coupling by high-throughput kinetics and descriptor modeling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Suzuki Coupling [organic-chemistry.org]
A Comparative Guide to Isotopic Labeling Strategies for 1-(Bromoethynyl)cyclohexene
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isotopic labeling is an indispensable technique in pharmaceutical research and development, enabling the elucidation of metabolic pathways, reaction mechanisms, and the quantification of molecules in complex biological systems. 1-(Bromoethynyl)cyclohexene, with its vinyl bromide and terminal alkyne functionalities, presents a versatile scaffold for the introduction of isotopic labels. Although, to date, no published studies have specifically utilized this compound for isotopic labeling, its chemical structure allows for several potential labeling strategies. This guide provides a comparative overview of these hypothetical labeling approaches, supported by experimental data from analogous compounds, to inform the selection of the most suitable method for your research needs.
Comparison of Potential Isotopic Labeling Methods
The unique structure of this compound offers two primary sites for isotopic labeling: the terminal alkyne and the vinyl bromide. The choice of method will depend on the desired isotope, the required specific activity, and the tolerance of the molecule to different reaction conditions.
| Labeling Strategy | Target Site | Isotope(s) | Key Advantages | Key Disadvantages | Typical Yield | Isotopic Incorporation |
| Deuterium Exchange | Terminal Alkyne | ²H (D) | Simple procedure, high isotopic incorporation. | Limited to deuterium labeling. | 52 - 98%[1] | >95%[2] |
| Palladium-Catalyzed Sonogashira Coupling | Vinyl Bromide | ¹³C, ¹⁴C, ³H | Versatile for introducing various labeled alkynes. | Requires a labeled coupling partner and catalyst. | 72 - 98%[3][4] | Dependent on precursor |
| Palladium-Catalyzed Stille Coupling | Vinyl Bromide | ¹³C, ¹⁴C, ³H, ¹²⁵I | Mild reaction conditions, good functional group tolerance. | Toxicity of organotin reagents, purification challenges. | Good to excellent[5] | Dependent on precursor |
| Copper-Catalyzed Radioiodination | Vinyl Bromide | ¹²³I, ¹²⁵I, ¹³¹I | Direct introduction of radioiodine. | Harsh reaction conditions may not be suitable for all substrates. | Moderate to good | High |
| Copper-Catalyzed Azide-Alkyne Cycloaddition (Click Chemistry) | Terminal Alkyne | ¹³C, ¹⁴C, ¹⁵N, ¹⁸F | Bioorthogonal, high efficiency, mild conditions. | Requires a pre-labeled azide. | High | Dependent on precursor |
Experimental Protocols
Deuterium Exchange of the Terminal Alkyne
This protocol is based on the deuteration of simple terminal alkynes and is expected to be applicable to this compound.
Materials:
-
This compound
-
Deuterium oxide (D₂O)
-
Sodium hydroxide (NaOH)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Potassium dihydrogen phosphate
Procedure:
-
To a round-bottom flask, add this compound (1 equivalent).
-
Add D₂O (excess) containing a catalytic amount of NaOH.
-
Stir the biphasic mixture vigorously at room temperature for 4-6 hours.
-
Monitor the reaction progress by ¹H NMR spectroscopy for the disappearance of the acetylenic proton signal.
-
Once the reaction is complete, allow the layers to separate.
-
Remove the organic layer and wash sequentially with D₂O, a solution of potassium dihydrogen phosphate in D₂O, and finally twice more with D₂O.
-
Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure to yield the deuterated product.
Expected Outcome: High isotopic incorporation (>95%) with good to excellent chemical yield.[1][2]
Palladium-Catalyzed Sonogashira Coupling
This protocol describes the coupling of a vinyl bromide with a terminal alkyne, which can be adapted to introduce an isotopically labeled alkyne to a non-labeled vinyl bromide or vice versa.
Materials:
-
This compound (or a non-brominated terminal alkyne precursor)
-
Isotopically labeled terminal alkyne (e.g., [¹³C₂]ethynyltrimethylsilane)
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Copper(I) iodide (CuI)
-
Amine base (e.g., triethylamine or diisopropylamine)
-
Solvent (e.g., THF or DMF)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add the vinyl bromide (1 equivalent), the palladium catalyst (1-5 mol%), and CuI (2-10 mol%).
-
Add the solvent and the amine base.
-
Add the isotopically labeled terminal alkyne (1.1-1.5 equivalents).
-
Heat the reaction mixture to 50-100 °C and monitor by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and quench with saturated aqueous ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Expected Outcome: High yields of the coupled product with the isotopic label incorporated from the precursor.[3][4]
Copper-Catalyzed Azide-Alkyne Cycloaddition (Click Chemistry)
This bioorthogonal reaction is ideal for labeling with sensitive functional groups under mild aqueous conditions.
Materials:
-
This compound
-
Isotopically labeled azide (e.g., ¹⁸F-fluoroethyl azide)
-
Copper(II) sulfate (CuSO₄)
-
Sodium ascorbate
-
Tris-(benzyltriazolylmethyl)amine (TBTA) or Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) for aqueous media.
-
Solvent (e.g., t-butanol/water, DMSO)
Procedure:
-
Prepare a stock solution of the copper catalyst by pre-complexing CuSO₄ with the TBTA or THPTA ligand.
-
In a reaction vial, dissolve this compound (1 equivalent) and the isotopically labeled azide (1-1.2 equivalents) in the chosen solvent.
-
Add the copper catalyst solution.
-
Initiate the reaction by adding a freshly prepared solution of sodium ascorbate.
-
Stir the reaction at room temperature for 1-4 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, the product can be purified by column chromatography or, for biomolecules, by precipitation or size-exclusion chromatography.
Expected Outcome: High-yield formation of the triazole product with the isotopic label originating from the azide precursor.[6][7]
Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the logical flow of the described isotopic labeling strategies.
References
- 1. Practical approaches to labelling terminal alkynes with deuterium - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. [PDF] Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes | Semantic Scholar [semanticscholar.org]
- 4. scirp.org [scirp.org]
- 5. Stille Coupling [organic-chemistry.org]
- 6. lumiprobe.com [lumiprobe.com]
- 7. broadpharm.com [broadpharm.com]
A Researcher's Guide to Bridging Theory and Experiment: The Case of 1-(Bromoethynyl)cyclohexene
For Immediate Release
[City, State] – [Date] – In the fast-paced world of chemical research and drug development, the robust characterization of novel molecules is paramount. A critical step in this process is the comparison of theoretical predictions with experimental data to confirm structure and understand physicochemical properties. This guide provides a comprehensive framework for this comparison, using the illustrative case of 1-(Bromoethynyl)cyclohexene.
The Crucial Dialogue Between Theory and Experiment
Computational chemistry provides powerful tools to predict the spectroscopic properties of a molecule before it is even synthesized. These theoretical data offer a baseline for what to expect in the laboratory. The subsequent experimental analysis either confirms the theoretical model or reveals unexpected structural or electronic features, leading to a deeper understanding of the molecule's behavior.
This guide will walk through the comparison of theoretical and experimental data for key analytical techniques: Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).
Spectroscopic Data Comparison: 1-Bromo-1-cyclohexene as a Model
To illustrate the comparative process, we will examine the expected (theoretical) and reported (experimental) spectroscopic data for 1-Bromo-1-cyclohexene.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. Theoretical chemical shifts can be calculated using various computational methods, such as Density Functional Theory (DFT).
Table 1: Comparison of Theoretical and Experimental ¹H NMR Data for 1-Bromo-1-cyclohexene
| Proton Position | Theoretical ¹H Chemical Shift (ppm) (Estimated) | Experimental ¹H Chemical Shift (ppm) (Reported) | Multiplicity |
| Vinylic H | ~6.0 - 6.4 | ~6.1 | Triplet |
| Allylic CH₂ | ~2.2 - 2.5 | ~2.3 | Multiplet |
| Homoallylic CH₂ | ~1.7 - 2.0 | ~1.8 | Multiplet |
| Other CH₂ | ~1.5 - 1.8 | ~1.6 | Multiplet |
Table 2: Comparison of Theoretical and Experimental ¹³C NMR Data for 1-Bromo-1-cyclohexene
| Carbon Position | Theoretical ¹³C Chemical Shift (ppm) (Estimated) | Experimental ¹³C Chemical Shift (ppm) (Reported) |
| C-Br | ~125 - 135 | Not readily available |
| C=C | ~120 - 130 | Not readily available |
| Allylic CH₂ | ~25 - 35 | Not readily available |
| Other CH₂ | ~20 - 30 | Not readily available |
Note: Specific experimental values for the ¹³C NMR of 1-Bromo-1-cyclohexene are not widely reported in the literature. The theoretical values are estimations based on standard chemical shift tables and the influence of substituents.
Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies.
Table 3: Comparison of Theoretical and Experimental IR Absorption Frequencies for 1-Bromo-1-cyclohexene
| Functional Group | Theoretical Vibrational Frequency (cm⁻¹) (Estimated) | Experimental Vibrational Frequency (cm⁻¹) (Reported) |
| C=C Stretch (alkene) | ~1640 - 1680 | ~1640 |
| C-H Stretch (vinylic) | ~3010 - 3095 | Not readily available |
| C-H Stretch (aliphatic) | ~2850 - 2960 | Not readily available |
| C-Br Stretch | ~500 - 680 | Not readily available |
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, confirming the molecular weight and offering clues about its structure.
Table 4: Comparison of Theoretical and Experimental Mass Spectrometry Data for 1-Bromo-1-cyclohexene
| Ion | Theoretical m/z | Experimental m/z (Reported) |
| [M]⁺ (Molecular Ion) | 160/162 (due to ⁷⁹Br/⁸¹Br isotopes) | 160/162 |
| [M-Br]⁺ | 81 | 81 |
Note: The presence of bromine is readily identified by the characteristic isotopic pattern of two peaks of nearly equal intensity, two mass units apart (M⁺ and M+2).[2] The primary fragmentation pathway is often the loss of the halogen atom.
From Theory to Practice: Experimental Protocols
A detailed experimental protocol is crucial for obtaining high-quality data that can be reliably compared to theoretical predictions.
Synthesis of 1-Bromo-1-cyclohexene (Illustrative)
A common method for the synthesis of vinyl bromides like 1-Bromo-1-cyclohexene is through the dehydrobromination of a corresponding dibromocyclohexane.
Reaction:
1,2-Dibromocyclohexane + Base → 1-Bromo-1-cyclohexene + H-Base⁺ + Br⁻
Procedure:
-
Reactants: 1,2-dibromocyclohexane is dissolved in a suitable solvent, such as ethanol.
-
Base Addition: A strong, non-nucleophilic base, such as potassium tert-butoxide, is slowly added to the solution at a controlled temperature (e.g., 0 °C or room temperature).
-
Reaction Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Workup: Once the reaction is complete, the mixture is typically quenched with water and extracted with an organic solvent (e.g., diethyl ether). The organic layer is then washed with brine, dried over an anhydrous salt (e.g., MgSO₄), and the solvent is removed under reduced pressure.
-
Purification: The crude product is purified by column chromatography or distillation to yield pure 1-Bromo-1-cyclohexene.
Characterization Techniques
-
NMR Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a high-field NMR spectrometer (e.g., 400 or 500 MHz) using a deuterated solvent such as chloroform-d (CDCl₃).
-
IR Spectroscopy: The IR spectrum is obtained using a Fourier-transform infrared (FTIR) spectrometer, typically as a thin film on a salt plate or as a solution in a suitable solvent.
-
Mass Spectrometry: The mass spectrum is acquired using a mass spectrometer, often coupled with a gas chromatograph (GC-MS) for separation and analysis. Electron ionization (EI) is a common method for fragmentation.
Visualizing the Workflow
The process of comparing theoretical and experimental data can be visualized as a logical workflow.
Caption: Workflow for comparing theoretical and experimental data.
Conclusion
The comparison of theoretical and experimental data is a cornerstone of modern chemical research. While direct experimental data for this compound remains elusive in the public domain, the principles of this comparative analysis are universal. By utilizing analogs like 1-Bromo-1-cyclohexene, researchers can hone their skills in predicting, acquiring, and interpreting spectroscopic data to confidently characterize novel compounds. This iterative process of prediction and verification is what drives innovation in drug discovery and materials science.
References
Comparative Analysis of Biologically Active Compounds Synthesized from 1-(Bromoethynyl)cyclohexene: A Review of the Landscape
A comprehensive review of the scientific literature reveals a notable absence of studies detailing the synthesis of biologically active compounds directly from the starting material 1-(bromoethynyl)cyclohexene. While the broader classes of cyclohexane and cyclohexene derivatives have been extensively investigated for their therapeutic potential, and various synthetic routes to bioactive molecules are well-documented, a specific focus on this compound as a precursor for compounds with reported biological activity appears to be a nascent or as-yet-unexplored area of research.
This guide aims to provide researchers, scientists, and drug development professionals with a clear understanding of the current landscape. Despite the potential of this compound as a versatile building block in organic synthesis, particularly in reactions such as Sonogashira coupling and click chemistry to create novel molecular scaffolds, there is no readily available experimental data to populate a comparative analysis of the biological activities of its derivatives.
Future Directions and Potential Applications
The lack of current research presents a significant opportunity for exploration in the field of medicinal chemistry. The inherent reactivity of the bromoethynyl group in this compound makes it an attractive starting point for the synthesis of a diverse library of compounds. Potential areas of investigation could include:
-
Anticancer Drug Discovery: Utilizing the cyclohexene scaffold and the reactive alkyne for the synthesis of novel compounds to be screened against various cancer cell lines.
-
Antimicrobial Agent Development: Exploring the synthesis of derivatives with potential activity against a range of pathogenic bacteria and fungi.
-
Enzyme Inhibition Studies: Designing and synthesizing molecules that could act as specific inhibitors for enzymes implicated in various diseases.
Researchers interested in this area would need to undertake foundational studies involving the synthesis of novel compounds from this compound and subsequently perform a battery of biological assays to determine their activity. Such studies would be the first step in establishing the potential of this chemical entity as a valuable scaffold in drug discovery.
We encourage the scientific community to explore this untapped area of research. As new studies emerge that specifically address the synthesis and biological evaluation of compounds derived from this compound, this guide will be updated to reflect those findings.
Safety Operating Guide
Prudent Disposal of 1-(Bromoethynyl)cyclohexene: A Step-by-Step Guide
Disclaimer: No specific Safety Data Sheet (SDS) or disposal protocol for 1-(Bromoethynyl)cyclohexene was found. The following guidance is based on the general properties and hazards of analogous brominated organic compounds. It is imperative to consult with a certified environmental management professional and refer to your institution's specific safety protocols before handling or disposing of this chemical.
The proper disposal of this compound, a halogenated organic compound, is critical to ensure personnel safety and environmental protection. Due to its likely classification as a flammable and toxic hazardous waste, a structured and compliant disposal process must be followed. This guide provides essential safety and logistical information for researchers and laboratory professionals.
Inferred Quantitative Data and Hazard Profile
Based on structurally similar compounds, the following table summarizes the anticipated properties and hazards of this compound. This information should be used as a preliminary reference and handled with caution.
| Property | Inferred Value/Classification |
| Chemical Formula | C₈H₉Br |
| Molecular Weight | Approximately 185.06 g/mol |
| Physical State | Likely a liquid at room temperature |
| GHS Hazard Classifications | Flammable Liquid: Anticipated to be a combustible or flammable liquid.[1] Acute Toxicity: Potentially harmful if swallowed, inhaled, or in contact with skin. Skin Corrosion/Irritation: Likely to cause skin irritation. Serious Eye Damage/Eye Irritation: Likely to cause serious eye irritation. Hazardous to the Aquatic Environment: Expected to be toxic to aquatic life, potentially with long-lasting effects.[1] |
| Disposal Recommendation | Dispose of as hazardous waste via incineration at a licensed facility.[2][3][4] |
Detailed Disposal Protocol
This protocol outlines the step-by-step procedure for the safe disposal of this compound and associated contaminated materials.
Personal Protective Equipment (PPE)
Before handling the chemical, ensure the following PPE is worn to minimize exposure:
-
Eye Protection: Chemical splash goggles are mandatory.[5]
-
Hand Protection: Nitrile or other chemically resistant gloves are recommended. Aromatic and halogenated hydrocarbons can degrade many glove materials, so inspect gloves for any signs of degradation and change them frequently.[6]
-
Body Protection: A flame-retardant lab coat should be worn.
-
Respiratory Protection: If there is a risk of inhalation, especially in poorly ventilated areas, a respirator may be necessary.
Waste Segregation and Collection
Proper segregation is crucial to prevent dangerous chemical reactions and to ensure compliant disposal.
-
Designated Waste Container: Collect all this compound waste in a dedicated, compatible container. This container should be made of a material that will not react with the chemical and should have a secure, sealable lid.
-
Halogenated Waste Stream: This compound must be disposed of in a designated "halogenated organic waste" stream.[3] Do not mix with non-halogenated organic waste, aqueous waste, or any other incompatible chemicals.[3]
-
Contaminated Materials: Any materials that come into contact with this compound, such as pipette tips, contaminated gloves, and absorbent pads, must also be disposed of as hazardous waste in the same designated container.[7]
Labeling and Storage
Accurate labeling and safe storage are essential for regulatory compliance and safety.
-
Hazardous Waste Labeling: Immediately label the waste container with a "Hazardous Waste" label. The label must include:
-
The full chemical name: "this compound"
-
The approximate concentration and volume.
-
The associated hazards (e.g., "Flammable," "Toxic").
-
The date of accumulation.
-
-
Secure Storage: Store the sealed waste container in a designated satellite accumulation area. This area should be a well-ventilated, cool, and dry location, away from sources of ignition such as heat, sparks, or open flames.[8]
Final Disposal Procedure
The final disposal must be handled by trained professionals.
-
Contact Environmental Health and Safety (EHS): When the waste container is full or ready for disposal, contact your institution's EHS department or a licensed hazardous waste disposal company.[4][9]
-
Professional Removal: Do not attempt to dispose of this chemical through standard laboratory drains or as regular trash.[7][9] The primary method for the disposal of halogenated organic compounds is high-temperature incineration by a licensed facility, which is equipped to handle the resulting acid gases.[2][3][10]
Disposal Workflow Diagram
The following diagram illustrates the logical steps for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
- 1. 1-(Bromomethyl)cyclohexene | C7H11Br | CID 3015932 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Incineration Processes and Environmental Releases - Waste Incineration & Public Health - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. bucknell.edu [bucknell.edu]
- 4. idealresponse.co.uk [idealresponse.co.uk]
- 5. orgchemboulder.com [orgchemboulder.com]
- 6. safety.nmsu.edu [safety.nmsu.edu]
- 7. faculty.fgcu.edu [faculty.fgcu.edu]
- 8. fishersci.com [fishersci.com]
- 9. tft-pneumatic.com [tft-pneumatic.com]
- 10. tandfonline.com [tandfonline.com]
Personal protective equipment for handling 1-(Bromoethynyl)cyclohexene
Disclaimer: No specific Safety Data Sheet (SDS) is currently available for 1-(Bromoethynyl)cyclohexene. The following guidance is based on safety information for structurally similar compounds, including other brominated and ethynyl organic molecules. Researchers should handle this compound with extreme caution and assume it is hazardous.
This guide provides immediate, essential safety and logistical information for handling this compound in a laboratory setting. It is intended for researchers, scientists, and professionals in drug development.
Hazard Identification and Personal Protective Equipment (PPE)
Due to the presence of a bromoalkyne functional group, this compound is presumed to be a reactive and potentially toxic substance. The primary hazards are expected to be skin and eye irritation, respiratory tract irritation, and potential flammability.[1][2]
Recommended Personal Protective Equipment (PPE):
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Chemical safety goggles and a full-face shield. | To protect against splashes and vapors that can cause serious eye irritation or damage.[1][3] |
| Skin Protection | Flame-resistant lab coat worn over full-length clothing. Chemically resistant gloves (e.g., nitrile or neoprene). | To prevent skin contact, which may cause irritation.[1][3] A lab coat provides a barrier against spills. |
| Respiratory Protection | Use in a well-ventilated fume hood. If ventilation is inadequate, a NIOSH/MSHA approved respirator with an organic vapor cartridge is recommended. | To prevent inhalation of vapors, which may cause respiratory irritation.[1][3] |
Physical and Chemical Properties (Inferred)
| Property | Value (for (1-Bromoethyl)cyclohexane) |
| Molecular Formula | C8H13Br |
| Molecular Weight | 189.09 g/mol |
| Physical State | Liquid (presumed) |
| Boiling Point | Not available |
| Flash Point | Combustible liquid (inferred)[1] |
Operational Plan: Handling and Storage
A systematic approach is crucial when working with this reactive compound.
Step-by-Step Handling Procedure:
-
Preparation:
-
Ensure a chemical fume hood is operational.
-
Gather all necessary PPE and have it readily available.
-
Prepare all experimental apparatus and reagents before handling the compound.
-
Have spill cleanup materials (absorbent pads, sand, or vermiculite) accessible.
-
-
Handling:
-
Conduct all work within a certified chemical fume hood.[3]
-
Ground all equipment to prevent static discharge, as the compound may be flammable.[3]
-
Use only non-sparking tools.[3]
-
Avoid heating the compound unless specifically required by a validated protocol, and do so with extreme caution.
-
Keep the container tightly closed when not in use.[3]
-
-
Storage:
-
Store in a cool, dry, and well-ventilated area away from heat, sparks, and open flames.
-
Store away from incompatible materials such as strong oxidizing agents and strong bases.[3]
-
The storage container should be clearly labeled with the compound name and hazard warnings.
-
Emergency and Disposal Procedures
Emergency Response Plan:
| Emergency Scenario | Immediate Action |
| Skin Contact | Immediately flush skin with plenty of soap and water for at least 15 minutes while removing contaminated clothing. Seek medical attention if irritation persists.[3] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[3] |
| Inhalation | Move the person to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention.[3] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. |
| Spill | Evacuate the area. Remove all sources of ignition.[3] Absorb the spill with inert material (e.g., sand, vermiculite) and place it in a sealed container for disposal.[3] Do not allow the spill to enter drains. |
| Fire | Use carbon dioxide, dry chemical powder, or alcohol-resistant foam. Do not use a direct water jet. |
Disposal Plan:
All waste containing this compound and contaminated materials (e.g., gloves, absorbent pads) must be treated as hazardous waste.
-
Collect all waste in a clearly labeled, sealed, and appropriate container.
-
Dispose of the waste through an approved hazardous waste disposal facility. Do not dispose of it down the drain or in regular trash.
Experimental Workflow and Safety Logic
The following diagrams illustrate the standard workflow for handling this compound and the logical steps for emergency response.
Caption: Standard operating procedure for handling this compound.
Caption: Decision-making flow for emergency situations.
References
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
